Product packaging for Elastatinal(Cat. No.:CAS No. 51798-45-9)

Elastatinal

Cat. No.: B1671161
CAS No.: 51798-45-9
M. Wt: 512.6 g/mol
InChI Key: IJWCGVPEDDQUDE-YGJAXBLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

elastase inhibitor found in culture filtrates of various species of actinomyces

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N8O7 B1671161 Elastatinal CAS No. 51798-45-9

Properties

CAS No.

51798-45-9

Molecular Formula

C21H36N8O7

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1

InChI Key

IJWCGVPEDDQUDE-YGJAXBLXSA-N

Isomeric SMILES

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Elastatinal;  EINECS 257-426-7;  BRN 0873543;  BRN-0873543;  BRN0873543; 

Origin of Product

United States

Foundational & Exploratory

Elastatinal's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastatinal, a potent protease inhibitor of microbial origin, serves as a critical tool in the study of elastase-mediated pathologies. This technical guide provides an in-depth exploration of this compound's core mechanism of action. It details its inhibitory kinetics, molecular interactions, and downstream cellular effects. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Elastases are a class of serine proteases responsible for the degradation of elastin, a key protein in the extracellular matrix that imparts elasticity to tissues. Dysregulation of elastase activity, particularly neutrophil elastase, is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers. This compound is a powerful inhibitor of elastase, demonstrating a higher potency for pancreatic elastase over leukocyte elastase. Its ability to selectively inhibit elastase makes it an invaluable molecular probe for elucidating the roles of these enzymes in both physiological and pathological processes.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a potent and competitive inhibitor of elastase.[1] This mode of inhibition signifies that this compound and the natural substrate of elastase compete for binding to the enzyme's active site. The binding of this compound to the active site is reversible, and an increase in substrate concentration can overcome the inhibitory effect.

While some commercial suppliers describe this compound as an irreversible inhibitor, the characterization in scientific literature points towards a competitive, and therefore likely reversible, binding mechanism.[1] This discrepancy may arise from the high potency and tight binding of this compound, which can appear as irreversible under certain experimental conditions.

The chemical structure of this compound, (((S)-1-((S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl)-2-(((S)-5-amino-1,5-dioxo-1-(((S)-1-oxopropan-2-yl)amino)pentan-2-yl)amino)-2-oxoethyl)carbamoyl)-L-leucine, is crucial for its specific interaction with the elastase active site.[2]

Visualization of Competitive Inhibition

G Mechanism of Competitive Inhibition by this compound cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Elastase (E) Elastase (E) ES Complex ES Complex Elastase (E)->ES Complex + S Substrate (S) Substrate (S) ES Complex->Elastase (E) Products (P) Products (P) ES Complex->Products (P) Elastase (E)_2 Elastase (E) EI Complex Elastase-Elastatinal Complex (EI) (Inactive) Elastase (E)_2->EI Complex + I This compound (I) This compound (I) EI Complex->Elastase (E)_2

A diagram illustrating the competitive inhibition of elastase by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound as an elastase inhibitor is quantified by its IC50 and Ki values. The IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

ParameterEnzyme SourceSubstrateValueReference
Ki Pancreatic ElastaseAcetyl-alanyl-alanyl-alanine p-nitroanilide0.21 µM[1]
Ki Pancreatic ElastaseAcetyl-alanyl-alanyl-alanine methyl ester0.24 µM[1]
IC50 Porcine Liver ElastaseSuccinyltrialanine p-nitroanilide17 µM[2]

Downstream Signaling Pathways Modulated by this compound

By inhibiting elastase, this compound can indirectly modulate various downstream signaling pathways in which elastase plays a crucial role. These pathways are often associated with inflammation and immune responses.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil elastase is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. While essential for host defense, excessive NET formation can contribute to tissue damage and inflammation. By inhibiting neutrophil elastase, this compound is predicted to suppress NETosis.

G This compound's Role in Inhibiting NETosis Neutrophil Activation Neutrophil Activation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil Activation->Neutrophil Elastase (NE) Chromatin Decondensation Chromatin Decondensation Neutrophil Elastase (NE)->Chromatin Decondensation NET Formation NET Formation Chromatin Decondensation->NET Formation This compound This compound This compound->Neutrophil Elastase (NE) Inhibits G Inferred Modulation of NF-κB and MAPK Pathways by this compound Neutrophil Elastase Neutrophil Elastase Receptor Cleavage (e.g., CD40) Receptor Cleavage (e.g., CD40) Neutrophil Elastase->Receptor Cleavage (e.g., CD40) Downstream Signaling Downstream Signaling Receptor Cleavage (e.g., CD40)->Downstream Signaling MAPK Activation MAPK Activation Downstream Signaling->MAPK Activation NF-kB Activation NF-kB Activation Downstream Signaling->NF-kB Activation Inflammatory Gene Expression Inflammatory Gene Expression MAPK Activation->Inflammatory Gene Expression NF-kB Activation->Inflammatory Gene Expression This compound This compound This compound->Neutrophil Elastase Inhibits G Workflow for Elastase Inhibition Assay Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Fluorescence Measurement Fluorescence Measurement Initiate Reaction->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

The Microbial Genesis of Elastatinal: A Potent Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Elastatinal, a potent and competitive inhibitor of elastase, is a naturally occurring peptide aldehyde of microbial origin. First reported in 1973 by Umezawa and colleagues, this bioactive compound is produced by various species of Actinomycetes. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, and the foundational experimental work that led to its characterization. While the complete biosynthetic pathway of this compound remains to be fully elucidated, this document collates the available information on its isolation and inhibitory activity, presenting it in a structured format for researchers and professionals in drug development.

Introduction

Elastin is a critical protein in the extracellular matrix, providing elasticity and resilience to various tissues, including the skin, lungs, and blood vessels. Elastases are a class of proteases that can degrade elastin. While essential for tissue remodeling and immune responses, unregulated elastase activity can contribute to the pathology of various diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory skin conditions. This has driven the search for potent and specific elastase inhibitors.

This compound emerged from a screening program for microbial-derived enzyme inhibitors and was identified as a powerful inhibitor of pancreatic elastase.[1] Its discovery opened avenues for the development of novel therapeutic agents targeting elastase-mediated pathologies. This guide will delve into the technical details of this compound's origins, from the producing microorganism to its initial characterization.

Discovery and Producing Organism

This compound was discovered by a team of Japanese scientists led by Hamao Umezawa, a pioneer in the field of antibiotics and enzyme inhibitors. Their findings were first published in a 1973 letter in The Journal of Antibiotics.[1] The inhibitor was isolated from the culture broth of an Actinomycete strain. Actinomycetes are a phylum of Gram-positive bacteria known for their production of a wide array of secondary metabolites with diverse biological activities, including many clinically used antibiotics. While the specific strain was not detailed in the initial publication, it was established that various species within this group are capable of producing this compound.

Physicochemical Properties

The structure of this compound was elucidated and reported in 1975.[2] It is a peptide aldehyde with the chemical formula C₂₁H₃₆N₈O₇ and a molecular weight of 512.56 g/mol .

PropertyValue
Chemical Formula C₂₁H₃₆N₈O₇
Molecular Weight 512.56 g/mol
CAS Number 51798-45-9
Appearance White to off-white powder
Solubility Soluble in water

Experimental Protocols

Fermentation of the Producing Organism

The production of this compound would have involved the submerged fermentation of a selected Actinomycete strain.

General Fermentation Protocol:

  • Inoculum Preparation: A seed culture of the Actinomycete strain would be prepared by inoculating a suitable liquid medium and incubating it on a rotary shaker to obtain a sufficient biomass.

  • Production Fermentation: The seed culture would then be used to inoculate a larger volume of a production medium. The composition of this medium would be optimized to maximize the yield of this compound and would typically contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.

  • Incubation: The fermentation would be carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to ensure optimal growth and secondary metabolite production. The culture would be incubated for several days.

Isolation and Purification

Following fermentation, this compound would be extracted from the culture broth and purified through a series of chromatographic steps.

General Isolation and Purification Workflow:

Figure 1: A generalized workflow for the isolation and purification of this compound.

Protocol Steps:

  • Separation of Biomass: The fermentation broth would first be centrifuged to separate the mycelial cake from the supernatant.

  • Extraction: this compound, being a secreted metabolite, would be present in the supernatant. It would be extracted using a suitable organic solvent.

  • Chromatography: The crude extract would then be subjected to various chromatographic techniques to purify this compound. This would likely involve column chromatography using stationary phases like silica gel or Sephadex, followed by analysis of the collected fractions using thin-layer chromatography (TLC) to identify those containing the active compound.

  • Final Purification: The active fractions would be pooled and further purified, potentially using techniques like preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The determination of this compound's chemical structure would have relied on a combination of spectroscopic techniques and chemical degradation studies.

Key Methodologies:

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis would have been used to identify its constituent amino acids.

Biological Activity

This compound is a potent inhibitor of elastase, with a particular selectivity for pancreatic elastase over leukocyte elastase. Its inhibitory activity has been quantified in several studies.

EnzymeInhibition Constant (Kᵢ)IC₅₀
Porcine Pancreatic Elastase 0.21 µMNot Reported
Human Leukocyte Elastase Weaker inhibition compared to pancreatic elastaseNot Reported

Note: The available data on the inhibitory activity of this compound can vary between different studies and experimental conditions.

Biosynthesis

The biosynthetic pathway of this compound has not yet been fully elucidated. As a peptide-based natural product from Actinomycetes, it is highly probable that its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex.

Figure 2: A hypothetical signaling pathway for the biosynthesis of this compound.

Hypothesized Biosynthetic Steps:

  • Amino Acid Activation: The constituent amino acids of this compound are activated by the adenylation (A) domains of the NRPS.

  • Thiolation: The activated amino acids are then transferred to the thiolation (T) or peptidyl carrier protein (PCP) domains.

  • Peptide Bond Formation: The condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.

  • Reductive Release: The final step is likely a reductive release of the peptide chain from the NRPS, catalyzed by a thioesterase (Te) or a terminal reductase domain, which results in the characteristic C-terminal aldehyde group of this compound.

Further research, including the identification and characterization of the this compound biosynthetic gene cluster, is required to confirm this proposed pathway.

Conclusion

This compound stands as a significant discovery in the field of natural product research, demonstrating the potential of microorganisms, particularly Actinomycetes, as a source of potent enzyme inhibitors. Its origin from microbial fermentation and its specific inhibitory activity against elastase have made it a valuable tool for researchers studying the roles of elastases in health and disease. While the detailed experimental protocols from its initial discovery are not fully accessible, the foundational knowledge of its microbial origin and chemical nature continues to inspire the search for and development of new therapeutic agents. Future investigations into its biosynthetic pathway could unlock opportunities for the bioengineering of novel and even more potent elastase inhibitors.

References

Elastatinal: A Technical Guide to a Microbial Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastatinal is a potent and competitive inhibitor of elastase, a serine protease.[1] Originally isolated from microbial sources, this small molecule has become a valuable tool in the study of elastase-mediated physiological and pathological processes.[1] Elastases are a class of enzymes responsible for the breakdown of elastin, a key protein component of the extracellular matrix that provides elasticity to tissues such as the skin, lungs, and blood vessels. Dysregulation of elastase activity is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and certain inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its study, and its impact on relevant signaling pathways.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₁H₃₆N₈O₇[2]
Molecular Weight 512.6 g/mol [2]
CAS Number 51798-45-9[2]
Appearance PowderSigma-Aldrich
Solubility Soluble in water to 10 mM[2]
Storage Store at -20°C under desiccating conditions[2]

Inhibitory Activity and Specificity

This compound is a potent inhibitor of elastase, with a reported Ki of 0.21 μM.[1] It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1] An important characteristic of this compound is its differential specificity. It is a more potent inhibitor of pancreatic elastase than leukocyte elastase.[1]

EnzymeInhibition ConstantSubstrateSource
Porcine Pancreatic ElastaseIC₅₀ = 17 µMSuccinyltrialanine p-nitroanilide[2]
ElastaseKᵢ = 0.21 µMAcetyl-alanyl-alanyl-alanine methyl ester[1]
ElastaseKᵢ = 0.24 µMAcetyl-alanyl-alanyl-alanine p-nitroanilide[1]
Human Leucocyte Chymotrypsin-like ProteaseNo inhibitionN/A[1]

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including substrate concentration.

Mechanism of Action

This compound functions by binding to the active site of elastase, a serine protease. The active site of serine proteases contains a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) that are essential for peptide bond hydrolysis. By occupying this site, this compound prevents the natural substrate, elastin, from being cleaved. This inhibition is described as competitive and, in some sources, irreversible.[1][2]

Experimental Protocols

General Elastase Inhibition Assay (Colorimetric)

This protocol is a generalized procedure based on commonly used methods for measuring elastase inhibition.

Materials:

  • Porcine Pancreatic Elastase (PPE) or Human Leukocyte Elastase (HLE)

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC₅₀.

    • Reconstitute the elastase enzyme in cold assay buffer to the desired working concentration (e.g., 0.2–0.5 units/mL).

    • Prepare the substrate solution in the assay buffer (e.g., 2 mg/mL).

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank: Assay buffer and substrate solution.

      • Enzyme Control: Assay buffer, enzyme solution, and substrate solution.

      • Inhibitor Wells: Assay buffer, enzyme solution, various concentrations of this compound, and substrate solution.

  • Pre-incubation:

    • Add the assay buffer, enzyme, and this compound (or its solvent for the control) to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (kinetic mode). The p-nitroaniline released by the enzymatic cleavage of the substrate absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways Modulated by Elastase Inhibition

The inhibition of elastase by this compound can have significant downstream effects on cellular signaling pathways where elastase plays a regulatory role.

Neutrophil Elastase and PAR2 Signaling

Neutrophil elastase can act as a biased agonist for the Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. This interaction can lead to the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, independent of Gq-coupled calcium signaling.[3] By inhibiting neutrophil elastase, this compound can prevent this biased activation of PAR2 and the subsequent downstream signaling events.

PAR2_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Biased Agonism This compound This compound This compound->NE Inhibits MAPK_pathway p44/42 MAPK Pathway Activation PAR2->MAPK_pathway Cellular_Response Cellular Response (e.g., Inflammation) MAPK_pathway->Cellular_Response

Caption: this compound inhibits Neutrophil Elastase, preventing biased agonism of PAR2 and subsequent MAPK pathway activation.

Elastase-Induced Apoptosis and Akt Signaling

Leukocyte elastase has been shown to induce apoptosis in epithelial cells. This process involves changes in mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases. Interestingly, elastase also causes an initial protective activation of the Akt signaling pathway, a key regulator of cell survival.[4] The inhibition of elastase by this compound could therefore prevent the initiation of this apoptotic cascade.

Apoptosis_Signaling cluster_inhibition cluster_cell Epithelial Cell This compound This compound Elastase Leukocyte Elastase This compound->Elastase Inhibits Mitochondria Mitochondrial Permeability Increase Elastase->Mitochondria Akt Akt Pathway Activation Elastase->Akt Initial transient activation Apoptosis Apoptosis Mitochondria->Apoptosis Akt->Apoptosis Inhibits

Caption: this compound can block elastase-induced apoptosis by preventing mitochondrial permeability changes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing protease inhibitors like this compound.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_characterization Hit Characterization cluster_validation In Vitro/In Vivo Validation start Start: Compound Library primary_screen Primary Screen (High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Curve (IC50 Determination) hit_id->dose_response kinetic_analysis Kinetic Analysis (Ki and Mechanism) dose_response->kinetic_analysis specificity Specificity Profiling (vs. other proteases) kinetic_analysis->specificity cell_based Cell-Based Assays (Signaling, Toxicity) specificity->cell_based animal_model Animal Models of Disease cell_based->animal_model lead_optimization Lead Optimization animal_model->lead_optimization

Caption: A generalized workflow for the discovery and development of protease inhibitors.

Conclusion

This compound is a well-characterized microbial protease inhibitor with significant utility in biomedical research. Its potent and selective inhibition of elastase makes it an invaluable tool for dissecting the roles of this enzyme in health and disease. The provided data, protocols, and pathway diagrams offer a comprehensive resource for scientists and drug development professionals working in fields where elastase activity is a key therapeutic target. Further research into the specific interactions of this compound with different elastase isoforms and its effects in various disease models will continue to expand its scientific and clinical relevance.

References

An In-Depth Technical Guide to the Structure and Function of Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Elastatinal, a potent microbial-derived inhibitor of elastase. The content covers its chemical structure, mechanism of action, inhibitory kinetics, and its impact on relevant biological pathways. Detailed experimental protocols are provided to facilitate further research and development.

Core Properties of this compound

This compound is a peptide aldehyde produced by various species of Actinomycetes. It is recognized for its potent and competitive inhibition of elastase, a serine protease responsible for the breakdown of elastin.

Chemical Structure and Properties

This compound is a tetrapeptide derivative with a C-terminal aldehyde group, which is crucial for its inhibitory activity.

PropertyValue
Molecular Formula C₂₁H₃₆N₈O₇
Molecular Weight 512.56 g/mol [1]
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O[2]
Solubility Soluble in water (up to 20 mg/mL)[1]

Caption: Key chemical and physical properties of this compound.

Mechanism of Action: Elastase Inhibition

This compound functions as a competitive inhibitor of elastase. It binds to the active site of the enzyme, mimicking the substrate and forming a stable, reversible complex. This prevents the natural substrate, elastin, from binding and being hydrolyzed. While some sources describe the inhibition as irreversible, it is more accurately characterized as a slow, tight-binding competitive inhibition.

Elastatinal_Mechanism_of_Action Mechanism of Elastase Inhibition by this compound Elastase Elastase (Enzyme) ES_Complex Elastase-Substrate Complex Elastase->ES_Complex Binds EI_Complex Elastase-Elastatinal Complex (Inactive) Elastase->EI_Complex Binds (Competitive) Substrate Elastin (Substrate) Substrate->ES_Complex This compound This compound (Inhibitor) This compound->EI_Complex Products Degraded Elastin (Products) ES_Complex->Products Hydrolysis Osteoclast_Differentiation_Pathway Modulation of Osteoclast Differentiation by Neutrophil Elastase and this compound cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK Binds OPG OPG OPG->RANKL Inhibits Osteoclast_Differentiation Enhanced Osteoclast Differentiation RANK->Osteoclast_Differentiation Promotes Neutrophil Neutrophil Neutrophil_Elastase Neutrophil Elastase Neutrophil->Neutrophil_Elastase Releases Neutrophil_Elastase->OPG Degrades This compound This compound This compound->Neutrophil_Elastase Inhibits Experimental_Workflow Workflow for Elastase Inhibition Assay Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Set up 96-well Plate (Test, Control, Blank) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Start Add Substrate to Initiate Reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 410 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Analyze Data (% Inhibition, IC50, Ki) Measurement->Data_Analysis End End Data_Analysis->End

References

Elastatinal's Inhibitory Effect on Elastase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of elastatinal, a potent microbial-derived inhibitor of elastase. It covers the mechanism of inhibition, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the broader context of its potential therapeutic applications.

Introduction to Elastase and this compound

Elastases are a class of serine proteases responsible for the breakdown of elastin, a critical protein that imparts elasticity to tissues such as the lungs, skin, and blood vessels.[1][2][3] While essential for tissue remodeling and immune responses, unregulated elastase activity is implicated in the pathology of various diseases, including emphysema, chronic obstructive pulmonary disease (COPD), atherosclerosis, and skin aging.[1][2] There are several types of elastases, with neutrophil elastase and pancreatic elastase being the most studied.[2]

This compound is an oligopeptide-like substance produced by species of Actinomycetes.[4] It has been identified as a potent and selective inhibitor of elastase, making it a valuable tool for studying the roles of elastase in health and disease and a lead compound for the development of therapeutic agents.[5][6]

Mechanism of Inhibition

This compound functions as a potent and competitive inhibitor of elastase.[5][6][7] In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate and binds reversibly to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby blocking the catalytic reaction. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Competitive_Inhibition_Mechanism cluster_0 Enzyme Active Site E Elastase (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI S Substrate (S) (e.g., Elastin) S->E Binds to active site I Inhibitor (I) (this compound) I->E Competes for active site ES->E Dissociates P Products (P) ES->P Catalysis EI->E Reversible binding

Caption: Competitive inhibition of elastase by this compound.

Quantitative Inhibitory Data

This compound exhibits a strong affinity for elastase, although its potency can vary depending on the source of the enzyme and the specific substrate used in the assay. It is notably more effective against pancreatic elastase compared to leukocyte elastase.[4][5][6][8] Conversely, it shows no inhibitory activity against human leukocyte chymotrypsin-like protease.[5][6]

ParameterEnzyme/Substrate SystemValueReference
Ki Pancreatic Elastase0.21 µM[5][6]
Ki Inhibition of acetyl-alanyl-alanyl-alanine p-nitroanilide binding to elastase0.24 µM[5]
Ki Inhibition of acetyl-alanyl-alanyl-alanine methyl ester binding to elastase0.21 µM[5]
IC50 Succinyltrialanine p-nitroanilide hydrolytic enzyme (porcine liver)17 µM[9]

Table 1: Summary of quantitative data for this compound's inhibition of elastase. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are presented.

Experimental Protocols

The inhibitory effect of this compound on elastase is commonly quantified using a colorimetric assay. This method relies on a synthetic substrate that releases a colored product upon cleavage by elastase, which can be measured spectrophotometrically.

Colorimetric Elastase Inhibition Assay

Principle: This assay measures elastase activity by monitoring the hydrolysis of the substrate N-succinyl-Ala-Ala-Ala-p-nitroanilide (S4760). Elastase cleaves this substrate to release the yellow chromophore, p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 410 nm.[1][2][10] The reduction in the rate of pNA formation in the presence of this compound is proportional to the inhibitor's potency.

Materials:

  • Porcine Pancreatic Elastase (e.g., Sigma-Aldrich E1250)

  • This compound (e.g., MedchemExpress HY-P0056)[5][6]

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)

  • Tris-HCl buffer

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound[6]

  • 96-well microplate

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25 °C.

  • Elastase Solution: Prepare a stock solution of 1 mg/mL elastase in cold ultrapure water.[11] Immediately before use, dilute to a working concentration (e.g., 0.2–0.5 units/mL) in cold Assay Buffer. The final concentration should be determined empirically to yield a linear rate of absorbance change of 0.02-0.04 ΔA/minute.[10]

  • Substrate Solution: Prepare a 2 mg/mL solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in Assay Buffer. This corresponds to approximately 4.4 mM.

  • Inhibitor (this compound) Solutions: Prepare a high-concentration stock solution of this compound in DMF or DMSO (e.g., 33 mg/mL in DMF).[6] Perform serial dilutions in the Assay Buffer to achieve a range of desired final concentrations for the assay.

Procedure:

  • Assay Setup: To appropriate wells of a 96-well plate, add the Assay Buffer, the elastase working solution, and varying concentrations of the this compound dilutions. Include control wells containing elastase and the solvent (DMSO/DMF) but no this compound.

  • Pre-incubation: Mix the contents of the wells and incubate the plate for 15-20 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200-300 µL).

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm using a microplate reader.[2][10] Take readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (ΔA410/minute) from the linear portion of the curve for each concentration of this compound.

    • Determine the percent inhibition relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Elastase, Substrate) C Pre-incubate Elastase with this compound A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance (410 nm) over Time D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for an in vitro elastase inhibition assay.

Pathophysiological Relevance and Therapeutic Potential

The inhibitory action of this compound on elastase provides a clear mechanism for its potential therapeutic effects. In inflammatory conditions, immune cells like neutrophils release high concentrations of elastase, which can overwhelm endogenous inhibitors (like α1-antitrypsin) and lead to the pathological degradation of elastin in surrounding tissues.[3] This process is a key driver of tissue damage in the lungs, leading to emphysema.

By directly blocking the active site of elastase, this compound can prevent the cleavage of elastin, thereby preserving tissue integrity and function. This logical relationship underscores the interest in this compound and its derivatives as potential drugs for elastase-mediated diseases.

Pathophysiological_Context Neutrophils Neutrophils (Inflammatory Stimuli) Elastase Elastase Release Neutrophils->Elastase releases Damage Elastin Degradation & Tissue Damage (e.g., Emphysema) Elastase->Damage causes Elastin Elastin Fibers (in Lungs, Skin, Vessels) Elastin->Damage degraded by Elastase This compound This compound Inhibition Inhibition This compound->Inhibition mediates Inhibition->Elastase blocks

Caption: Role of this compound in preventing elastase-mediated tissue damage.

Conclusion

This compound is a well-characterized, potent, and competitive inhibitor of elastase, with a particular selectivity for the pancreatic form of the enzyme. Its mechanism of action, involving direct competition with the substrate for the active site, is supported by robust kinetic data. The standardized colorimetric assays provide a reliable method for quantifying its inhibitory potency. For researchers and drug developers, this compound serves as a critical reference compound for investigating the pathological roles of elastase and as a foundational structure for designing novel anti-elastase therapeutics aimed at mitigating tissue damage in a range of inflammatory diseases.

References

Pancreatic Elastase Inhibition by Elastatinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic elastase, a serine protease produced in the acinar cells of the pancreas, plays a crucial role in the digestion of proteins, particularly elastin.[1] Unregulated elastase activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Elastatinal, a potent protease inhibitor of microbial origin, has demonstrated significant inhibitory activity against pancreatic elastase. This technical guide provides an in-depth overview of the inhibition of pancreatic elastase by this compound, summarizing key quantitative data, detailing experimental protocols for assessing inhibition, and illustrating the proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of protease inhibitors and their therapeutic applications.

Introduction to Pancreatic Elastase

Pancreatic elastase (PE), classified as EC 3.4.21.36, is a member of the chymotrypsin family of serine proteases.[2] It is synthesized as an inactive zymogen, proelastase, which is activated in the duodenum by trypsin.[2] The primary function of pancreatic elastase is the hydrolysis of elastin, a key connective tissue protein responsible for the elasticity of tissues.[1] Pancreatic elastase preferentially cleaves peptide bonds at the carboxyl-terminal side of small, neutral amino acids such as alanine, valine, and glycine.

The catalytic activity of pancreatic elastase is dependent on a catalytic triad of amino acid residues in its active site: histidine-57, aspartate-102, and serine-195. The nucleophilic attack by the serine-195 residue on the carbonyl carbon of the peptide bond is the key step in the hydrolytic mechanism.

This compound: A Potent Inhibitor of Pancreatic Elastase

This compound is a naturally occurring protease inhibitor isolated from Actinomycetes. It has been identified as a potent and competitive inhibitor of elastase.[3][4][5] Notably, this compound exhibits a greater inhibitory potency against pancreatic elastase as compared to leukocyte elastase.[4][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against pancreatic elastase has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's affinity for the enzyme.

ParameterValueEnzyme SourceSubstrateReference
Ki 0.21 µMPorcine PancreasAcetyl-alanyl-alanyl-alanine methyl ester[4]
Ki 0.24 µMPorcine PancreasAcetyl-alanyl-alanyl-alanine p-nitroanilide[4]
Ki 240 nM (0.24 µM)Porcine PancreasNot Specified[5][6]
IC50 17 µMPorcine LiverSuccinyltrialanine p-nitroanilide[7]

Note: The IC50 value from porcine liver elastase is provided for context, though it may differ from pancreatic elastase due to tissue-specific isoforms and experimental conditions.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of pancreatic elastase, meaning it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding.[4] The structural basis for this inhibition, while not definitively confirmed by a co-crystal structure, is understood to involve the interaction of this compound's functional groups with the amino acid residues of the elastase active site.

While some sources describe this compound as an irreversible inhibitor, the majority of kinetic studies characterize it as a potent competitive inhibitor with a low Ki value.[4][5][6][7] This discrepancy may arise from different experimental conditions or the formation of a very stable enzyme-inhibitor complex that is slow to dissociate, appearing "irreversible" over the timescale of some experiments.

The proposed mechanism involves the binding of this compound within the S1-S4 subsites of the pancreatic elastase active site, sterically blocking the entry of the natural substrate.

G Proposed Competitive Inhibition of Pancreatic Elastase by this compound cluster_0 Pancreatic Elastase Active Site cluster_1 Enzyme-Substrate Interaction cluster_2 Enzyme-Inhibitor Interaction Active Site Active Site ES Complex Elastase-Substrate Complex Active Site->ES Complex Substrate Binding EI Complex Elastase-Elastatinal Complex (Inactive) Active Site->EI Complex This compound Binding (Competitive) Substrate Substrate Substrate->ES Complex This compound This compound This compound->EI Complex Products Products ES Complex->Products Catalysis

Competitive inhibition of pancreatic elastase by this compound.

Experimental Protocols

The following provides a generalized protocol for determining the inhibitory activity of this compound against pancreatic elastase.

Materials and Reagents
  • Porcine Pancreatic Elastase (PPE)

  • This compound

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or other suitable chromogenic/fluorogenic elastase substrate

  • Tris-HCl buffer (e.g., 0.2 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Microplate reader

  • 96-well microplates

Enzyme Inhibition Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (e.g., SANA) in the appropriate solvent as recommended by the manufacturer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • This compound solution at various concentrations (test wells) or buffer/DMSO (control wells).

      • Pancreatic elastase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance (e.g., at 405-410 nm for SANA) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

G Experimental Workflow for Elastase Inhibition Assay Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Start->Reagent_Prep Assay_Setup Set up Assay in 96-well Plate (Buffer, this compound, Elastase) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate (e.g., 15 min at 25°C) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Measure Absorbance (Kinetic Read) Reaction_Start->Measurement Data_Analysis Analyze Data (% Inhibition, IC50, Ki) Measurement->Data_Analysis End End Data_Analysis->End

Workflow for determining elastase inhibition by this compound.

Signaling Pathways and Broader Implications

The inhibition of pancreatic elastase by this compound is a direct enzyme-inhibitor interaction and does not involve complex signaling pathways in the context of its immediate mechanism of action. However, the downstream physiological effects of inhibiting elastase activity are significant. In conditions characterized by excessive elastase activity, such as pancreatitis or certain inflammatory diseases, the application of an inhibitor like this compound could potentially mitigate tissue damage.

The development of potent and specific elastase inhibitors is a key area of research for the treatment of these conditions. The data and protocols presented in this guide are intended to support these drug discovery and development efforts.

G Logical Relationship of this compound Action Pancreatic_Elastase Pancreatic Elastase Elastin_Degradation Elastin Degradation Pancreatic_Elastase->Elastin_Degradation Tissue_Damage Tissue Damage (e.g., in Pancreatitis) Elastin_Degradation->Tissue_Damage This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Pancreatic_Elastase Reduced_Degradation Reduced Elastin Degradation Inhibition->Reduced_Degradation Therapeutic_Effect Potential Therapeutic Effect Reduced_Degradation->Therapeutic_Effect

Therapeutic potential of this compound through elastase inhibition.

Conclusion

This compound is a well-characterized, potent competitive inhibitor of pancreatic elastase. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. For scientists and drug development professionals, this compound serves as a valuable tool compound for studying the role of pancreatic elastase in health and disease and as a lead structure for the design of novel elastase inhibitors. Future work, including the determination of the co-crystal structure of the pancreatic elastase-Elastatinal complex, would provide further insights into the precise molecular interactions governing this potent inhibition.

References

The Inhibitory Effect of Elastatinal on Neutrophil Elastase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase, a serine protease released by neutrophils during inflammation, is a key mediator of tissue damage in a variety of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Its proteolytic activity, if left unchecked, can lead to the degradation of critical extracellular matrix components, most notably elastin. Elastatinal, a potent protease inhibitor of microbial origin, has been identified as a significant inhibitor of elastase activity. This technical guide provides a comprehensive overview of the effect of this compound on human neutrophil elastase, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to Neutrophil Elastase and this compound

Human neutrophil elastase (HNE) is a 29.5 kDa glycoprotein stored in the azurophilic granules of neutrophils. Upon activation of neutrophils at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading bacterial proteins. However, its broad substrate specificity also leads to the degradation of host tissues, contributing to the pathology of various inflammatory diseases.

This compound is a naturally occurring peptide derivative that has been shown to be a potent inhibitor of elastase. Its chemical structure and inhibitory properties make it a valuable tool for studying the roles of neutrophil elastase in health and disease, and a potential lead compound for the development of therapeutic agents.

Mechanism of Action

This compound is a competitive and irreversible inhibitor of neutrophil elastase. As a competitive inhibitor, it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate. The irreversible nature of its binding implies the formation of a stable, likely covalent, bond with a key residue in the enzyme's active site, leading to a time-dependent loss of enzymatic activity. While the precise mechanism of irreversible inhibition for this compound on neutrophil elastase is not extensively detailed in the readily available literature, it is a known characteristic of this inhibitor.

Quantitative Inhibition Data

The inhibitory potency of this compound against elastase has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). It is important to note that these values can vary depending on the source of the elastase (e.g., porcine pancreatic vs. human neutrophil) and the experimental conditions.

ParameterValueEnzyme SourceSubstrateReference
Ki 0.21 µMElastase (unspecified)Acetyl-alanyl-alanyl-alanine methyl ester[1]
IC50 17 µMPorcine liver elastaseSuccinyltrialanine p-nitroanilide[2]

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of the inhibitory effect of this compound on human neutrophil elastase.

Determination of IC50 of this compound against Human Neutrophil Elastase

This protocol outlines a method to determine the concentration of this compound required to inhibit 50% of human neutrophil elastase activity using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Dilute the HNE in Assay Buffer to the desired working concentration.

    • Dissolve the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.

  • Enzyme and Inhibitor Incubation:

    • To the wells of the 96-well plate, add a fixed volume of the HNE solution.

    • Add varying concentrations of the diluted this compound solutions to the wells. Include a control well with no inhibitor.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Plot the percentage of HNE inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis of HNE Inhibition by this compound (Determination of Ki)

This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition of this compound on HNE.

Materials:

  • Same as in section 4.1, with the addition of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).

  • Spectrophotometer microplate reader.

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of HNE, this compound, and the chromogenic substrate as described in section 4.1.

  • Assay Setup:

    • In a 96-well plate, set up a matrix of reactions with varying concentrations of both the substrate and this compound. Keep the HNE concentration constant.

    • Include control wells without the inhibitor for each substrate concentration.

  • Measure Absorbance:

    • Initiate the reactions by adding the substrate.

    • Measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentrations.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for the uninhibited and inhibited reactions.

    • Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value. For competitive inhibition, the Ki can be determined from the change in the apparent Km in the presence of the inhibitor.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

The inhibition of neutrophil elastase by this compound can have significant downstream effects on cellular signaling pathways that are aberrantly activated by the enzyme in pathological conditions. A key target of neutrophil elastase is the Protease-Activated Receptor-2 (PAR2) , a G-protein coupled receptor.

Neutrophil elastase acts as a biased agonist of PAR2.[3] Unlike canonical agonists like trypsin, which activate Gαq-mediated calcium signaling, neutrophil elastase cleavage of PAR2 leads to biased signaling through Gαs. This results in the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4] This pathway can also lead to the activation of the p44/42 MAPK (ERK1/2) pathway.[3] A downstream consequence of this signaling cascade is the sensitization of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, contributing to inflammation and pain.[2][4]

By inhibiting neutrophil elastase, this compound can prevent the cleavage and biased activation of PAR2, thereby blocking these downstream pro-inflammatory signaling events.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_this compound Add this compound Dilutions prep_this compound->add_this compound prep_hne Prepare HNE Solution add_hne Add HNE to Wells prep_hne->add_hne prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_hne->add_this compound incubate Incubate Enzyme and Inhibitor add_this compound->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calc_velocity Calculate Initial Velocities measure_fluorescence->calc_velocity plot_data Plot % Inhibition vs. [this compound] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound against neutrophil elastase.

Neutrophil Elastase-Mediated PAR2 Signaling Pathway

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 AC Adenylyl Cyclase PAR2->AC Gαs ERK ERK1/2 PAR2->ERK Gαs cAMP cAMP AC->cAMP TRPV4 TRPV4 Inflammation Inflammation & Pain TRPV4->Inflammation PKA PKA cAMP->PKA PKA->TRPV4 Sensitization ERK->Inflammation HNE Neutrophil Elastase HNE->PAR2 Cleavage & Biased Activation This compound This compound This compound->HNE

Caption: Biased signaling of PAR2 by neutrophil elastase and its inhibition.

Conclusion

This compound serves as a potent, competitive, and irreversible inhibitor of neutrophil elastase. Its ability to block the enzymatic activity of HNE has significant implications for mitigating the tissue damage associated with inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other potential HNE inhibitors. Furthermore, the elucidation of the PAR2 signaling pathway as a key target of HNE provides a molecular basis for the pro-inflammatory effects of this enzyme and highlights a critical pathway that can be modulated by inhibitors like this compound. This knowledge is paramount for the rational design and development of novel therapeutics for a range of debilitating inflammatory conditions.

References

The Antiviral Potential of Elastatinal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: November 14, 2025

Abstract

Elastatinal is a potent, naturally derived inhibitor of elastase, a serine protease primarily released by neutrophils. While extensively studied for its anti-inflammatory properties, the direct antiviral activities of this compound remain largely unexplored in published literature. This technical guide consolidates the existing knowledge on the role of human neutrophil elastase in viral pathogenesis and posits a hypothetical mechanism for the antiviral action of this compound. This document aims to serve as a foundational resource for researchers seeking to investigate the potential of this compound as a host-directed antiviral agent. Due to the nascent stage of this specific research area, this guide highlights significant knowledge gaps, particularly the absence of quantitative data on the antiviral efficacy of this compound and established experimental protocols for its virological assessment.

Introduction to this compound

This compound is a peptide aldehyde isolated from species of the bacterial genus Actinomyces. It is a highly specific and potent inhibitor of elastase, particularly human neutrophil elastase (HNE). HNE is a key enzyme involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and host defense. The primary mechanism of action of this compound is the formation of a stable, covalent bond with the active site serine of elastase, thereby inactivating the enzyme. Given the role of host proteases in the life cycle of numerous viruses, the inhibitory action of this compound on HNE presents a compelling, albeit currently hypothetical, avenue for antiviral research.

The Role of Human Neutrophil Elastase in Viral Infections

A growing body of evidence suggests that certain viruses co-opt host proteases to facilitate their entry into host cells. Human neutrophil elastase has been implicated in the activation of viral surface glycoproteins, a critical step for membrane fusion and viral genome delivery.

For instance, in the context of coronaviruses, the spike (S) protein must be cleaved at two distinct sites, S1/S2 and S2', to become fusion-competent. While furin is a primary protease for the S1/S2 cleavage, other proteases, including HNE, have been shown to cleave the S protein, potentially activating it for viral entry. This suggests that in the inflammatory microenvironment of a viral infection, where neutrophil activity is high, HNE could play a significant role in viral propagation.[1][2]

Similarly, while influenza virus hemagglutinin (HA) is typically cleaved by trypsin-like proteases, the possibility of cleavage by other proteases present at the site of infection, such as elastase, has been considered in the development of live-attenuated vaccines. This highlights the potential for elastase activity to influence the infectivity of influenza and possibly other respiratory viruses.

Proposed Antiviral Mechanism of Action of this compound

Based on its potent inhibitory effect on human neutrophil elastase, the proposed antiviral mechanism of this compound is indirect, acting on a host factor rather than a viral component. By inhibiting HNE, this compound could prevent the proteolytic cleavage of viral surface proteins that is necessary for viral entry into the host cell.

This host-directed therapeutic approach offers a potential advantage over direct-acting antivirals, as the likelihood of the virus developing resistance is significantly lower. The therapeutic target, a host enzyme, is not subject to the high mutation rates observed in viral genomes.

G cluster_virus Virus Particle cluster_host Host Cell V Virus Receptor Host Cell Receptor V->Receptor 1. Attachment GP Viral Glycoprotein (pre-fusion) Endosome Endosome GP->Endosome 4. Membrane Fusion & Viral Entry Receptor->Endosome 2. Endocytosis HNE Human Neutrophil Elastase (HNE) HNE->GP 3. Proteolytic Cleavage (Activation) This compound This compound This compound->HNE Inhibition

Figure 1: Proposed mechanism of antiviral action for this compound.

Quantitative Data on Antiviral Activity

To date, there is a notable absence of published, peer-reviewed studies detailing the in vitro or in vivo antiviral activity of this compound against any specific virus. Consequently, quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are not available. The following table illustrates the type of data that would be necessary to evaluate the antiviral potential of this compound and serves to highlight the current research gap.

VirusCell LineAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
Influenza A Virus (e.g., H1N1)MDCKPlaque Reduction AssayNot AvailableNot AvailableNot AvailableNot AvailableN/A
SARS-CoV-2Vero E6Cytopathic Effect (CPE) AssayNot AvailableNot AvailableNot AvailableNot AvailableN/A
Respiratory Syncytial Virus (RSV)HEp-2Viral Titer Reduction AssayNot AvailableNot AvailableNot AvailableNot AvailableN/A

Experimental Protocols

The lack of specific studies on the antiviral properties of this compound means that no detailed experimental protocols have been published. However, researchers can adapt standard virological assays to test the efficacy of this compound. Below is a generalized protocol for a plaque reduction assay, a common method for determining the concentration of an antiviral compound that inhibits viral replication.

Generalized Protocol: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • Target virus stock (e.g., Influenza A virus)

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution of known concentration

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of this compound in serum-free cell culture medium.

  • Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques) with each dilution of this compound and incubate for 1 hour at 37°C. A virus-only control (no compound) should also be prepared.

  • Infection: Wash the confluent cell monolayers with PBS and inoculate with the virus-Elastatinal mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming localized plaques. The overlay medium should also contain the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

G A Prepare confluent monolayer of host cells D Infect cell monolayer A->D B Prepare serial dilutions of this compound C Incubate virus with this compound dilutions B->C C->D E Add semi-solid overlay containing this compound D->E F Incubate for plaque formation E->F G Fix, stain, and count plaques F->G H Calculate EC50 value G->H

Figure 2: Generalized workflow for a plaque reduction assay.

Conclusion and Future Directions

This compound presents a compelling candidate for investigation as a broad-spectrum, host-directed antiviral agent. Its known mechanism as a potent inhibitor of human neutrophil elastase provides a strong rationale for its potential to interfere with the life cycle of viruses that rely on this host protease for their activation and entry. However, the current body of scientific literature lacks direct evidence of the antiviral activity of this compound.

Future research should focus on:

  • In vitro screening: Conducting comprehensive in vitro studies to determine the antiviral spectrum of this compound against a panel of clinically relevant viruses, particularly respiratory viruses.

  • Mechanism of action studies: Elucidating the precise molecular mechanism by which this compound may inhibit viral replication, including detailed studies on its effect on viral glycoprotein cleavage.

  • In vivo efficacy: Evaluating the therapeutic potential of this compound in appropriate animal models of viral infection.

The generation of robust preclinical data is a critical next step to validate the hypothetical antiviral properties of this compound and to determine its potential for further development as a novel therapeutic agent.

References

The Role of Elastatinal in the Proteolytic Generation of Endostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Endostatin, a potent endogenous inhibitor of angiogenesis, is a 20-kDa C-terminal fragment of collagen XVIII.[1][2] Its generation is a highly regulated proteolytic process, critical for controlling neovascularization in both physiological and pathological contexts, such as tumor growth. This technical guide provides an in-depth examination of the enzymatic cascade leading to endostatin formation, with a specific focus on the inhibitory role of elastatinal. We will detail the multi-step cleavage of collagen XVIII, present quantitative data on the effects of various protease inhibitors, outline key experimental protocols, and visualize the involved pathways.

The Two-Step Mechanism of Endostatin Generation

The conversion of the parent molecule, collagen XVIII, into the biologically active endostatin fragment is not a single cleavage event but a sequential, two-step process.[3][4] This cascade involves distinct classes of proteases acting in a coordinated manner.

  • Step 1: The Metal-Dependent Initial Cleavage: The first step involves the liberation of the C-terminal NC1 domain from the larger collagen XVIII molecule. This action is dependent on a metal-dependent enzymatic activity, strongly suggesting the involvement of Matrix Metalloproteinases (MMPs).[3] The use of metal chelators, such as 1,10-phenanthroline, has been shown to block the generation of both the NC1 precursor and endostatin, confirming the essential role of metalloproteases in this initial phase.[3] Several MMPs, including MMP-3, -7, -9, -13, and -20, have been identified as capable of cleaving the hinge region of the NC1 domain to produce endostatin-containing fragments.[1][5]

  • Step 2: The Elastase-Dependent Final Cleavage: The NC1 domain, once cleaved, serves as the direct precursor to endostatin.[3] The final and critical step is the specific cleavage of an Alanine-Histidine (Ala-His) peptide bond within the NC1 domain's hinge region.[3][4] This releases the 20-kDa endostatin fragment. Research has identified that this final processing step is mediated by an elastase-like serine protease.[1][3][4]

It is also important to note that other proteases, particularly cathepsins L, B, and K, can generate endostatin, sometimes in parallel pathways independent of MMPs.[1][6][7][8] Cathepsin L, in particular, has been shown to be highly efficient at this process.[1][6]

This compound: A Specific Inhibitor of the Final Step

This compound is a potent and specific inhibitor of elastases, a class of serine proteases known for degrading extracellular matrix proteins like elastin.[3][9] In the context of endostatin generation, this compound serves as a critical molecular tool to dissect the proteolytic pathway.

Experiments using conditioned media from hemangioendothelioma (EOMA) cells, from which endostatin was first isolated, demonstrate that the application of this compound significantly impairs the production of the final endostatin fragment.[3] Crucially, while this compound blocks the appearance of endostatin, it does not inhibit the formation of the larger NC1 precursor.[3] Instead, it leads to an accumulation of the NC1 intermediate.[3] This finding provides strong evidence that an elastase acts downstream of the initial metalloprotease-dependent cleavage, mediating the final conversion of NC1 to endostatin.

Quantitative Data: The Impact of Protease Inhibitors

The following table summarizes the quantitative effects of various class-specific protease inhibitors on the generation of endostatin and its NC1 precursor in EOMA cell cultures. This data highlights the specific roles of metalloproteases and elastases in the processing cascade.

InhibitorInhibitor ClassTarget Protease(s)ConcentrationEffect on NC1 GenerationEffect on Endostatin GenerationReference
This compound Serine Protease InhibitorElastases100 µg/mLNo Inhibition (Accumulation)Significant Inhibition [3]
1,10-Phenanthroline Metal ChelatorMatrix Metalloproteinases10 µg/mLSignificant InhibitionSignificant Inhibition[3]
AEBSF Serine Protease InhibitorGeneral Serine Proteases100 µg/mLNot specifiedSignificant Inhibition[3]
Aprotinin Serine Protease InhibitorTrypsin, Chymotrypsin100 µg/mLNo InhibitionNo Inhibition[3][6]
Leupeptin Serine/Cysteine InhibitorTrypsin, Plasmin, Cathepsins100 µg/mLNo InhibitionNo Inhibition[3]
Pepstatin A Aspartic Protease InhibitorPepsin, Cathepsin D100 µg/mLNo InhibitionNo Inhibition[3][6]
E-64 Cysteine Protease InhibitorCathepsins, Papain10 µg/mLNo InhibitionNo Inhibition[3]

Table 1: Summary of quantitative data on the effect of various protease inhibitors on the generation of endostatin and its NC1 precursor by EOMA cells. Data compiled from Wen et al., 1999.[3]

Visualizing the Pathways and Processes

The following diagrams, rendered using Graphviz, illustrate the key pathways and experimental logic described in this guide.

Endostatin_Generation_Pathway cluster_collagen Collagen XVIII cluster_precursor NC1 Precursor Generation (Step 1) cluster_endostatin Endostatin Release (Step 2) cluster_enzymes cluster_inhibitors ColXVIII Collagen XVIII (Full-Length) NC1 NC1 Domain (Precursor) ColXVIII->NC1 Cleavage Endostatin Endostatin (Active Fragment) NC1->Endostatin Cleavage at Ala-His MMPs MMPs MMPs->ColXVIII:n Catalyzes Elastase Elastase Elastase->NC1:n Catalyzes MetalChelator 1,10-Phenanthroline MetalChelator->MMPs Inhibits This compound This compound This compound->Elastase Inhibits

Caption: The two-step proteolytic pathway of endostatin generation from collagen XVIII.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_analysis Analysis EOMA_cells Culture EOMA Cells Conditioned_Media Collect Conditioned Media (CM) EOMA_cells->Conditioned_Media Control Control (No Inhibitor) Conditioned_Media->Control Inhibitor Add Inhibitor (e.g., this compound) Conditioned_Media->Inhibitor WesternBlot Western Blot Analysis (Anti-Endostatin Antibody) Control->WesternBlot Inhibitor->WesternBlot Quantify Quantify Protein Levels (NC1 and Endostatin) WesternBlot->Quantify

Caption: Workflow for testing the effect of inhibitors on endostatin generation.

Inhibition_Logic NC1 NC1 Precursor Elastase Elastase NC1->Elastase Substrate for Accumulation NC1 Accumulates Endostatin Endostatin Elastase->Endostatin Generates Block Generation Blocked This compound This compound This compound->Elastase Inhibits This compound->Accumulation This compound->Block

Caption: Logical diagram of this compound's inhibitory action in the endostatin pathway.

Experimental Protocols

Reproducing the findings related to this compound's role requires specific biochemical and cell biology techniques. Below are the core methodologies.

Cell Culture and Conditioned Media Preparation
  • Cell Line: Murine hemangioendothelioma (EOMA) cells are cultured as they are the original source from which endostatin was isolated.[3]

  • Culture Conditions: Cells are grown to near confluency in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Conditioned Media (CM) Collection: To collect secreted proteins, confluent cells are washed with serum-free media and then incubated in fresh serum-free media for 24-48 hours. For inhibitor studies, the specific inhibitor (e.g., 100 µg/mL this compound) is added to the serum-free media during this incubation period.[3] The resulting CM is then collected, centrifuged to remove cell debris, and concentrated for analysis.

Recombinant NC1 (rNC1) Protein Expression and Purification
  • Purpose: To test the direct cleavage activity of enzymes on the endostatin precursor, a recombinant version of the NC1 domain is used as a substrate.[3]

  • Method: The cDNA encoding the murine collagen XVIII NC1 domain is cloned into an appropriate expression vector (e.g., in E. coli). The protein is expressed and subsequently purified using affinity chromatography.

In Vitro Cleavage Assay
  • Procedure: Purified rNC1 protein is incubated with the enzyme source (e.g., EOMA cell conditioned media or purified elastase) in an appropriate buffer.

  • Inhibitor Testing: To confirm the identity of the processing enzyme, the reaction is run in the presence and absence of specific inhibitors like this compound.

  • Analysis: The reaction products are analyzed via SDS-PAGE and Western blotting to detect the conversion of the larger rNC1 into the smaller endostatin fragment.[3]

Western Blot Analysis
  • Purpose: To detect and quantify the relative amounts of NC1 and endostatin in conditioned media or in vitro assay samples.

  • Procedure:

    • Proteins from concentrated CM are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for endostatin.

    • A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody.

    • A chemiluminescent substrate is applied, and the resulting light signal, corresponding to the protein bands, is captured on film or with a digital imager. The intensity of the bands for NC1 and endostatin can then be compared across different experimental conditions.[3]

Conclusion

The generation of endostatin from collagen XVIII is a tightly regulated, multi-step proteolytic process. This compound has been a pivotal tool in elucidating this pathway, demonstrating that an elastase-like activity is responsible for the final cleavage step that releases the active endostatin molecule.[3][4] By specifically inhibiting this final step, this compound leads to the accumulation of the NC1 precursor, thereby confirming the sequential nature of the processing cascade which begins with a metal-dependent protease.[3] This detailed understanding is crucial for researchers in angiogenesis and professionals in drug development who may seek to modulate the levels of endogenous endostatin for therapeutic purposes.

References

The Discovery of Elastatinal: A Potent Elastase Inhibitor from Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Executive Summary

Elastin-degrading proteases, particularly neutrophil elastase, are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The discovery of potent, specific inhibitors for these enzymes is a critical goal in drug development. This technical guide details the discovery, mechanism of action, and experimental protocols related to Elastatinal, a powerful elastase inhibitor of microbial origin. First isolated from the fermentation broths of actinomycetes, this compound has been a subject of significant biochemical interest. This document provides a consolidated overview of its quantitative inhibitory data, detailed experimental methodologies for its study, and visual representations of its discovery workflow and mechanism of action to support ongoing research and development efforts in the field of protease inhibition.

Introduction: The Pathological Role of Elastase

Discovery and Isolation from Actinomycetes

This compound was first discovered and reported in 1973 by a team led by Hamao Umezawa at the Institute of Microbial Chemistry in Japan.[3][4] The researchers screened the culture filtrates of various actinomycetes for their ability to inhibit porcine pancreatic elastase.[3] This screening effort led to the identification of a potent inhibitory activity in the broth of a specific actinomycete strain. The active compound was subsequently isolated and named this compound.[3] Two years later, the same research group elucidated its chemical structure.[5]

Actinomycetes, particularly those of the Streptomyces genus, are renowned for their ability to produce a vast array of structurally diverse secondary metabolites, including a significant portion of clinically used antibiotics and enzyme inhibitors.[6] The discovery of this compound was a part of a broader, successful effort to find novel enzyme inhibitors from microbial sources.[3]

Discovery_Workflow cluster_screening Screening & Production cluster_purification Isolation & Characterization cluster_testing Activity Assessment A Isolation of Actinomycete Strains from Environmental Samples B Submerged Fermentation of Strains A->B Culturing C Screening of Culture Broths for Elastase Inhibition B->C Assaying D Extraction of Bioactive Metabolite from Broth C->D Positive Hit E Chromatographic Purification (e.g., Ion Exchange, Gel Filtration) D->E Purification F Structural Elucidation (Spectroscopy, Chemical Analysis) E->F Characterization G In Vitro Enzyme Assays (IC50, Ki determination) E->G Testing Fractions H Confirmation of Pure this compound Activity G->H Pure Compound

Fig. 1: Generalized workflow for the discovery of this compound.

Physicochemical Properties and Structure

This compound is a peptide aldehyde with a molecular weight of 512.6 Da and the molecular formula C₂₁H₃₆N₈O₇.[7][8] It is characterized as a powder that is soluble in water.[7] The chemical structure contains several amino acid residues and a C-terminal aldehyde group, which is crucial for its inhibitory mechanism.

Mechanism of Action

This compound is a potent and selective inhibitor of elastase.[7] It is a significantly stronger inhibitor of pancreatic elastase than of leukocyte (neutrophil) elastase.[9] Notably, it demonstrates no significant inhibitory activity against the human leukocyte chymotrypsin-like protease, highlighting its specificity.[9]

There are some conflicting reports in the literature regarding the precise nature of its inhibition. Some sources describe it as a selective, irreversible inhibitor, which is characteristic of inhibitors that form a stable, covalent bond with the enzyme.[7] Other sources classify it as a potent and competitive inhibitor, with a reported inhibition constant (Ki) of 0.21 µM.[9] This suggests a reversible, tight-binding interaction where this compound competes with the substrate for the enzyme's active site. The peptide aldehyde functional group is known to form a reversible covalent hemiacetal with the active site serine residue of serine proteases, which could explain this tight-binding, competitive behavior.

Signaling_Pathway Inflammation Inflammatory Stimuli (e.g., Infection, Injury) Neutrophil Neutrophil Activation & Degranulation Inflammation->Neutrophil HNE Elastase Release Neutrophil->HNE Elastin Elastin (in Extracellular Matrix) HNE->Elastin Cleavage Degradation Elastin Degradation Elastin->Degradation TissueDamage Loss of Tissue Elasticity & Integrity (e.g., Emphysema) Degradation->TissueDamage This compound This compound This compound->HNE Inhibition

Fig. 2: Inhibition of the elastase pathological pathway by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various forms of elastase and its substrates. The data highlights its efficacy, particularly against pancreatic elastase.

Target Enzyme / Substrate BindingInhibitorPotency ValueAssay Condition
Porcine Pancreatic ElastaseThis compoundKᵢ = 0.21 µMCompetitive Inhibition
Acetyl-alanyl-alanyl-alanine p-nitroanilide binding to ElastaseThis compoundKᵢ = 0.24 µMInhibition of substrate binding
Succinyltrialanine p-nitroanilide hydrolytic enzyme (porcine liver)This compoundIC₅₀ = 17 µMN/A
Data compiled from multiple sources.[7][9]

Experimental Protocols

Fermentation and Isolation of this compound (Generalized Protocol)
  • Inoculum Preparation: A well-sporulated culture of the producing actinomycete strain is used to inoculate a seed culture medium (e.g., ISP-2 broth). The culture is incubated for 48-72 hours at 28-30°C with shaking (e.g., 200 rpm).

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of this medium is critical and often optimized to maximize yield. Fermentation is carried out for 5-10 days under controlled temperature and aeration.

  • Harvesting and Extraction: The culture broth is harvested and separated from the mycelial mass by centrifugation or filtration. The culture filtrate, containing the secreted this compound, is the starting point for purification.

  • Initial Purification (Adsorption/Ion Exchange): The pH of the filtrate is adjusted, and the solution is passed through an adsorbent resin (e.g., Diaion HP-20) or a cation exchange column. After washing, the active compound is eluted with a solvent gradient (e.g., aqueous methanol or an increasing salt concentration).

  • Solvent Extraction: Alternatively, the filtrate can be extracted with a water-immiscible organic solvent like n-butanol. The organic layer is then concentrated in vacuo.

  • Gel Filtration Chromatography: The concentrated, active fractions are subjected to size-exclusion chromatography (e.g., using Sephadex G-25 or similar) to separate compounds by molecular weight. Fractions are collected and tested for elastase inhibitory activity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a C18 column, eluting with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA).

  • Lyophilization: The pure, active fractions are pooled and lyophilized to yield this compound as a stable powder.

Elastase Inhibition Assay

This protocol describes a common in vitro method to measure the inhibition of porcine pancreatic elastase activity using a chromogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Enzyme Stock Solution: Prepare a stock of Porcine Pancreatic Elastase (PPE) in the assay buffer. The final concentration in the assay should be determined empirically (e.g., 3.3 µg/mL).

    • Substrate Stock Solution: Prepare a stock of N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the assay buffer (e.g., 1.6 mM).

    • Inhibitor (this compound) Stock Solution: Prepare a stock solution of this compound in water or assay buffer. Create a series of dilutions to determine IC₅₀ values.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • X µL of Assay Buffer.

      • Y µL of Inhibitor solution (or vehicle control, e.g., water).

      • Z µL of Enzyme solution.

      • The total pre-incubation volume is typically 100-150 µL.

    • Pre-incubation: Incubate the plate for 15-20 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add W µL of the Substrate solution to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every minute for 15-30 minutes. The absorbance increase is due to the release of p-nitroaniline upon substrate cleavage.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions B Add Buffer, Inhibitor (or Control), and Enzyme to Wells A->B C Pre-incubate Plate (e.g., 20 min at 25°C) B->C D Initiate Reaction by Adding Substrate (SANA) C->D E Measure Absorbance at 410 nm (Kinetic Read) D->E F Calculate Reaction Rates (V) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Fig. 3: Experimental workflow for the elastase inhibition assay.

Biosynthesis

The specific biosynthetic pathway and the gene cluster responsible for this compound production in actinomycetes have not been extensively detailed in publicly available literature. As a peptide-based natural product, its biosynthesis is presumed to involve Non-Ribosomal Peptide Synthetase (NRPS) machinery. NRPS pathways are large, multi-domain enzyme complexes that assemble complex peptides from amino acid precursors in a template-driven, ribosome-independent manner. Further genomic and molecular biology studies on the original producing strain would be required to fully elucidate its biosynthetic logic.

Conclusion and Future Directions

This compound stands as a landmark discovery in the field of natural product enzyme inhibitors. Its high potency and selectivity for elastase have made it an invaluable pharmacological tool for studying the roles of this protease in both physiology and disease. For drug development professionals, this compound serves as a classic example of a natural product scaffold with therapeutic potential. Future research may focus on leveraging modern genomic techniques to identify the this compound biosynthetic gene cluster, enabling heterologous expression and biosynthetic engineering to create novel analogs with improved pharmacokinetic properties and enhanced selectivity for human neutrophil elastase. Such efforts could revive this classic inhibitor as a starting point for developing new therapies for a range of destructive inflammatory diseases.

References

Elastatinal's Specificity for Serine Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastatinal, a potent protease inhibitor of microbial origin, has garnered significant interest within the scientific community for its selective action against a subset of serine proteases. This technical guide provides an in-depth analysis of this compound's specificity, offering a valuable resource for researchers utilizing this compound as a tool in their experimental designs and for professionals engaged in the development of novel therapeutics targeting serine protease activity. This document summarizes the available quantitative data on its inhibitory constants, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Data Presentation: Inhibitory Spectrum of this compound

This compound exhibits a marked preference for elastase, particularly of pancreatic origin. Its inhibitory activity against other serine proteases is significantly lower, highlighting its specificity. The following table summarizes the available quantitative and qualitative data on the inhibitory activity of this compound against various proteases.

Protease ClassProtease NameOrganism/SourceInhibition Constant (Kᵢ)50% Inhibitory Concentration (IC₅₀)Notes
Serine Protease Pancreatic ElastasePorcine240 nMPotent inhibitor.[1]
Liver ElastasePorcine17 µM
Leukocyte ElastaseHumanWeaker inhibitorSignificantly less potent compared to its inhibition of pancreatic elastase.[2]
Chymotrypsin-like ProteaseHuman LeukocyteNo inhibitionDemonstrates high specificity for elastases over other chymotrypsin-like enzymes.[2]
TrypsinData not available
Cathepsin GData not available
Non-Serine Proteases Data not available

Experimental Protocols: Determining Protease Inhibition

The specificity of this compound is determined through enzyme inhibition assays. The following is a generalized, yet detailed, protocol for assessing the inhibition of elastase activity.

Objective: To determine the inhibitory potential of this compound against a specific elastase.

Materials:

  • Purified elastase (e.g., porcine pancreatic elastase, human neutrophil elastase)

  • This compound

  • Chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

  • Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the elastase substrate in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

    • Prepare a solution of the elastase in the assay buffer. The final enzyme concentration should be chosen to provide a linear rate of substrate hydrolysis over the course of the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A specific volume of the this compound dilution (or solvent control).

      • A specific volume of the elastase solution.

    • Include control wells:

      • No inhibitor control: Contains enzyme and substrate, but no this compound (solvent only). This represents 100% enzyme activity.

      • No enzyme control: Contains substrate but no enzyme. This serves as a blank to measure background signal.

      • No substrate control: Contains enzyme but no substrate. This can be used to assess any intrinsic signal from the enzyme or inhibitor.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of signal) for each well.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the "no inhibitor" control.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ), perform the assay at multiple substrate concentrations and analyze the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of neutrophil elastase-stimulated MUC1 transcription in airway epithelial cells. This compound can be utilized as a tool to inhibit the initial step of this pathway, the activity of neutrophil elastase, thereby allowing researchers to probe the downstream consequences of its inhibition.

G NE Neutrophil Elastase PKC_delta PKCδ NE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE (TNF-α-converting enzyme) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_promoter MUC1 Promoter Sp1->MUC1_promoter MUC1_transcription MUC1 Transcription MUC1_promoter->MUC1_transcription This compound This compound This compound->NE

Caption: Neutrophil Elastase-Stimulated MUC1 Transcription Pathway.

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experimental workflow designed to determine the inhibitory characteristics of a compound like this compound on a target protease.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents assay_setup Set up Assay Plate (Controls & Test Concentrations) prep_reagents->assay_setup pre_incubation Pre-incubate (Enzyme + Inhibitor) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_activity Measure Kinetic Activity (Spectrophotometry/Fluorimetry) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate Rates, % Inhibition) measure_activity->data_analysis determine_ic50 Determine IC₅₀ data_analysis->determine_ic50 determine_ki Determine Kᵢ and Inhibition Mechanism data_analysis->determine_ki end End determine_ic50->end determine_ki->end

Caption: Workflow for Protease Inhibition Assay.

References

The Inhibitory Effect of Elastatinal on Microglial Elastase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 13, 2025

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathology. Upon activation, microglia secrete a variety of factors, including proteases such as elastase. Microglial elastase is implicated in neuroinflammatory processes, degradation of the extracellular matrix, and has been identified as a contributor to white matter damage in cerebral small vessel disease.[1][2] Elastatinal, a potent and competitive protease inhibitor of microbial origin, has been identified as an effective inhibitor of this microglial-secreted elastase.[3][4] This technical guide provides an in-depth analysis of the interaction between this compound and microglia elastase, presenting quantitative data, detailed experimental protocols for assessing inhibition, and diagrams of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammation and therapeutic interventions targeting microglial activity.

Introduction: Microglia and Secreted Elastase

Microglia are dynamic cells that constantly survey their environment within the CNS.[5] In response to injury or pathogenic stimuli, they undergo a process of activation, transforming their morphology and secretome.[5] Activated microglia can release a host of molecules, including pro-inflammatory cytokines and proteases.[5][6]

One of the key proteases secreted by microglia is elastase, a serine protease belonging to the chymotrypsin family.[4][7] This enzyme is known to degrade various protein substrates, including elastin, collagen, and other components of the extracellular matrix (ECM).[8] In the CNS, microglia-derived elastase contributes to several physiological and pathological processes:

  • Neuroinflammation: By degrading the ECM, elastase can facilitate the infiltration of peripheral immune cells and contribute to the inflammatory milieu.

  • Cleavage of Bioactive Molecules: Microglial elastase can process other proteins, altering their function. For instance, it has been shown to cleave native plasminogen to produce a low-molecular-weight form that may influence neurite outgrowth.[9] It also cleaves progranulin, an anti-inflammatory factor, thereby potentially exacerbating inflammatory responses.[10]

  • White Matter Injury: Recent studies have directly implicated microglia-derived elastase (ELANE) in the death of oligodendrocytes, leading to white matter lesions characteristic of certain cerebrovascular diseases.[1][2]

Given its role in CNS pathology, the inhibition of microglial elastase presents a promising therapeutic strategy. This compound is a well-characterized, selective, and irreversible inhibitor of elastase that serves as a critical tool for studying these processes.[3]

Quantitative Data: this compound Inhibition of Elastase

This compound's inhibitory capacity has been quantified against elastase from various sources. While data specifically for purified microglial elastase is limited, studies on cultured microglia and other elastase types provide strong evidence of its efficacy. The available data is summarized below.

InhibitorEnzyme SourceSubstrateMethodKey FindingsReference
This compound Cultured Rat Microglia Conditioned MediumMyelin Basic ProteinProtease Activity Assay~50% inhibition at 40 µM[4]
This compound Porcine Pancreatic ElastaseN-Succinyl-Ala-Ala-Ala-p-nitroanilideSpectrophotometryIC₅₀ = 17 µM[3]
This compound General ElastaseAcetyl-alanyl-alanyl-alanine methyl esterKinetic AnalysisKᵢ = 0.21 µM[11]
This compound General ElastaseAcetyl-alanyl-alanyl-alanine p-nitroanilideKinetic AnalysisKᵢ = 0.24 µM[11]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

  • Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a stronger inhibitor.

Experimental Protocols

This section details methodologies for assessing the inhibitory effect of this compound on elastase activity.

Protocol 1: Colorimetric Assay for Elastase Activity and Inhibition

This protocol is a standard method for measuring elastase activity in vitro using a chromogenic substrate. It can be adapted to test inhibitors like this compound.

A. Reagents and Equipment:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Elastase Source: Conditioned medium from microglia culture, purified elastase, or commercially available porcine pancreatic elastase (e.g., 10 µg/mL working solution).[12]

  • Substrate Solution: 0.8 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) dissolved in the reaction buffer.[12] This substrate releases a yellow p-nitroaniline (pNA) chromophore upon cleavage, which can be measured at 410 nm.[13]

  • Inhibitor Solution: this compound dissolved in an appropriate solvent (e.g., buffer or DMSO) to create a stock solution for serial dilutions.

  • Control Inhibitor (Optional): Phenylmethylsulfonyl fluoride (PMSF), another serine protease inhibitor.[12]

  • Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 410 nm.[12]

B. Procedure:

  • Reaction Setup: In triplicate in a 96-well plate, prepare the following reactions:

    • Enzyme Control: Add the elastase source and an equivalent volume of the inhibitor's solvent.

    • Inhibitor Test: Add the elastase source and the desired concentration of this compound.

    • Blank/Substrate Control: Add reaction buffer (no enzyme) and the substrate solution.

  • Pre-incubation: Add the enzyme to the wells containing the buffer or inhibitor. Mix gently and incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Reaction: Add the SANA substrate solution to all wells to start the reaction.[12] The final volume should be consistent across all wells (e.g., 200-300 µL).[12]

  • Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 410 nm every minute for 20-30 minutes to obtain a kinetic reading.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₄₁₀/minute) from the linear portion of the curve for each well.

    • Subtract the rate of the blank control from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Enzyme Control)) * 100

Protocol 2: Assessing Inhibition of Endogenous Microglial Elastase

This protocol is based on the methodology used to first identify elastase activity in microglia and its inhibition by this compound.[4]

A. Reagents and Equipment:

  • Cell Culture: Primary rat microglia cultures.

  • Conditioned Medium (CM): Serum-free culture medium collected from microglia cultures after 24-48 hours. This will serve as the source of secreted elastase.

  • Substrate: Purified Myelin Basic Protein (MBP).

  • Inhibitor: 40 µM this compound.

  • Analysis Method: SDS-PAGE and Coomassie staining or Western Blot to visualize the degradation of the MBP substrate.

B. Procedure:

  • Microglia Culture and CM Collection: Culture primary rat microglia. Once confluent, replace the medium with serum-free medium. After 24-48 hours, collect this conditioned medium, centrifuge to remove cell debris, and store the supernatant at -80°C.

  • Inhibition Reaction: Set up the following reaction tubes:

    • Control: Microglial CM + MBP substrate.

    • Inhibition: Microglial CM + 40 µM this compound + MBP substrate.

    • Negative Control: Culture medium (not conditioned) + MBP substrate.

  • Incubation: Incubate all tubes at 37°C for a set period (e.g., 4-24 hours) to allow for MBP degradation.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue or perform a Western Blot using an anti-MBP antibody.

  • Interpretation: Compare the integrity of the MBP band across the different conditions. A reduction in the intensity of the full-length MBP band in the "Control" lane compared to the "Negative Control" indicates elastase activity. The "Inhibition" lane should show significantly less degradation of MBP compared to the "Control" lane, demonstrating the inhibitory effect of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways involving microglia elastase and the experimental workflow for its inhibition.

Microglia_Activation_Pathway cluster_stimulus CNS Insult cluster_microglia Microglial Cell Stimulus Pathogens (PAMPs) or Cellular Damage (DAMPs) ATP ATP Release Stimulus->ATP causes Receptor P2Y Receptors ATP->Receptor binds to Resting Resting Microglia Activated Activated Microglia (M1 Phenotype) Receptor->Activated triggers activation Secretion Secretion of Elastase Activated->Secretion leads to

Caption: Simplified pathway of microglia activation and elastase secretion.

Elastase_Pathophysiology_Inhibition cluster_enzyme Enzymatic Action cluster_substrates Substrates cluster_outcomes Pathological Outcomes Elastase Microglia Elastase ECM Extracellular Matrix (ECM) Elastase->ECM cleaves PGRN Progranulin (PGRN) (Anti-inflammatory) Elastase->PGRN cleaves Oligo Oligodendrocytes Elastase->Oligo damages This compound This compound This compound->Elastase Inhibits ECM_Deg ECM Degradation ECM->ECM_Deg PGRN_Cleaved Inactive PGRN Fragments PGRN->PGRN_Cleaved Oligo_Death Oligodendrocyte Death Oligo->Oligo_Death Inflammation Neuroinflammation ECM_Deg->Inflammation PGRN_Cleaved->Inflammation promotes WML White Matter Lesions Oligo_Death->WML WML->Inflammation Experimental_Workflow A 1. Prepare Reagents (Microglia CM, Substrate, This compound) B 2. Pre-incubate Microglia CM with this compound or Vehicle A->B C 3. Initiate Reaction by Adding Substrate (e.g., SANA) B->C D 4. Measure Product Formation (e.g., Absorbance at 410 nm) C->D E 5. Calculate Rate of Reaction and Percent Inhibition D->E

References

An In-depth Technical Guide to the Biochemical Properties of Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastatinal, a microbial-derived tetrapeptide aldehyde, is a potent and well-characterized inhibitor of elastase enzymes. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory specificity and potency, and relevant experimental protocols. Furthermore, this guide explores the potential impact of this compound on cellular signaling pathways, offering a theoretical framework for its broader biological effects. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through detailed diagrams.

Introduction

Elastases are a class of serine proteases responsible for the degradation of elastin, a key protein in the extracellular matrix that imparts elasticity to tissues.[1] While essential for tissue remodeling and immune responses, excessive elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis.[2] Consequently, the identification and characterization of potent and specific elastase inhibitors are of significant interest for therapeutic development.

This compound, originally isolated from Actinomycetes, is a powerful inhibitor of elastase.[3] Its unique chemical structure, featuring an aldehyde group, is crucial for its inhibitory activity.[3] This guide delves into the detailed biochemical characteristics of this compound, providing researchers and drug development professionals with the foundational knowledge required for its application in experimental and preclinical studies.

Physicochemical Properties

This compound is a peptide derivative with the following key physicochemical properties:

PropertyValueReference
Molecular Formula C₂₁H₃₆N₈O₇[4]
Molecular Weight 512.56 g/mol [4]
CAS Number 51798-45-9[4]
Appearance Powder[5]
Solubility Water (20 mg/mL)[5]

Mechanism of Action and Inhibition Kinetics

This compound functions as a potent inhibitor of elastase. While some sources describe it as an irreversible inhibitor, it is more accurately characterized as a potent, competitive, and slow-binding inhibitor.[5][6] The aldehyde group of this compound is thought to form a covalent hemiacetal linkage with the active site serine residue of the elastase, leading to a stable enzyme-inhibitor complex.

The following diagram illustrates the competitive inhibition mechanism of this compound:

Competitive_Inhibition E Elastase (E) ES Elastase-Substrate Complex (ES) E->ES + S EI Elastase-Elastatinal Complex (EI) E->EI + I S Substrate (S) ES->E k-1 P Product (P) ES->P k_cat I This compound (I) EI->E k_off Elastase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - PPE Solution - this compound Dilutions - SANA Substrate Solution start->prep_reagents add_inhibitor Add this compound dilutions to 96-well plate prep_reagents->add_inhibitor add_enzyme Add PPE solution to wells (pre-incubate) add_inhibitor->add_enzyme add_substrate Add SANA substrate to initiate reaction add_enzyme->add_substrate measure_abs Measure absorbance at 405 nm (kinetic or endpoint) add_substrate->measure_abs analyze_data Analyze data to determine % inhibition and IC₅₀ measure_abs->analyze_data end End analyze_data->end Elastatinal_OXR1_Signaling_Pathway NE Neutrophil Elastase ROS Reactive Oxygen Species (ROS) Production NE->ROS induces This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NE blocks OXR1 OXR1 Activation ROS->OXR1 activates OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress leads to CellularProtection Cellular Protection OXR1->CellularProtection promotes

References

Elastatinal: A Potent Elastase Inhibitor with Therapeutic Potential in Inflammatory and Bone Resorptive Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elastatinal, a potent and competitive inhibitor of elastase, demonstrates significant promise as a therapeutic agent, particularly in the context of inflammatory diseases and conditions characterized by excessive bone resorption. Originally isolated from Streptomyces, this microbial-derived compound exhibits a strong affinity for pancreatic elastase and also effectively inhibits neutrophil elastase. Preclinical evidence highlights its ability to modulate key signaling pathways involved in inflammation and osteoclastogenesis, suggesting its potential application in a range of pathologies including rheumatoid arthritis, periodontitis, and certain respiratory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways to support further research and development efforts.

Mechanism of Action and Biochemical Properties

This compound functions as a potent and competitive inhibitor of elastase, a serine protease responsible for the degradation of elastin and other extracellular matrix proteins. Its inhibitory activity is more pronounced against pancreatic elastase compared to leukocyte elastase[1].

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through various in vitro assays, with key parameters summarized in the table below.

Target EnzymeSubstrateInhibition Constant (Ki)IC50Reference
Pancreatic ElastaseAcetyl-alanyl-alanyl-alanine methyl ester0.21 µM-[1]
Pancreatic ElastaseAcetyl-alanyl-alanyl-alanine p-nitroanilide0.24 µM-[1]
Porcine Liver ElastaseSuccinyltrialanine p-nitroanilide-17 µM

Therapeutic Applications: Preclinical Evidence

Preclinical studies have begun to elucidate the therapeutic potential of this compound in various disease models, primarily focusing on its anti-inflammatory and anti-resorptive properties.

Inflammatory Bone Loss

A significant area of investigation for this compound is its role in mitigating inflammatory bone loss, a hallmark of diseases such as rheumatoid arthritis and periodontitis. Neutrophil elastase is implicated in the enhanced differentiation of osteoclasts, the cells responsible for bone resorption.

A key preclinical study demonstrated that this compound (at concentrations of 5-20 µM) significantly suppresses the enhanced osteoclast differentiation induced by neutrophils[1]. This effect is believed to be mediated by preventing the degradation of osteoprotegerin (OPG), a crucial decoy receptor for RANKL, by neutrophil elastase.

The diagram below illustrates the proposed mechanism by which this compound interferes with neutrophil-mediated enhancement of osteoclast differentiation.

G cluster_osteoblast Osteoblast cluster_neutrophil Neutrophil cluster_osteoclast_precursor Osteoclast Precursor cluster_osteoclast Osteoclast RANKL RANKL RANK RANK RANKL->RANK Binding OPG OPG OPG->RANKL Inhibition NeutrophilElastase Neutrophil Elastase NeutrophilElastase->OPG Degradation DifferentiatedOsteoclast Differentiated Osteoclast RANK->DifferentiatedOsteoclast Differentiation This compound This compound This compound->NeutrophilElastase Inhibition

This compound's role in osteoclast differentiation.
Mucin Hypersecretion

Neutrophil elastase is a known secretagogue for mucin in airway epithelial cells, a process relevant to the pathophysiology of various respiratory diseases. Studies have shown that neutrophil elastase stimulates the expression of the MUC1 gene[2][3][4][5][6]. This compound has been used as a tool compound in these studies to demonstrate the role of elastase in this process. One study showed that this compound, at concentrations between 1 to 100 µmol/L, inhibited human neutrophil elastase (HNE)-induced mucin secretion from normal human bronchial epithelial (NHBE) cells[7].

The following diagram outlines the signaling cascade initiated by neutrophil elastase leading to MUC1 gene expression, a pathway that can be inhibited by this compound.

G NE Neutrophil Elastase (NE) PKC_delta PKCδ NE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_promoter MUC1 Promoter Sp1->MUC1_promoter Binding MUC1_gene MUC1 Gene Expression MUC1_promoter->MUC1_gene This compound This compound This compound->NE Inhibition

References

Methodological & Application

Application Notes and Protocols for the Use of Elastatinal in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastatinal is a potent, competitive, and irreversible inhibitor of elastase, a serine protease responsible for the breakdown of elastin and other extracellular matrix (ECM) components.[1] Originating from microbial sources, this compound has emerged as a valuable tool in cell culture-based research to investigate the roles of elastase in various physiological and pathological processes. These include inflammation, cell differentiation, and tissue remodeling. This document provides detailed application notes and protocols for the utilization of this compound in key cell culture assays.

Mechanism of Action

This compound functions by specifically targeting and inhibiting the activity of elastase. It exhibits a strong preference for pancreatic elastase over leukocyte elastase. The inhibition constant (Ki) for porcine pancreatic elastase is approximately 0.21 µM, and the half-maximal inhibitory concentration (IC50) for the hydrolysis of succinyltrialanine p-nitroanilide by porcine liver elastase is 17 µM. By inhibiting elastase, this compound can prevent the degradation of ECM proteins such as elastin, collagen, and fibronectin, thereby influencing cellular behaviors that are dependent on the integrity of the ECM.

Data Presentation

ParameterValueSource
Inhibitor Type Competitive, Irreversible[1]
Target Enzyme Elastase (preferentially pancreatic)[1]
Ki (porcine pancreatic elastase) 0.21 µM[1]
IC50 (porcine liver elastase) 17 µM
Effective Concentration (Osteoclast Differentiation) 5-20 µM[1]
Positive Control Concentration (in vitro elastase assay) 100 µM

Key Applications and Protocols

Inhibition of Neutrophil-Mediated Extracellular Matrix (ECM) Degradation

Neutrophil elastase is a key driver of ECM degradation during inflammation. This compound can be employed to study the impact of elastase inhibition on ECM integrity and subsequent cellular responses.

Experimental Protocol: In Vitro ECM Degradation Assay

This protocol is designed to quantify the protective effect of this compound against neutrophil-mediated degradation of a collagen-based matrix.

Materials:

  • Human neutrophils

  • Collagen-coated culture plates

  • This compound (solubilized in an appropriate solvent, e.g., DMSO or water)

  • Phorbol 12-myristate 13-acetate (PMA) for neutrophil activation

  • Hydroxyproline assay kit (for collagen quantification)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed human fibroblasts in collagen-coated plates and culture until they form a confluent monolayer with a deposited collagen matrix. Alternatively, commercially available collagen-coated plates can be used.

  • Neutrophil Isolation: Isolate human neutrophils from fresh blood using a standard protocol such as Ficoll-Paque density gradient centrifugation.

  • This compound Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour at 37°C. Include a vehicle control (solvent only).

  • Neutrophil Activation and Co-culture: Add the pre-treated neutrophils to the fibroblast/collagen matrix cultures. Stimulate neutrophil elastase release by adding PMA (e.g., 100 nM).

  • Incubation: Co-culture the neutrophils and fibroblasts for 18-24 hours at 37°C.

  • Quantification of Collagen Degradation:

    • Collect the cell culture supernatant.

    • Quantify the amount of degraded collagen in the supernatant by measuring the hydroxyproline content using a commercially available kit.

    • Normalize the results to the total collagen content in control wells without neutrophils.

  • Data Analysis: Plot the percentage of collagen degradation against the concentration of this compound to determine the dose-dependent inhibitory effect.

Expected Results: this compound is expected to decrease the amount of hydroxyproline in the supernatant in a dose-dependent manner, indicating the inhibition of collagen degradation by neutrophil elastase.

Workflow for ECM Degradation Assay

ECM_Degradation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis fibroblasts Fibroblast Culture on Collagen Matrix coculture Co-culture with Fibroblast/Collagen Matrix fibroblasts->coculture neutrophils Neutrophil Isolation This compound Pre-incubate Neutrophils with this compound neutrophils->this compound pma Activate Neutrophils with PMA This compound->pma pma->coculture quantify Quantify Collagen Degradation (Hydroxyproline Assay) coculture->quantify analyze Dose-Response Analysis quantify->analyze Osteoclast_Differentiation_Workflow cluster_prep Cell Preparation cluster_induction Differentiation and Treatment cluster_analysis Analysis bm_cells Isolate Bone Marrow Cells bmm_culture Culture with M-CSF to generate BMMs bm_cells->bmm_culture induce Induce Differentiation with M-CSF + RANKL bmm_culture->induce treat Treat with This compound stain TRAP Staining induce->stain treat->stain quantify Quantify Multinucleated TRAP+ Cells stain->quantify dose_response Generate Dose-Response Curve quantify->dose_response NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKC_delta PKCδ NE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE (ADAM17) ROS->TACE TNF_alpha pro-TNF-α → TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 This compound This compound This compound->NE Inhibits

References

Application Notes and Protocols for Elastatinal in Elastase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of elastatinal against elastase, a key enzyme implicated in various physiological and pathological processes. The following sections offer comprehensive guidance on the materials, procedures, and data analysis required to perform a robust elastase inhibition assay.

Introduction

Elastase is a serine protease responsible for the degradation of elastin, a critical protein for the elasticity of tissues such as the skin, lungs, and blood vessels.[1] Dysregulation of elastase activity is associated with inflammatory diseases like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis, as well as in the aging process of the skin.[2][3] this compound is a potent, microbially derived inhibitor of elastase, making it a valuable tool for studying the role of this enzyme in disease and for the screening of novel anti-elastase compounds.[4][5] This document outlines a standardized in vitro assay to quantify the inhibitory effect of this compound on porcine pancreatic elastase (PPE), a commonly used model enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the elastase inhibition assay using this compound.

ParameterValueReference
Inhibitor
NameThis compound[4]
Molecular Weight512.56 g/mol [6]
Purity>98%[7]
Stock Solution1 mM in DMSO[4]
Enzyme
NamePorcine Pancreatic Elastase (PPE)[8]
Stock Solution1 mg/mL in 0.05 M Sodium Acetate buffer (pH 5.0) with 0.1 M NaCl[9]
Working Concentration1 U/mL[4]
Substrate
NameN-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
Stock Solution100 mM in DMSO[4]
Working Concentration1.12 mg/mL in Assay Buffer[4]
Assay Conditions
Assay Buffer0.1 M HEPES with 0.5 M NaCl, pH 7.5[4]
Incubation Temperature37°C[4]
Incubation Time10 minutes[4]
Detection Wavelength405 nm[4]
Inhibitory Concentrations
IC50 (Porcine Liver Elastase)17 µM[7]
Ki (Pancreatic Elastase)0.21 µM[4]

Experimental Protocols

Materials and Reagents
  • This compound (purity >98%)

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • Dimethyl sulfoxide (DMSO)

  • HEPES

  • Sodium Chloride (NaCl)

  • Sodium Acetate

  • Acetic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Pipettes and sterile tips

Preparation of Solutions
  • Assay Buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5): Dissolve 2.383 g of HEPES and 2.922 g of NaCl in 80 mL of distilled water. Adjust the pH to 7.5 with 1 M NaOH and bring the final volume to 100 mL with distilled water.

  • Enzyme Buffer (0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0): Prepare a 0.2 M acetic acid solution and a 0.2 M sodium acetate solution. Mix 14.8 mL of 0.2 M acetic acid with 35.2 mL of 0.2 M sodium acetate and 50 mL of 1 M NaCl. Adjust the pH to 5.0 and bring the final volume to 200 mL with distilled water.

  • This compound Stock Solution (1 mM): Dissolve 0.513 mg of this compound in 1 mL of DMSO. Store at -20°C.

  • PPE Stock Solution (1 mg/mL): Dissolve 1 mg of PPE in 1 mL of cold Enzyme Buffer. Prepare fresh and keep on ice.

  • PPE Working Solution (1 U/mL): Dilute the PPE stock solution with Assay Buffer to a final concentration of 1 U/mL immediately before use. The exact dilution will depend on the specific activity of the enzyme lot.

  • SANA Stock Solution (100 mM): Dissolve 44.14 mg of SANA in 1 mL of DMSO. Store at -20°C.

  • SANA Working Solution (1.12 mg/mL): Dilute the SANA stock solution with Assay Buffer to a final concentration of 1.12 mg/mL. Prepare fresh.

Assay Procedure
  • Prepare this compound Dilutions: Perform serial dilutions of the 1 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).

  • Set up the Assay Plate: In a 96-well microplate, add the following reagents in the specified order:

    • 50 µL of this compound dilution (or Assay Buffer for the 100% activity control, and DMSO for the vehicle control).

    • 87.5 µL of Assay Buffer.

    • 10 µL of SANA Working Solution.

  • Initiate the Reaction: Add 30 µL of PPE Working Solution to each well to start the reaction. For the 0% activity control (blank), add 30 µL of Assay Buffer instead of the enzyme solution.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of elastase inhibition for each concentration of this compound:

    Where:

    • Abs_inhibitor is the absorbance of the well with this compound.

    • Abs_blank is the absorbance of the well without the enzyme (0% activity).

    • Abs_control is the absorbance of the well without the inhibitor (100% activity).

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the elastase activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare this compound Serial Dilutions prep_reagents->prep_dilutions add_reagents Add Reagents to 96-well Plate start_reaction Initiate Reaction with Elastase add_reagents->start_reaction incubate Incubate at 37°C for 10 min start_reaction->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 signaling_pathway cluster_cell Epithelial Cell NE Neutrophil Elastase PKCd PKCδ NE->PKCd activates Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa cleaves pro-TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 activates Inflammation Inflammatory Response MUC1->Inflammation modulates

References

Application Notes and Protocols: Elastatinal as a Tool Compound in Muscular Dystrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease characterized by chronic inflammation, impaired muscle regeneration, and fibrosis. Emerging research has identified neutrophil elastase, a serine protease released by infiltrating neutrophils in dystrophic muscle, as a key contributor to the pathology of DMD. Elevated elastase levels have been shown to impair the survival, proliferation, and differentiation of myoblasts, the satellite cells responsible for muscle repair.

Elastatinal, a potent and competitive inhibitor of elastase, has emerged as a valuable tool compound for investigating the role of elastase in muscular dystrophy and for exploring potential therapeutic strategies. These application notes provide a comprehensive overview of the use of this compound in muscular dystrophy research, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

In the context of muscular dystrophy, neutrophil elastase contributes to pathology by degrading extracellular matrix (ECM) components crucial for myoblast function and by activating pro-inflammatory and pro-fibrotic signaling pathways. This compound exerts its protective effects by directly inhibiting the enzymatic activity of elastase.

A key signaling pathway implicated in the detrimental effects of neutrophil elastase in muscle involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. Neutrophil elastase can stimulate TGF-β1 gene expression and release from muscle cells through a pathway involving Toll-like receptor 4 (TLR4), Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase (IRAK), and Nuclear factor kappa B (NF-κB). By inhibiting elastase, this compound can disrupt this cascade, thereby reducing TGF-β1 levels and mitigating downstream fibrotic responses.

Elastatinal_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion Neutrophil_Elastase Neutrophil Elastase TLR4 TLR4 Neutrophil_Elastase->TLR4 Activation This compound This compound This compound->Neutrophil_Elastase Inhibition MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK NFkB_complex IκB-NF-κB IRAK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IkB IκB (degraded) NFkB_complex->IkB TGFb1_gene TGF-β1 Gene NFkB->TGFb1_gene Transcription TGFb1_mRNA TGF-β1 mRNA TGFb1_gene->TGFb1_mRNA TGFb1_protein TGF-β1 Protein TGFb1_mRNA->TGFb1_protein Translation Fibrosis Fibrosis TGFb1_protein->Fibrosis

This compound inhibits the Neutrophil Elastase-TGF-β1 signaling pathway.

Data Presentation

The following table summarizes the quantitative data available for this compound and the effects of elastase on myoblasts, which this compound aims to counteract.

ParameterCompound/EnzymeValueCell/Enzyme TypeComments
Inhibitory Potency
KiThis compound0.21 µMPancreatic ElastasePotent competitive inhibitor.[1]
Effects of Elastase on Myoblasts
Cell Death (TUNEL Assay)Neutrophil Elastase (0.6 - 0.75 U/mL)Strong positive signalC2C12 myoblasts on lamininIndicates induction of apoptosis.[2]
Proliferation (Ki67 Staining)Neutrophil Elastase (0.5 - 0.75 U/mL)Significant decreaseC2C12 myoblastsInhibits entry into the cell cycle.[2]
Differentiation (MyoD1 levels)Neutrophil Elastase (0.6 U/mL)Dramatic reductionC2C12 myoblastsImpairs commitment to myogenic lineage.[2]
Fusion IndexNeutrophil Elastase (0.15 U/mL)Significant decreaseC2C12 myoblastsReduces the formation of multinucleated myotubes.[2]
Myotube AreaNeutrophil Elastase (0.15 U/mL)Significant decreaseC2C12 myoblastsResults in smaller myotubes.[2]

Experimental Protocols

In Vitro Elastase Activity Assay

This protocol is used to measure the enzymatic activity of elastase in muscle tissue homogenates and to assess the inhibitory effect of this compound.

Elastase_Activity_Assay_Workflow Start Start Homogenize Homogenize Muscle Tissue in Lysis Buffer Start->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Prepare_Reaction Prepare Reaction Mix: - Supernatant - Fluorogenic Substrate - +/- this compound Centrifuge->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em 380/500 nm) Incubate->Measure_Fluorescence Analyze Analyze Data: Calculate Elastase Activity and % Inhibition Measure_Fluorescence->Analyze End End Analyze->End

Workflow for the in vitro elastase activity assay.

Materials:

  • Muscle tissue (e.g., from mdx mice)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding serine protease inhibitors)

  • Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • This compound

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Homogenize fresh or frozen muscle tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Prepare reaction wells in a 96-well plate:

    • Control: Muscle extract + assay buffer

    • This compound: Muscle extract + this compound (at desired concentrations)

    • Blank: Assay buffer only

  • Add the fluorogenic elastase substrate to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 500 nm emission for the example substrate) at regular intervals.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine elastase activity.

  • Calculate the percentage of inhibition by this compound compared to the control.

Myoblast Survival and Proliferation Assay with this compound Treatment

This protocol assesses the ability of this compound to protect myoblasts from elastase-induced cell death and to restore their proliferative capacity.

Myoblast_Survival_Assay_Workflow Start Start Seed_Myoblasts Seed Myoblasts in 96-well plates Start->Seed_Myoblasts Adhere Allow cells to adhere (24 hours) Seed_Myoblasts->Adhere Treat Treat with: 1. Control Media 2. Elastase 3. Elastase + this compound Adhere->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Assess_Survival Assess Cell Survival/Proliferation (e.g., MTT, BrdU, or Ki67 staining) Incubate_24h->Assess_Survival Analyze Analyze Data: Quantify cell viability and proliferation Assess_Survival->Analyze End End Analyze->End

Workflow for myoblast survival and proliferation assay.

Materials:

  • Myoblast cell line (e.g., C2C12) or primary myoblasts

  • Growth medium (e.g., DMEM with 10% FBS)

  • Neutrophil elastase

  • This compound

  • 96-well cell culture plates

  • Reagents for cell viability/proliferation assay (e.g., MTT reagent, BrdU labeling reagent, or antibodies for Ki67 immunofluorescence)

Procedure:

  • Seed myoblasts in a 96-well plate at a suitable density and allow them to adhere for 24 hours.

  • Prepare treatment media:

    • Control: Growth medium

    • Elastase: Growth medium containing neutrophil elastase (e.g., 0.5-0.75 U/mL)

    • This compound Rescue: Growth medium containing neutrophil elastase and varying concentrations of this compound.

  • Remove the existing medium from the cells and add the respective treatment media.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Assess cell survival and proliferation using one of the following methods:

    • MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

    • BrdU Assay: Add BrdU to the media for the last few hours of incubation, then fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorometric substrate.

    • Ki67 Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-Ki67 antibody and a fluorescent secondary antibody. Image and quantify the percentage of Ki67-positive cells.

  • Analyze the data to determine the effect of elastase and the protective effect of this compound on myoblast survival and proliferation.

Myoblast Differentiation Assay with this compound Treatment

This protocol evaluates the ability of this compound to rescue myoblast differentiation impaired by elastase.

Materials:

  • Myoblast cell line (e.g., C2C12)

  • Growth medium

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Neutrophil elastase

  • This compound

  • Cell culture plates

  • Antibodies for immunofluorescence (e.g., anti-Myosin Heavy Chain (MyHC))

  • DAPI for nuclear staining

Procedure:

  • Seed myoblasts in cell culture plates and grow them to confluence in growth medium.

  • Induce differentiation by switching to differentiation medium.

  • Prepare treatment differentiation media:

    • Control: Differentiation medium

    • Elastase: Differentiation medium containing neutrophil elastase (e.g., 0.15 U/mL)

    • This compound Rescue: Differentiation medium containing neutrophil elastase and varying concentrations of this compound.

  • Treat the differentiating myoblasts with the respective media for 3-5 days, changing the media every 48 hours.

  • After the differentiation period, fix the cells with 4% paraformaldehyde.

  • Perform immunofluorescence staining for MyHC to visualize myotubes.

  • Counterstain the nuclei with DAPI.

  • Capture images using a fluorescence microscope.

  • Analyze the images to determine:

    • Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100%

    • Myotube Area: Measure the total area of MyHC-positive cells.

  • Compare the results between the different treatment groups to assess the effect of this compound on myoblast differentiation.

Conclusion

This compound serves as a critical tool for dissecting the pathological contributions of neutrophil elastase in muscular dystrophy. The provided protocols and data offer a framework for researchers to investigate the efficacy of elastase inhibition as a therapeutic strategy. By utilizing this compound in robust in vitro and in vivo models, the scientific community can further elucidate the mechanisms of muscle damage and regeneration in DMD and pave the way for the development of novel anti-inflammatory and pro-regenerative therapies.

References

Application of Elastatinal in Zymography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymography is a powerful electrophoretic technique used to detect and characterize enzymes based on their ability to degrade a substrate copolymerized within a polyacrylamide gel. This method is particularly valuable for studying proteases, such as elastases, which play critical roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer. Elastatinal, a potent and competitive inhibitor of elastase, serves as a valuable tool in zymography to identify and differentiate specific elastase activities within complex biological samples.[1][2] This document provides detailed application notes and protocols for the use of this compound in elastin zymography.

This compound exhibits differential inhibitory activity, being a more potent inhibitor of pancreatic elastase compared to leukocyte (neutrophil) elastase.[2] This property can be exploited in zymography to distinguish between different sources of elastolytic activity in a sample. By incubating parallel zymogram gels in the presence and absence of a specific concentration of this compound, researchers can selectively inhibit certain elastases, thereby attributing specific bands of lysis to particular enzyme isoforms.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against different elastases. This information is crucial for designing experiments to differentiate elastase activity in zymography.

InhibitorTarget EnzymeSpecies/SourceInhibition Constant (Ki)IC50Reference(s)
This compoundPancreatic ElastasePorcine0.21 µM-[2]
This compoundPancreatic Elastase-240 nM-
This compoundLeukocyte (Neutrophil) ElastaseHumanLess potent than on pancreatic elastase-[2]
This compoundSuccinyltrialanine p-nitroanilide hydrolytic enzymePorcine Liver-17 µM[3]

Experimental Protocols

Elastin Zymography Protocol

This protocol describes the general procedure for elastin zymography to detect elastase activity.

Materials:

  • Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8): Dissolve 27.23 g Tris base in 150 ml dH₂O, adjust pH to 8.8 with HCl.

  • Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Dissolve 6 g Tris base in 100 ml dH₂O, adjust pH to 6.8 with HCl.

  • 30% Acrylamide/Bis-acrylamide Solution

  • Soluble Elastin (e.g., κ-elastin)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)

  • N,N,N′,N′-Tetramethylethylenediamine (TEMED)

  • 1X Tris-Glycine-SDS Running Buffer

  • Renaturation Buffer: 2.5% Triton X-100 in dH₂O.

  • Incubation Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 0.02% NaN₃.[4]

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in Methanol:Acetic Acid:Water (40:10:50).[5]

  • Destaining Solution: Methanol:Acetic Acid:Water (40:10:50).[6]

  • Non-reducing Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.

  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 1-10 mM. Store at -20°C.

Procedure:

  • Gel Preparation (Elastin Zymogram):

    • For a 10% separating gel, mix 3.3 mL of dH₂O, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 3.3 mL of 30% acrylamide/bis-acrylamide, 100 µL of 10% SDS, and 1 mg/mL soluble elastin.

    • Initiate polymerization by adding 50 µL of 10% APS and 10 µL of TEMED.

    • Pour the separating gel and allow it to polymerize.

    • Prepare the stacking gel by mixing 1.4 mL of dH₂O, 0.5 mL of 0.5 M Tris-HCl (pH 6.8), 0.33 mL of 30% acrylamide/bis-acrylamide, 25 µL of 10% SDS, 25 µL of 10% APS, and 2.5 µL of TEMED.

    • Pour the stacking gel on top of the separating gel and insert the comb. Allow it to polymerize.

  • Sample Preparation and Electrophoresis:

    • Mix protein samples with an equal volume of 2X non-reducing sample buffer. Do not heat the samples.

    • Load samples into the wells of the elastin zymogram gel.

    • Run the electrophoresis at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.[7]

  • Renaturation and Incubation:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Wash the gel twice for 30 minutes each in renaturation buffer with gentle agitation to remove SDS.[6]

    • Equilibrate the gel in incubation buffer for 30 minutes.

    • Incubate the gel in fresh incubation buffer at 37°C for 18-24 hours.[8]

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 1 hour.[9]

    • Destain the gel with destaining solution until clear bands of lysis appear against a blue background.[9] The clear bands indicate areas of elastase activity.

Protocol for Using this compound to Differentiate Elastase Activity

This protocol outlines the specific steps to incorporate this compound into the zymography workflow to distinguish between different elastase activities.

Procedure:

  • Run Duplicate Gels: Prepare and run two identical elastin zymogram gels with the same set of samples, as described in the "Elastin Zymography Protocol."

  • Differential Incubation:

    • Control Gel: Incubate one gel in the standard incubation buffer as described above.

    • This compound-Treated Gel: Incubate the second gel in incubation buffer containing a specific concentration of this compound. A starting concentration of 10-100 µM this compound can be used as a positive control for inhibition.[10] To differentiate between pancreatic and neutrophil elastase, a concentration titration (e.g., 0.1 µM to 10 µM) is recommended due to the differential sensitivity.

  • Staining, Destaining, and Analysis:

    • Stain and destain both gels under identical conditions.

    • Compare the band patterns between the control and this compound-treated gels.

    • Bands that are present in the control gel but absent or significantly reduced in the this compound-treated gel represent this compound-sensitive elastase activity.

    • By carefully selecting the concentration of this compound based on the known Ki values, one can infer the type of elastase present. For instance, lower concentrations of this compound are expected to inhibit pancreatic elastase more effectively than neutrophil elastase.

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase-Induced MUC1 Transcription

G NE Neutrophil Elastase (NE) PKCd Protein Kinase Cδ (PKCδ) NE->PKCd Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Experimental Workflow for Differentiating Elastase Activity using this compound in Zymography

G cluster_prep Sample & Gel Preparation cluster_electro Electrophoresis cluster_incubation Differential Incubation cluster_analysis Analysis SamplePrep Prepare Protein Samples GelPrep Cast Duplicate Elastin Zymogram Gels SamplePrep->GelPrep LoadRun Load Samples & Run Electrophoresis GelPrep->LoadRun ControlInc Incubate Gel 1 (Control) - No Inhibitor LoadRun->ControlInc ElastatinalInc Incubate Gel 2 (Test) - With this compound LoadRun->ElastatinalInc StainDestain Stain & Destain Both Gels ControlInc->StainDestain ElastatinalInc->StainDestain Compare Compare Lysis Bands StainDestain->Compare Interpret Interpret Results: - Identify this compound-sensitive bands Compare->Interpret

References

Application Notes and Protocols for Studying Angiogenesis with Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis and the identification of its modulators are paramount in the development of novel therapeutics. Elastatinal, a potent and specific inhibitor of elastases, has emerged as a valuable tool for investigating the molecular mechanisms of angiogenesis. Its primary mechanism of action in this context is the inhibition of elastase-mediated generation of the endogenous angiogenesis inhibitor, endostatin, from its precursor, collagen XVIII.[1] By modulating endostatin levels, this compound allows for the detailed study of the downstream effects on endothelial cell behavior and vessel formation. Furthermore, evidence suggests that elastase inhibitors can directly impact endothelial cell function, adding another layer to their utility in angiogenesis research.

These application notes provide a comprehensive overview of the use of this compound in key angiogenesis assays, including detailed protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound in Angiogenesis

This compound's role in angiogenesis is primarily understood through its inhibitory effect on elastases, a class of proteases that degrade elastin and other extracellular matrix proteins. In the context of angiogenesis, elastase activity is crucial for the proteolytic cleavage of collagen XVIII to release endostatin, a potent endogenous inhibitor of angiogenesis.[1]

Key Signaling Pathway:

The generation of endostatin from collagen XVIII is a key regulatory step in controlling angiogenesis. Elastase acts as a processing enzyme in this pathway. By inhibiting elastase, this compound prevents the release of endostatin, thereby promoting a pro-angiogenic environment. This mechanism allows researchers to study the effects of endostatin depletion on various aspects of angiogenesis.

Elastatinal_Mechanism Collagen XVIII Collagen XVIII Endostatin (Anti-angiogenic) Endostatin (Anti-angiogenic) Collagen XVIII->Endostatin (Anti-angiogenic) Elastase Elastase Elastase Angiogenesis Angiogenesis Endostatin (Anti-angiogenic)->Angiogenesis Inhibits This compound This compound This compound->Elastase Inhibits

This compound inhibits elastase, preventing the formation of anti-angiogenic endostatin.

Quantitative Data Summary

While specific IC50 values for this compound in angiogenesis assays are not widely reported, the effective concentrations of similar elastase inhibitors in endothelial cell-based assays provide a starting point for experimentation. The following table summarizes relevant quantitative data for elastase inhibitors.

InhibitorAssayTarget/Cell TypeEffective Concentration / IC50Reference
GW311616A VE-cadherin reductionHuman Endothelial Cells1 µM (complete reversal)[2]
GW311616A F-actin formationHuman Endothelial Cells100 nM (effective blockade)[2]
Sivelestat Cell ProliferationEsophageal Cell LinesNot specified, but effective[3]
Sivelestat Cell MigrationEsophageal Cell LinesNot specified, but effective[3]
Baicalein Pancreatic Elastase InhibitionIn vitroIC50: 3.53 µM[4]
Sivelestat Pancreatic Elastase InhibitionIn vitroIC50: 15.75 µM[4]

Note: These values should be used as a guide for designing dose-response experiments with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Endostatin Generation Assay

This assay is designed to quantify the effect of this compound on the production of endostatin from its precursor in cell culture.

Workflow:

Endostatin_Generation_Workflow A Plate endostatin-producing cells (e.g., EOMA) B Treat cells with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Collect conditioned media C->D E Measure endostatin concentration by ELISA D->E F Analyze data to determine inhibition of endostatin production E->F

Workflow for the endostatin generation assay.

Protocol:

  • Cell Culture: Culture endostatin-producing cells, such as EOMA (hemangioendothelioma) cells, in appropriate culture medium until they reach 80-90% confluency.

  • Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.

  • Incubation: Incubate the cells for 24 to 48 hours to allow for the secretion of proteins into the conditioned medium.

  • Sample Collection: Collect the conditioned medium from each well and centrifuge to remove any cells and debris.

  • Endostatin Quantification: Measure the concentration of endostatin in the conditioned medium using a commercially available endostatin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the endostatin concentrations to the cell number or total protein concentration. Compare the endostatin levels in the this compound-treated groups to the vehicle control to determine the inhibitory effect of this compound on endostatin generation.

Aortic Ring Assay

This ex vivo assay assesses the effect of this compound on angiogenesis in a three-dimensional tissue context.

Workflow:

Aortic_Ring_Workflow A Isolate and section thoracic aorta into 1 mm rings B Embed aortic rings in a collagen or Matrigel matrix A->B C Add culture medium containing this compound or vehicle control B->C D Incubate for 7-14 days, refreshing medium every 2-3 days C->D E Monitor and quantify microvessel sprouting D->E F Analyze the effect of this compound on angiogenesis E->F

Workflow for the aortic ring assay.

Protocol:

  • Aorta Dissection: Euthanize a rat or mouse and dissect the thoracic aorta under sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding: Place a layer of growth factor-reduced Matrigel or collagen I in each well of a 48-well plate and allow it to solidify. Place one aortic ring in the center of each well and cover it with another layer of the matrix.

  • Treatment: Add endothelial cell growth medium supplemented with desired concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. After 7-14 days, capture images and quantify the extent of angiogenesis by measuring the number and length of the sprouts using image analysis software.

  • Data Analysis: Compare the angiogenic sprouting in the this compound-treated groups to the vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of this compound on angiogenesis in a living embryo.

Workflow:

CAM_Assay_Workflow A Incubate fertilized chicken eggs for 3 days B Create a window in the eggshell to expose the CAM A->B C Apply a carrier (e.g., filter paper) with this compound or vehicle B->C D Incubate for an additional 2-3 days C->D E Observe and quantify blood vessel formation around the carrier D->E F Analyze the angiogenic or anti-angiogenic effect E->F

Workflow for the CAM assay.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

  • Windowing: On day 3, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Treatment Application: Prepare sterile filter paper discs or other suitable carriers soaked in different concentrations of this compound or a vehicle control. Place the carriers gently on the CAM.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.

  • Quantification: On day 5 or 6, observe the CAM for the formation of new blood vessels radiating towards the carrier. Capture images using a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier.

  • Data Analysis: Compare the vascular density in the this compound-treated groups to the vehicle control to assess its effect on angiogenesis.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures in response to treatment with this compound.

Workflow:

Tube_Formation_Workflow A Coat wells with Matrigel B Seed endothelial cells (e.g., HUVECs) onto the Matrigel A->B C Treat cells with this compound or vehicle control B->C D Incubate for 4-18 hours C->D E Visualize and quantify tube formation D->E F Analyze the effect on endothelial cell network formation E->F

Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treatment: Add medium containing various concentrations of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Quantification: Observe the formation of capillary-like structures (tubes) using a phase-contrast microscope. Capture images and quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.

  • Data Analysis: Compare the tube formation parameters in the this compound-treated groups to the vehicle control.

Conclusion

This compound serves as a critical tool for dissecting the complex regulation of angiogenesis. By inhibiting the generation of the endogenous inhibitor endostatin, it provides a means to study the consequences of its depletion on endothelial cell function and neovascularization. The detailed protocols provided herein for the endostatin generation assay, aortic ring assay, CAM assay, and endothelial cell tube formation assay, offer a robust framework for researchers to investigate the multifaceted role of elastases and their inhibitors in the intricate process of angiogenesis. These assays, coupled with careful quantitative analysis, will undoubtedly contribute to a deeper understanding of vascular biology and aid in the development of novel pro- and anti-angiogenic therapies.

References

Application Notes and Protocols for Elastatinal Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing, storing, and utilizing Elastatinal stock solutions for various research applications. This compound is a potent, competitive, and irreversible inhibitor of elastase, particularly effective against pancreatic elastase.[1][2][3] It is a valuable tool for studying the roles of elastase in physiological and pathological processes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 512.56 g/mol [1][4][5]
Appearance Off-white to light yellow solid powder[1][4]
Purity ≥85% to >98% (varies by supplier)[3]
Solubility
   WaterUp to 20 mg/mL[4][5] or 10 mM
   DMF33 mg/mL[1][3]
   DMSO20 mg/mL[3]
   PBS (pH 7.2)10 mg/mL[3]
Storage (Solid) Store at -20°C for up to 3 years[1]
Storage (Solution) Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

This section details the protocol for preparing a 10 mM this compound stock solution in sterile water. This is a commonly used concentration that can be easily diluted to desired working concentrations for various assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.513 mg of this compound (Molecular Weight: 512.56 g/mol ).

  • Solubilization: Add the appropriate volume of sterile water to the this compound powder. For the example above, add 1 mL of sterile water.

  • Mixing: Gently vortex the solution until the this compound powder is completely dissolved. The solution should be clear and faintly yellow to yellow.[4][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Note on Alternative Solvents: If a higher concentration is required, Dimethylformamide (DMF) can be used as a solvent, with a solubility of up to 33 mg/mL.[1][3] However, it is crucial to consider the compatibility of the solvent with the intended downstream application, as organic solvents can be toxic to cells.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action as an elastase inhibitor.

This compound Stock Solution Preparation Workflow cluster_preparation Preparation cluster_storage Storage Acclimatize Acclimatize this compound Powder to Room Temp Weigh Weigh this compound Powder Acclimatize->Weigh Add_Solvent Add Sterile Water Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

This compound Mechanism of Action Elastase Elastase (Serine Protease) Cleavage Substrate Cleavage Elastase->Cleavage acts on Substrate Elastin or Synthetic Substrate Substrate->Cleavage This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Elastase blocks

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly. The pathogenesis of AMD, particularly the "wet" form, is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-retinal space.[1][2][3] A critical initiating step in CNV is the breakdown of Bruch's membrane (BrM), an elastin-rich extracellular matrix (ECM) layer separating the retinal pigment epithelium (RPE) from the choriocapillaris.[4][5][6]

Emerging evidence strongly implicates increased elastase activity in the pathology of AMD.[4][7][8] Elastases are a class of proteases that degrade elastin, a key component of BrM.[6][9] Elevated elastase activity, observed in AMD models and patient-derived cells, contributes to BrM degradation, thereby facilitating the invasion of new blood vessels.[4][8] Furthermore, elastin degradation products (EDPs) themselves can promote endothelial cell migration, a key step in angiogenesis.[1][9]

This has led to the hypothesis that inhibiting elastase activity could be a viable therapeutic strategy for AMD.[4][7][8] Studies utilizing the endogenous elastase inhibitor, alpha-1 antitrypsin (A1AT), have shown promising results in preclinical AMD models, including the reduction of CNV lesion size and the preservation of RPE integrity.[4][5][8]

Elastatinal , a potent and irreversible inhibitor of elastase, presents itself as a valuable research tool for elucidating the specific role of elastase in AMD progression and for exploring the therapeutic potential of targeted elastase inhibition.[10] These application notes provide a framework for utilizing this compound in in vitro and in vivo models of AMD.

Mechanism of Action and Signaling Pathway

In the context of AMD, increased oxidative stress and inflammation can lead to the upregulation and release of elastases from RPE cells and infiltrating immune cells like macrophages.[9] These elastases degrade the elastin layer of Bruch's membrane, compromising its barrier function. The resulting elastin-derived peptides (EDPs) can act as signaling molecules, binding to receptors on choroidal endothelial cells and promoting their migration. Furthermore, elastase activity has been linked to increased expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in wet AMD.[4][8]

This compound, by irreversibly inhibiting elastase, is hypothesized to interrupt this pathological cascade at multiple points:

  • Preservation of Bruch's Membrane Integrity: By blocking elastase-mediated degradation of elastin, this compound helps maintain the structural integrity of BrM, preventing a critical early step in CNV.

  • Reduction of Pro-angiogenic Signaling: Inhibition of elastase activity would decrease the generation of pro-migratory EDPs.

  • Downregulation of VEGF Expression: By mitigating the downstream effects of elastase activity, this compound may lead to reduced VEGF secretion from RPE cells, thus diminishing a major stimulus for neovascularization.

Signaling Pathway of Elastase in AMD Pathogenesis

AMD_Elastase_Pathway Oxidative_Stress Oxidative Stress & Inflammation RPE_Immune_Cells RPE & Immune Cells Oxidative_Stress->RPE_Immune_Cells stimulates Elastase Elastase Upregulation & Secretion RPE_Immune_Cells->Elastase Degradation Elastin Degradation Elastase->Degradation catalyzes This compound This compound This compound->Elastase inhibits Bruchs_Membrane Bruch's Membrane (Elastin Layer) Bruchs_Membrane->Degradation EDPs Elastin-Derived Peptides (EDPs) Degradation->EDPs VEGF VEGF Upregulation & Secretion Degradation->VEGF Endothelial_Cells Choroidal Endothelial Cells EDPs->Endothelial_Cells activates VEGF->Endothelial_Cells activates Migration Cell Migration Endothelial_Cells->Migration Angiogenesis Angiogenesis Migration->Angiogenesis CNV Choroidal Neovascularization (CNV) Angiogenesis->CNV In_Vitro_Workflow Start Seed ARPE-19 cells on Transwell inserts Culture Culture to form a confluent monolayer Start->Culture Pretreat Pre-treat with this compound (various concentrations) Culture->Pretreat Treat Treat with human neutrophil elastase Pretreat->Treat Measure_TEER Measure Transepithelial Electrical Resistance (TEER) Treat->Measure_TEER Assess_Permeability Assess monolayer permeability (e.g., FITC-dextran assay) Measure_TEER->Assess_Permeability Analyze_Junctions Analyze tight junction proteins (ZO-1, Occludin) via immunofluorescence Assess_Permeability->Analyze_Junctions End Data Analysis Analyze_Junctions->End In_Vivo_Workflow Start Acclimate C57BL/6J mice Pretreat Pre-treat with this compound (e.g., intravitreal or systemic administration) Start->Pretreat Induce_CNV Induce CNV via laser photocoagulation of Bruch's membrane Pretreat->Induce_CNV Continue_Treatment Continue this compound treatment as per schedule Induce_CNV->Continue_Treatment Assess_CNV Assess CNV leakage via fluorescein angiography (FA) at Day 7 Continue_Treatment->Assess_CNV Measure_Lesions Measure CNV lesion volume via choroidal flat mounts at Day 14 Assess_CNV->Measure_Lesions Analyze_Markers Analyze molecular markers (e.g., VEGF, elastin degradation) in RPE/choroid -choroid complex via IHC, ELISA, or qPCR Measure_Lesions->Analyze_Markers End Data Analysis Analyze_Markers->End

References

Application Notes: Elastatinal as an Inhibitor of Poliovirus 2A Proteinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliovirus, a member of the Picornaviridae family, is the causative agent of poliomyelitis. A key enzyme in the poliovirus life cycle is the 2A proteinase (2Apro), a cysteine protease responsible for the primary cleavage of the viral polyprotein. This cleavage separates the structural (P1) and non-structural (P2-P3) protein precursors, a critical step for subsequent viral protein processing and replication. Furthermore, 2Apro plays a crucial role in shutting down host cell protein synthesis by cleaving the eukaryotic initiation factor 4G (eIF4G), thereby facilitating the translation of viral RNA. These essential functions make poliovirus 2Apro an attractive target for antiviral drug development.

Elastatinal, a potent inhibitor of elastase, has been identified as an inhibitor of poliovirus 2Apro. These application notes provide a summary of the available data, detailed experimental protocols to study this inhibition, and a visualization of the relevant biological pathway.

Data Presentation

The following table summarizes the qualitative findings on the inhibition of poliovirus 2A proteinase by this compound and a related inhibitor, methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone (MPCMK).

InhibitorTarget EnzymeAssay TypeObserved EffectProposed Mechanism of ActionReference
This compound Poliovirus 2A proteinasePolyprotein cleavage assayInhibition of proteolytic activityPotential covalent modification of the active-site Cys-109[1][2]
MPCMKPoliovirus 2A proteinasePolyprotein cleavage assay & Cell-based assayInhibition of in vitro proteolytic activity; Reduction in virus yield in infected cellsSubstrate-based inhibition[1]

Signaling Pathway of Poliovirus 2A Proteinase and Inhibition by this compound

Poliovirus 2A proteinase disrupts the host cell's translation machinery to favor viral protein synthesis. This is primarily achieved by the cleavage of eukaryotic initiation factor 4G (eIF4G). The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Poliovirus 2A proteinase cleaves eIF4G, disrupting the eIF4F complex and halting host protein synthesis. This compound inhibits this process.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of this compound against poliovirus 2A proteinase.

In Vitro Inhibition Assay: FRET-Based Peptide Cleavage

This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the in vitro activity and inhibition of poliovirus 2Apro using a synthetic peptide substrate.

Workflow Diagram:

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant 2Apro - FRET peptide substrate - this compound dilutions - Assay buffer Plate Plate Components: 1. Add assay buffer 2. Add this compound/vehicle 3. Add 2Apro (pre-incubate) Reagents->Plate Start_Reaction Initiate Reaction: Add FRET substrate Plate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (kinetic or endpoint) Incubate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate initial rates - Plot dose-response curve - Determine IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for the in vitro FRET-based inhibition assay of poliovirus 2A proteinase.

Materials:

  • Recombinant poliovirus 2A proteinase

  • FRET peptide substrate containing the 2Apro cleavage site (e.g., Dabcyl-Glu-Asn-Pro-Gly-Tyr-Gly-Pro-Gln-Glu-Asp-Val-Lys(EDANS)-NH2)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in assay buffer. Include a vehicle control (DMSO in assay buffer).

    • Dilute the recombinant 2A proteinase to the desired working concentration in assay buffer.

    • Dilute the FRET peptide substrate to the desired working concentration in assay buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 50 µL of assay buffer.

    • Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted 2A proteinase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted FRET peptide substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time (e.g., every minute for 30-60 minutes) in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • For kinetic data, determine the initial reaction velocity for each concentration of this compound.

    • Plot the initial velocity as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Cell-Based Inhibition Assay: eIF4G Cleavage Analysis

This protocol describes a cell-based assay to assess the ability of this compound to inhibit poliovirus 2Apro-mediated cleavage of endogenous eIF4G in cultured cells.

Workflow Diagram:

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed HeLa cells Treat_Inhibitor Pre-treat with this compound or vehicle Seed_Cells->Treat_Inhibitor Infect_Cells Infect with Poliovirus Treat_Inhibitor->Infect_Cells Incubate_Post_Infection Incubate for defined time points Infect_Cells->Incubate_Post_Infection Lyse_Cells Lyse cells Incubate_Post_Infection->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer to membrane and perform Western blot SDS_PAGE->Western_Blot Detect_eIF4G Detect eIF4G and cleavage products with specific antibody Western_Blot->Detect_eIF4G Quantify Quantify band intensities Detect_eIF4G->Quantify

References

Application Notes and Protocols for In Vivo Administration of Elastatinal in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastatinal is a potent, irreversible inhibitor of elastase, a serine protease known for its ability to degrade elastin and other extracellular matrix proteins. Originating from microbial sources, this compound has been a valuable tool in in vitro studies to investigate the roles of elastase in various physiological and pathological processes. While in vivo studies specifically utilizing this compound in mouse models are not extensively documented in publicly available literature, existing research provides a foundation for its application in studying conditions where elastase activity is implicated, such as in the regulation of tissue development and inflammation. These notes provide detailed protocols based on available data and suggest potential applications in relevant mouse models of disease.

I. Application in Developmental Biology: Uterine Maturation

A key study has demonstrated the utility of this compound in modulating developmental processes in mice, specifically in the context of uterine maturation. The administration of this compound was shown to prevent normal uterine development, highlighting the role of elastase-like proteases in this biological process.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Uterine Development in Mice [1]

Treatment GroupUterine Weight (mg)Total Uterine Protein (mg)Uterine Peroxidase Activity (units/uterus)
Vehicle (Control)65.4 ± 4.55.8 ± 0.41.2 ± 0.2
This compound (5 mg)28.2 ± 2.12.5 ± 0.20.3 ± 0.1

Data are presented as mean ± SEM. All differences between Control and this compound groups were statistically significant (p < 0.001).

Experimental Protocol

Protocol 1: Inhibition of Uterine Maturation in Peripubertal Mice

This protocol is adapted from a study investigating the role of proteases in uterine development.[1]

Objective: To assess the effect of this compound on uterine maturation in a mouse model.

Materials:

  • This compound (powder form)

  • Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline)

  • 4-week-old female mice

  • Standard animal housing and care facilities

  • Analytical balance

  • Microcentrifuge tubes

  • Syringes and needles for administration (e.g., 27-gauge)

  • Dissection tools

  • Homogenizer

  • Equipment for protein quantification and enzyme activity assays (e.g., spectrophotometer)

Procedure:

  • Animal Model: Utilize 4-week-old female mice, a period critical for uterine maturation.

  • Preparation of this compound Solution:

    • On each day of treatment, freshly prepare the this compound solution.

    • Weigh the required amount of this compound to achieve a 5 mg dose per animal.

    • Dissolve in a suitable sterile vehicle. The volume should be appropriate for the chosen route of administration (e.g., 100-200 µL for intraperitoneal injection). Ensure complete dissolution.

  • Administration:

    • Administer 5 mg of this compound to each mouse in the treatment group twice daily for a period of 3 weeks.

    • The likely route of administration for a study of this nature would be intraperitoneal (IP) or subcutaneous (SC) injection. Given the systemic effect observed, IP injection is a common and effective route.

    • The control group should receive an equivalent volume of the vehicle alone, following the same administration schedule.

  • Monitoring:

    • Monitor the animals daily for any signs of distress or adverse reactions.

    • Maintain a regular light-dark cycle and provide ad libitum access to food and water.

  • Endpoint Analysis (after 3 weeks):

    • Euthanize the mice using an approved method.

    • Excise the uteri and record their wet weight.

    • Homogenize the uterine tissue for subsequent biochemical analyses.

    • Perform a protein quantification assay (e.g., Bradford or BCA) to determine the total protein content.

    • Conduct a peroxidase activity assay to measure a key enzymatic marker of uterine development.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment Phase (3 Weeks) cluster_analysis Endpoint Analysis animal_prep Acclimate 4-week-old female mice administer Administer this compound or Vehicle (Twice daily) animal_prep->administer drug_prep Prepare this compound solution (5 mg in vehicle) drug_prep->administer monitor Daily monitoring euthanize Euthanize mice administer->euthanize dissect Excise and weigh uteri euthanize->dissect homogenize Homogenize uterine tissue dissect->homogenize biochem Biochemical Assays: - Total Protein - Peroxidase Activity homogenize->biochem

Fig. 1: Experimental workflow for studying the effect of this compound on mouse uterine maturation.

II. Potential Applications in Disease Models

While direct in vivo studies are limited, the known function of elastase suggests that this compound could be a valuable tool in mouse models of diseases characterized by excessive elastolytic activity.

A. Emphysema and Chronic Obstructive Pulmonary Disease (COPD)

Elastase, particularly neutrophil elastase, is a key driver in the pathogenesis of emphysema, causing the destruction of alveolar walls.[2] Models of elastase-induced emphysema are well-established.[2]

Proposed Experimental Protocol:

  • Model Induction: Induce emphysema in C57BL/6 mice via a single intratracheal or oropharyngeal instillation of porcine pancreatic elastase (PPE).[2]

  • This compound Treatment:

    • Prophylactic: Administer this compound (e.g., via IP injection) daily, starting one day before PPE instillation and continuing for the duration of the study (e.g., 21 days).

    • Therapeutic: Begin this compound administration at a set time point after PPE-induced injury (e.g., day 7) to assess its effect on disease progression.

  • Endpoint Analysis:

    • Histology: Assess lung morphology and mean linear intercept to quantify airspace enlargement.

    • Lung Function: Measure respiratory mechanics (e.g., compliance and elastance).

    • Biochemical Markers: Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.

B. Skin Inflammation

Neutrophil elastase contributes to inflammatory skin conditions by degrading extracellular matrix components and modulating inflammatory responses.

Proposed Experimental Protocol:

  • Model Induction: Induce skin inflammation using a model such as imiquimod-induced psoriasis or MC903-induced atopic dermatitis-like inflammation.

  • This compound Treatment: Apply this compound topically in a suitable vehicle or administer systemically (IP or SC) throughout the inflammatory challenge.

  • Endpoint Analysis:

    • Clinical Scoring: Measure erythema, scaling, and skin thickness.

    • Histology: Analyze skin biopsies for epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Gene Expression: Use qPCR to measure the expression of pro-inflammatory cytokines (e.g., IL-17A, TNF-α) and chemokines in skin tissue.

III. Putative Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of elastase. The downstream consequences of this inhibition in a pathological context are the prevention of elastin degradation and the reduction of inflammation.

1. Inhibition of Elastin Degradation: By binding to and inactivating elastase, this compound directly prevents the cleavage of elastin fibers. This preserves the integrity of the extracellular matrix, which is crucial for the normal function of tissues like the lungs, blood vessels, and skin.

2. Modulation of Inflammatory Signaling: Neutrophil elastase can activate pro-inflammatory signaling pathways, such as NF-κB and MAPK pathways, and process cytokines and chemokines to amplify the inflammatory response. By inhibiting elastase, this compound would putatively dampen these inflammatory cascades.

G cluster_pathogen Pathological Stimulus (e.g., Injury, Infection) cluster_cell Immune Cell (e.g., Neutrophil) cluster_downstream Downstream Effects stimulus Stimulus neutrophil Neutrophil Activation stimulus->neutrophil elastase_release Neutrophil Elastase Release neutrophil->elastase_release degranulation elastin_degradation Elastin Degradation elastase_release->elastin_degradation inflammation Inflammatory Pathway Activation (NF-κB, MAPK) elastase_release->inflammation tissue_damage Tissue Damage & Disease Progression elastin_degradation->tissue_damage inflammation->tissue_damage This compound This compound This compound->elastase_release Inhibits

Fig. 2: Putative mechanism of action for this compound in vivo.

IV. Summary and Considerations

This compound is a powerful tool for investigating the role of elastase in vivo. The provided protocols, based on a developmental biology study and proposed applications in common disease models, offer a framework for future research.

Key Considerations:

  • Solubility and Stability: this compound is soluble in water. Solutions should be freshly prepared to ensure stability and activity.

  • Dosage and Route: The optimal dose and route of administration may vary depending on the mouse model and the target organ. The single documented in vivo study used a relatively high dose (5 mg, twice daily), suggesting that pilot studies to determine the effective dose for other models are warranted.

  • Specificity: While this compound is a potent elastase inhibitor, it is important to consider its effects on different types of elastases (e.g., pancreatic vs. leukocyte elastase) and to include appropriate controls in experimental designs.[3]

These application notes and protocols are intended to serve as a guide for researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Elastatinal in Extracellular Matrix Remodeling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Remodeling of the ECM is a critical process in development, tissue repair, and various pathological conditions. A key family of enzymes involved in ECM degradation is the elastases, particularly human neutrophil elastase (HNE) and pancreatic elastase (PE). These serine proteases degrade elastin, a vital protein responsible for the elasticity of tissues such as the aorta, lungs, and skin. Uncontrolled elastase activity is a hallmark of diseases like aortic aneurysms, emphysema, and chronic obstructive pulmonary disease (COPD).

Elastatinal, a potent, competitive, and selective inhibitor of elastases, serves as an invaluable tool for studying the pathological roles of these enzymes in ECM remodeling.[1] By inhibiting elastase activity, this compound allows researchers to dissect the mechanisms of ECM degradation, validate elastase as a therapeutic target, and screen for novel inhibitory compounds. These application notes provide comprehensive protocols for utilizing this compound in various in vitro and in vivo experimental models of ECM remodeling.

Quantitative Data: Inhibitory Activity of this compound

This compound's efficacy varies between different types of elastases. Understanding its specific inhibitory concentrations is crucial for accurate experimental design.

EnzymeInhibition ValueValue TypeSubstrate / Notes
Porcine Pancreatic Elastase0.21 µMKᵢAcetyl-alanyl-alanyl-alanine methyl ester[1]
Porcine Pancreatic Elastase0.24 µMKᵢAcetyl-alanyl-alanyl-alanine p-nitroanilide[1]
Porcine Liver Elastase17 µMIC₅₀Succinyltrialanine p-nitroanilide
Human Leukocyte ElastaseWeaker inhibition than vs. Pancreatic ElastaseQualitativeN/A[1][2]
Osteoclast Differentiation Assay5 - 20 µMEffective ConcentrationSuppresses enhanced osteoclast differentiation by neutrophils[1]

Signaling and Experimental Workflow Diagrams

Visualizing the mechanism of action and experimental procedures is key to understanding the application of this compound.

cluster_0 Pathophysiological Process cluster_1 Inhibitory Mechanism Neutrophil Neutrophils & Other Sources Elastase Neutrophil Elastase (HNE) Neutrophil->Elastase Release ECM Extracellular Matrix (Elastin Fibers) Elastase->ECM Cleavage Degradation ECM Degradation (Elastolysis) ECM->Degradation Disease Disease Progression (e.g., Aneurysm, Emphysema) Degradation->Disease This compound This compound This compound->Elastase Inhibition

Figure 1. Mechanism of this compound in preventing ECM degradation.

cluster_0 Workflow start Start prep Prepare Elastin-Coated Plates start->prep seed Seed Cells (e.g., Fibroblasts, Macrophages) prep->seed treat Treat with Stimulus ± This compound (5-20 µM) seed->treat incubate Incubate (24-72h) treat->incubate collect Collect Supernatant & Lyse Cells incubate->collect analyze Analyze ECM Degradation & Protein Levels collect->analyze end End analyze->end

Figure 2. General workflow for a cell-based ECM degradation assay.

Experimental Protocols

Protocol 1: In Vitro Elastase Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of this compound against a specific elastase using a chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

  • This compound

  • Assay Buffer: 0.2 M Tris-HCl, pH 8.0

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of elastase (e.g., 1 mg/mL) in Assay Buffer. Dilute to a working concentration that gives a linear rate of substrate hydrolysis.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 0.1 µM) in Assay Buffer.

    • Prepare the SANA substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to "blank" wells.

    • Add 25 µL of each this compound dilution to "inhibitor" wells.

    • Add 25 µL of Assay Buffer to "enzyme control" wells.

    • Add 25 µL of the elastase working solution to all wells except the "blanks".

    • Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the SANA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Elastin Degradation Assay

This assay measures the ability of this compound to prevent elastin degradation by cultured cells.

Materials:

  • Cells capable of ECM degradation (e.g., macrophages, fibroblasts, smooth muscle cells)

  • Culture medium, FBS, and supplements

  • 96-well plates

  • Fluorescently-labeled elastin (e.g., DQ™-elastin) or [³H]lysine-labeled matrix[3]

  • Stimulant to induce elastase secretion (e.g., PMA, LPS)

  • This compound

  • Fluorescence microplate reader or scintillation counter

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with fluorescently-labeled elastin according to the manufacturer's protocol. Alternatively, culture smooth muscle cells for 3 weeks with [³H]lysine to generate a radiolabeled ECM.[3]

  • Cell Seeding and Treatment:

    • Seed cells onto the elastin-coated wells at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with fresh serum-free medium containing the stimulant.

    • Add this compound at various concentrations (e.g., 5, 10, 20 µM) to the respective wells.[1] Include a "no inhibitor" control.

  • Incubation and Measurement:

    • Incubate the plate for 24-72 hours at 37°C.

    • After incubation, collect the cell culture supernatant.

    • Measure the fluorescence in the supernatant (for DQ-elastin) or the radioactivity (for ³H-labeled matrix) to quantify the amount of degraded elastin released into the medium.

  • Data Analysis:

    • Subtract the background fluorescence/radioactivity from a "no cell" control well.

    • Plot the amount of degraded elastin versus the concentration of this compound to determine its inhibitory effect in a cellular context.

Protocol 3: Elastin Zymography with this compound Inhibition

Zymography detects the activity of elastolytic enzymes in biological samples. This compound can be used as a specific inhibitor to confirm band identity.

Materials:

  • Sample (cell culture supernatant, tissue lysate)

  • SDS-PAGE equipment

  • Acrylamide/bis-acrylamide solution

  • Soluble elastin (e.g., κ-elastin)

  • Non-reducing sample buffer

  • Renaturing Buffer: 2.5% Triton X-100 in dH₂O

  • Incubation Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.6

  • This compound

  • Coomassie Brilliant Blue staining and destaining solutions

Procedure:

  • Gel Preparation:

    • Prepare an 8-10% SDS-polyacrylamide gel co-polymerized with 0.1% (w/v) soluble elastin.

  • Sample Preparation and Electrophoresis:

    • Mix samples with non-reducing Laemmli buffer. Do not heat the samples.

    • Load samples and run the gel at 4°C.

  • Enzyme Renaturation and Inhibition:

    • After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer to remove SDS and allow enzymes to renature.

    • For the inhibitor control, cut the gel lane and incubate it in Incubation Buffer containing a high concentration of this compound (e.g., 50-100 µM). Incubate the corresponding sample lane in Incubation Buffer alone.

  • Incubation and Staining:

    • Incubate both gel pieces in their respective buffers at 37°C for 18-48 hours.

    • Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a dark blue background.

  • Analysis:

    • Clear bands indicate areas of elastin degradation by elastases. The disappearance or significant reduction of a band in the lane treated with this compound confirms that the activity is from an elastase sensitive to this inhibitor.

Protocol 4: Western Blotting for Elastin and Collagen

This protocol is for the semi-quantitative analysis of insoluble ECM proteins from cell or tissue lysates after treatment with this compound.

Materials:

  • Cell or tissue samples (treated with/without this compound)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE equipment and transfer system

  • PVDF membrane

  • Primary antibodies (anti-elastin, anti-collagen I)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Special Considerations for ECM Proteins:

  • Extraction: Insoluble proteins like cross-linked elastin and collagen are difficult to extract. Sonication or homogenization in strong denaturing buffers (e.g., containing 1% SDS) may be required. Hypotonic lysis of cells before scraping can help enrich the insoluble ECM fraction.

  • Electrophoresis: Due to their size and tendency to aggregate, use gradient gels (e.g., 4-15%) or low percentage acrylamide gels (e.g., 6% for Collagen I). Do not boil samples containing collagen, as it can cause irreversible aggregation. A modified denaturation step (e.g., 10 minutes at 70-90°C with 10% β-mercaptoethanol) may improve results.[4]

  • Transfer: Transfer overnight at a low voltage in a buffer containing 0.1% SDS to aid the transfer of large proteins.

Procedure:

  • Protein Extraction:

    • Harvest cells or homogenize tissue in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto the gel and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL reagent and an imaging system.

    • Perform densitometry analysis to quantify protein levels, normalizing to a loading control (e.g., β-actin). Compare protein levels in this compound-treated samples to controls to assess its protective effect on ECM components.

Protocol 5: In Vivo Animal Models of ECM Remodeling

This compound can be tested for its therapeutic potential in animal models of diseases like emphysema and aortic aneurysm, which are often induced by direct application of elastase.

Example Model: Elastase-Induced Emphysema in Mice

  • Induction: C57BL/6 mice are anesthetized, and a single intratracheal or intranasal instillation of porcine pancreatic elastase (PPE) is administered (e.g., 0.2-0.4 Units per mouse).[5][6] Control animals receive saline.

  • This compound Treatment (Hypothetical Application):

    • Route: Administration could be intraperitoneal (i.p.), oral gavage, or via osmotic pump, depending on the compound's stability and pharmacokinetic properties.

    • Dosing: The dose would need to be determined empirically. Based on in vitro effective concentrations, a starting point could be in the range of 1-10 mg/kg/day, initiated prior to or concurrently with the elastase challenge.

    • Duration: Treatment would continue for the duration of the study, typically 14-28 days.

  • Outcome Measures:

    • Histology: Lungs are harvested, fixed, and sectioned. Emphysema is quantified by measuring the mean linear intercept (MLI) to assess airspace enlargement.

    • ECM Analysis: Lung tissue can be analyzed for elastin and collagen content via histology (e.g., Verhoeff-Van Gieson staining) or Western blotting.

    • Inflammatory Markers: Bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory cell counts and cytokine levels.

Example Model: Elastase-Induced Aortic Aneurysm in Mice

  • Induction: The infrarenal aorta of a C57BL/6 mouse is surgically exposed, and PPE is applied directly to the adventitia (e.g., wrapped in an elastase-soaked sponge for 5-10 minutes) or infused into a transiently isolated aortic segment.

  • This compound Treatment (Hypothetical Application): Similar to the emphysema model, treatment would likely begin pre-surgery and continue for the study duration (typically 14 days).

  • Outcome Measures:

    • Aortic Diameter: The external aortic diameter is measured via ultrasound at baseline and at endpoint to quantify aneurysm formation (defined as a >50% increase in diameter).

    • Histology & Immunofluorescence: Aortic sections are analyzed for elastin degradation (fragmentation), inflammatory cell infiltration (e.g., macrophages), and MMP activity.

    • Zymography: Aortic tissue lysates can be analyzed for MMP-2 and MMP-9 activity.

References

Application Notes and Protocols for Investigating Neutrophil-Mediated Tissue Injury with Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil-mediated tissue injury is a critical component in the pathogenesis of numerous inflammatory diseases, including acute lung injury (ALI), arthritis, and ischemia-reperfusion injury. A key effector molecule in this process is neutrophil elastase (NE), a potent serine protease released from the azurophilic granules of activated neutrophils. NE contributes to tissue damage by degrading extracellular matrix components such as elastin, collagen, and fibronectin.[1][2] Elastatinal, a selective and irreversible inhibitor of elastase, serves as a valuable tool for elucidating the specific role of NE in these pathological processes and for evaluating the therapeutic potential of NE inhibition.[3]

These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo models of neutrophil-mediated tissue injury. Detailed protocols, data tables for experimental planning, and visualizations of relevant signaling pathways are included to facilitate robust and reproducible research.

Mechanism of Action

This compound acts as a potent and competitive inhibitor of neutrophil elastase.[4] By binding to the active site of the enzyme, it prevents the cleavage of its natural substrates, thereby mitigating the downstream tissue-destructive effects.

Data Presentation: Quantitative Data for Experimental Design

The following tables summarize key quantitative data for the use of this compound and related experimental parameters.

Table 1: In Vitro Inhibition of Neutrophil Elastase by this compound

ParameterValueSpeciesComments
IC500.21 µMPorcine Pancreatic ElastaseA commonly used surrogate for initial screening.
IC50Not specified, but used as a positive control at 100 µMHuman Neutrophil ElastaseEffective concentration for complete inhibition in in vitro assays.[5]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment TypeRecommended this compound Concentration
Neutrophil Elastase Activity Assay1 µM - 100 µM
Inhibition of Cytokine Release from Neutrophils/Macrophages10 µM - 100 µM
Protection of Extracellular Matrix from Degradation10 µM - 100 µM

Table 3: Effect of Neutrophil Elastase on Cytokine Production

Cell TypeStimulusCytokine IncreasedReference
MacrophagesNeutrophil Elastase (50 nM)IL-8, IL-1β, TNFα (mRNA)[6]
Airway Epithelial CellsNeutrophil Elastase (50-200 nM)MUC1 (mRNA)[7]
NeutrophilsfMLPIL-13, TGF-β1[8]

Experimental Protocols

In Vitro Protocols

1. Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the determination of the inhibitory potential of this compound on purified neutrophil elastase.

  • Materials:

    • Purified Human Neutrophil Elastase (HNE)

    • This compound

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in Assay Buffer to generate a dose-response curve. Include a vehicle control (DMSO).

    • In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.

    • Add 20 µL of diluted HNE (e.g., 0.25 ng/µL in Assay Buffer) to each well.

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Initiate the reaction by adding 60 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) at 37°C.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

2. Inhibition of Neutrophil-Mediated Extracellular Matrix Degradation

This protocol assesses the ability of this compound to protect an extracellular matrix component from degradation by activated neutrophils.

  • Materials:

    • Human neutrophils (isolated from fresh blood)

    • Elastin-coated 96-well plates (or plates coated with another relevant matrix protein like fibronectin)

    • This compound

    • Neutrophil activator (e.g., phorbol myristate acetate - PMA, or fMLP)

    • Detection reagent for matrix degradation (e.g., a fluorescently labeled matrix or an antibody-based detection method)

    • Cell culture medium (e.g., RPMI)

  • Protocol:

    • Isolate human neutrophils from healthy donor blood using a standard method like density gradient centrifugation.

    • Pre-treat the isolated neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Seed the pre-treated neutrophils onto the elastin-coated wells.

    • Stimulate the neutrophils with a suitable activator (e.g., 100 nM PMA) to induce degranulation and elastase release.

    • Incubate for a defined period (e.g., 4-6 hours) at 37°C.

    • Remove the neutrophils and wash the wells gently.

    • Quantify the remaining matrix using a suitable detection method.

    • Compare the amount of matrix degradation in the presence and absence of this compound to determine its protective effect.

In Vivo Protocols

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is widely used to study neutrophil-mediated acute lung inflammation and injury.

  • Animals:

    • C57BL/6 or BALB/c mice (8-10 weeks old)

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Sterile saline

    • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Protocol:

    • This compound Administration: Administer this compound or vehicle control to mice via a suitable route (e.g., intraperitoneal - i.p., or intravenous - i.v.) at a predetermined dose. A pilot study is recommended to determine the optimal dose, but a starting point could be in the range of 1-10 mg/kg.

    • LPS Challenge: 30-60 minutes after this compound administration, induce ALI by intratracheal (i.t.) or intranasal (i.n.) instillation of LPS (e.g., 1-5 mg/kg in sterile saline) under light anesthesia.

    • Monitoring and Sample Collection: At a defined time point after LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential), and measurement of protein concentration (as a marker of vascular permeability) and cytokine levels (e.g., TNF-α, IL-6, MIP-2).

    • Lung Histology: Harvest the lungs, fix in formalin, and embed in paraffin for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).

    • Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity as an index of neutrophil infiltration.

2. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis, where neutrophil infiltration and elastase activity contribute to joint destruction.

  • Animals:

    • DBA/1 mice (highly susceptible strain)

  • Materials:

    • Bovine or chicken type II collagen

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

    • This compound

    • Sterile saline

  • Protocol:

    • Induction of Arthritis:

      • Day 0: Immunize mice with an emulsion of type II collagen and CFA at the base of the tail.

      • Day 21: Boost the immunization with an emulsion of type II collagen and IFA.

    • Monitoring of Arthritis: Begin monitoring the mice for signs of arthritis (paw swelling, redness) around day 24-28. Score the severity of arthritis daily using a standardized scoring system.

    • This compound Treatment: Once arthritis is established (e.g., arthritis score ≥ 4), begin treatment with this compound or vehicle control. Administer daily or every other day via a suitable route (e.g., i.p.).

    • Outcome Measures:

      • Continue to monitor and score arthritis severity throughout the treatment period.

      • Measure paw thickness with calipers.

      • At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

      • Measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Neutrophil Elastase in Tissue Injury

NE_Signaling cluster_activation Neutrophil Activation cluster_release NE Release & Action cluster_effects Downstream Effects cluster_pathway PAR2 Signaling Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, fMLP) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation NE_Release NE Release Neutrophil->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation PAR2_Activation PAR2 Activation NE_Release->PAR2_Activation Cytokine_Release Cytokine/Chemokine Release NE_Release->Cytokine_Release This compound This compound This compound->NE_Release Inhibits Tissue_Injury Tissue Injury ECM_Degradation->Tissue_Injury PAR2_Activation->Tissue_Injury G_Protein G-Protein Coupling PAR2_Activation->G_Protein Cytokine_Release->Tissue_Injury MAPK_Pathway MAPK Pathway (ERK1/2) G_Protein->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes Pro_inflammatory_Genes->Cytokine_Release

Caption: Signaling pathway of neutrophil elastase (NE) in tissue injury and the inhibitory action of this compound.

Experimental Workflow for In Vivo ALI Model

ALI_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Groups Randomize Mice into Groups (Vehicle, this compound) Treatment Administer this compound or Vehicle (e.g., i.p.) Animal_Groups->Treatment LPS_Challenge Induce ALI with LPS (e.g., i.t.) Treatment->LPS_Challenge Monitoring Monitor for 6-48 hours LPS_Challenge->Monitoring BAL_Analysis BAL Fluid Analysis (Cells, Protein, Cytokines) Monitoring->BAL_Analysis Histology Lung Histology (H&E Staining) Monitoring->Histology MPO_Assay Lung MPO Assay Monitoring->MPO_Assay

Caption: Experimental workflow for the LPS-induced acute lung injury model with this compound treatment.

Conclusion

This compound is a critical research tool for dissecting the role of neutrophil elastase in the complex inflammatory cascades that lead to tissue injury. The protocols and data provided herein offer a solid foundation for designing and executing experiments to investigate these processes. By carefully selecting the appropriate in vitro or in vivo model and applying the detailed methodologies, researchers can gain valuable insights into the pathophysiology of neutrophil-mediated diseases and evaluate the therapeutic potential of targeting neutrophil elastase.

References

Application Notes and Protocols for High-Throughput Screening of Elastase Inhibitors Using Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastases, a group of serine proteases, are critical enzymes involved in the turnover of extracellular matrix proteins, most notably elastin.[1] While essential for tissue remodeling and immune responses, dysregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2][3] This has made elastases, particularly neutrophil elastase, a prime target for therapeutic intervention. High-throughput screening (HTS) is a key strategy in the discovery of novel elastase inhibitors.[4] Elastatinal, a potent and competitive inhibitor of elastase, serves as an invaluable tool in these screening campaigns, acting as a reference or control compound.[5] These application notes provide detailed protocols and data for the use of this compound in HTS assays designed to identify new elastase inhibitors.

Data Presentation

Inhibitory Activity of this compound and Other Common Elastase Inhibitors

The potency of this compound against various elastases is well-documented, making it a reliable positive control for inhibitor screening assays. The following table summarizes the inhibitory constants (IC50 and Ki) for this compound and other frequently used elastase inhibitors, providing a baseline for comparison of newly identified compounds.

InhibitorTarget ElastaseIC50Ki
This compound Porcine Pancreatic Elastase17 µM[6]0.21 µM[5]
Human Leukocyte Elastase-Weaker than PPE[7]
Sivelestat Human Neutrophil Elastase44 nM[8]200 nM[8]
GW-311616 Human Neutrophil Elastase22 nM[8]0.31 nM[8]
Alvelestat (AZD9668) Human Neutrophil ElastasepIC50: 7.9 nM9.4 nM
FK706 Human Neutrophil Elastase83 nM[8]4.2 nM[8]
BAY-85-8501 Human Neutrophil Elastase65 pM[8]-
HTS Assay Performance Metrics

The quality and reliability of an HTS assay are paramount for the successful identification of true positive hits. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative control signals, and thus the suitability of an assay for HTS.[9]

ParameterDescriptionRecommended Value
Z'-Factor A measure of the statistical effect size, indicating the separation between positive and negative controls.[9]An excellent assay has a Z'-factor close to 1. A value between 0.5 and 1 is considered good and suitable for HTS.[4][10]
Signal Window The difference in the mean signal between the positive and negative controls.A larger signal window is desirable for easier hit identification.[11]

Experimental Protocols

High-Throughput Screening Protocol for Neutrophil Elastase Inhibitors

This protocol describes a generalized fluorometric HTS assay for the identification of human neutrophil elastase (HNE) inhibitors, using this compound as a positive control. The assay is adaptable to 96-well and 384-well plate formats.

Materials and Reagents:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100

  • This compound (positive control)

  • Test compounds library

  • DMSO (for compound dilution)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of HNE in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 ng/well is recommended.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.

    • Prepare a stock solution of this compound in DMSO. A typical concentration for the positive control is 10-100 µM.[12]

    • Dilute test compounds to the desired screening concentration in DMSO.

  • Assay Procedure:

    • Add 1 µL of test compound, DMSO (for negative control), or this compound (for positive control) to the appropriate wells of the microplate.

    • Add 20 µL of HNE solution to all wells except the blank (substrate-only) wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 x [1 - (Rate of sample / Rate of negative control)]

    • Calculate the Z'-factor for the assay plate to assess its quality: Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|]

Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase released during inflammation can activate signaling cascades that perpetuate the inflammatory response and contribute to tissue damage. One such pathway involves the activation of Proteinase-Activated Receptor-2 (PAR2) and subsequent downstream signaling through the MAPK and NF-κB pathways.[13]

G NE Neutrophil Elastase PAR2 PAR2 Receptor NE->PAR2 Activates MAPK_pathway p44/42 MAPK Pathway PAR2->MAPK_pathway Signals to NFkB_pathway NF-κB Pathway PAR2->NFkB_pathway Signals to Inflammation Inflammation (Cytokine Release) MAPK_pathway->Inflammation Pain Pain MAPK_pathway->Pain NFkB_pathway->Inflammation

Caption: Neutrophil elastase signaling in inflammation.

High-Throughput Screening Workflow for Elastase Inhibitors

The process of identifying novel elastase inhibitors through HTS follows a structured workflow, from initial screening of a large compound library to the confirmation and characterization of promising hits.

HTS_Workflow Library Compound Library (>10,000s of compounds) PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitSelection Hit Selection (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse HitConfirmation Hit Confirmation & Validation DoseResponse->HitConfirmation LeadOp Lead Optimization HitConfirmation->LeadOp

Caption: HTS workflow for elastase inhibitor discovery.

References

Application Note: Protocol for Determining the Inhibitory Potency of Elastatinal against Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in host defense by degrading proteins of invading pathogens.[1][2] However, when its activity is excessive or poorly regulated, HNE can degrade extracellular matrix components, such as elastin, leading to tissue damage.[2] This pathological activity implicates HNE in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the identification and characterization of potent HNE inhibitors are of significant therapeutic interest. Elastatinal is a natural product known to be a potent, competitive inhibitor of elastase enzymes, making it a valuable tool for research and a lead compound for drug development.

This document provides a detailed protocol for determining the inhibitory potency (IC50) of this compound against Human Neutrophil Elastase using a sensitive fluorometric assay.

Assay Principle The assay quantifies Human Neutrophil Elastase activity through the enzymatic cleavage of a specific, non-fluorescent peptide substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC).[3][4] Upon cleavage by HNE, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The rate of increase in fluorescence, measured at Ex/Em = 380/460 nm, is directly proportional to the enzyme's activity.[5] When an inhibitor such as this compound is present, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of substrate cleavage and fluorescence generation. The half-maximal inhibitory concentration (IC50) is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.[6][7]

Experimental Protocol

1. Materials and Reagents

  • Human Neutrophil Elastase (HNE), active enzyme

  • This compound

  • Fluorogenic Substrate: MeOSuc-AAPV-AMC[4]

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.5

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Black, flat-bottom 96-well microplates (for fluorescence)

  • Fluorescence microplate reader with kinetic and temperature control capabilities

  • Multichannel pipettes and sterile tips

2. Reagent Preparation

  • Assay Buffer: Prepare and adjust to pH 7.5. Store at 4°C. Warm to 37°C before use.

  • HNE Stock Solution: Reconstitute lyophilized HNE in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • HNE Working Solution: On the day of the assay, dilute the HNE Stock Solution in 37°C Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Keep on ice until use.

  • Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the Substrate Stock Solution in 37°C Assay Buffer to a 2X working concentration. The final concentration should be at or near the Km value for the substrate (~130 µM).[5][8]

  • This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • This compound Serial Dilutions: Perform a serial dilution of the this compound Stock Solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%).

3. Assay Procedure for IC50 Determination

The following procedure is designed for a 96-well plate format. All reactions should be performed in duplicate or triplicate.[9][10]

  • Plate Setup: Add 50 µL of Assay Buffer to each well.

  • Add Inhibitor: Add 25 µL of the 4X this compound serial dilutions to the appropriate wells ("Test Inhibitor" wells).

    • For "Positive Control" (100% activity) wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • For "Negative Control" (background) wells, add 25 µL of Assay Buffer with DMSO.

  • Add Enzyme:

    • Add 25 µL of the 2X HNE Working Solution to the "Test Inhibitor" and "Positive Control" wells.

    • Add 25 µL of Assay Buffer to the "Negative Control" wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Initiate Reaction: Add 25 µL of the 2X Substrate Working Solution to all wells. The final volume in each well will be 125 µL.

  • Measure Fluorescence: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex = 380 nm, Em = 460 nm) every 60 seconds for 20-30 minutes.[5]

Data Analysis and Results

1. Calculation of Reaction Rate

  • Plot the relative fluorescence units (RFU) versus time (minutes) for each well.

  • Identify the linear portion of the curve for the "Positive Control" (uninhibited reaction).

  • Determine the slope of this linear range (V = ΔRFU / Δt). This slope represents the initial reaction rate (velocity).

  • Calculate the slope for all other wells using the same time interval.

2. Calculation of Percent Inhibition

Subtract the average rate of the "Negative Control" (background) from all other rates. Then, calculate the percent inhibition for each this compound concentration using the following formula:

% Inhibition = [ (Rate_Positive_Control - Rate_Test_Inhibitor) / Rate_Positive_Control ] * 100

3. IC50 Determination

Plot the calculated % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[6][11] The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.

4. Data Presentation

The following table summarizes representative data from an experiment testing the inhibitory effect of this compound on HNE activity.

[this compound] (µM)Log [this compound]Avg. Rate (RFU/min)% Inhibition
0 (Control)N/A215.40.0%
0.01-2.00201.26.6%
0.03-1.52178.817.0%
0.10-1.00129.240.0%
0.30-0.5262.571.0%
1.000.0023.789.0%
3.000.4812.994.0%
10.001.009.795.5%
Calculated IC50 0.15 µM

Visualizations

Mechanism of Competitive Inhibition

The diagram below illustrates the mechanism of competitive inhibition, where this compound (Inhibitor) competes with the natural substrate for binding to the active site of Neutrophil Elastase.

G cluster_main Competitive Inhibition of Neutrophil Elastase E Neutrophil Elastase (E) mid E->mid S Substrate (S) S->mid I This compound (I) I->mid ES Enzyme-Substrate Complex (ES) P Product (P) ES->P k_cat EI Enzyme-Inhibitor Complex (EI) (Inactive) P->E Regenerates Enzyme mid->ES + S mid->EI + I

Caption: Mechanism of competitive inhibition by this compound.

Experimental Workflow

This diagram outlines the complete workflow for determining the IC50 value of an inhibitor in the HNE assay.

G prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilute 2. Create Serial Dilutions of this compound prep->dilute plate 3. Plate Setup in 96-Well Plate (Buffer, Controls, Inhibitor) dilute->plate enzyme 4. Add HNE Enzyme Solution plate->enzyme incubate 5. Pre-incubate at 37°C (15 minutes) enzyme->incubate react 6. Initiate Reaction (Add Substrate) incubate->react measure 7. Measure Fluorescence Kinetics (Ex: 380nm, Em: 460nm) react->measure analyze 8. Calculate Reaction Rates (Slopes) measure->analyze inhibit 9. Calculate % Inhibition analyze->inhibit ic50 10. Plot Dose-Response Curve & Determine IC50 inhibit->ic50

Caption: Workflow for HNE inhibitor IC50 determination.

Conclusion This application note provides a robust and detailed fluorometric method for assessing the inhibitory activity of compounds like this compound against Human Neutrophil Elastase. The protocol is suitable for high-throughput screening of potential inhibitors and for detailed characterization of their potency. By following this standardized procedure, researchers can obtain reliable and reproducible IC50 values, which are essential for advancing drug discovery efforts targeting inflammatory diseases driven by excessive elastase activity.

References

Troubleshooting & Optimization

Optimizing Elastatinal Working Concentration In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro working concentration of Elastatinal, a potent and irreversible inhibitor of elastase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a microbial-derived peptide aldehyde that acts as a potent and irreversible inhibitor of elastase, a serine protease. It primarily targets pancreatic and neutrophil elastase. Its mechanism of action involves the formation of a covalent bond with the active site of the elastase enzyme, rendering it inactive.

Q2: What are the common in vitro applications of this compound?

This compound is widely used in in vitro studies to investigate the role of elastase in various biological processes, including inflammation, cell signaling, and tissue remodeling. Common applications include enzyme inhibition assays, cell-based assays to study downstream signaling pathways, and as a tool to prevent protein degradation by elastase in experimental samples.

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

A starting concentration in the range of 10-100 µM is often a good starting point for many in vitro applications. The optimal concentration will ultimately depend on the specific experimental setup, including the cell type, the concentration of elastase, and the assay being performed. For instance, an IC50 value of 17 µM has been reported for the inhibition of porcine liver elastase.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO or water. Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of elastase activity Incorrect this compound concentration: The concentration may be too low to effectively inhibit the amount of elastase in the assay.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound.Prepare fresh stock solutions and store them properly at -20°C. Avoid multiple freeze-thaw cycles.
Substrate competition: High concentrations of the substrate may compete with this compound for binding to the enzyme.Optimize the substrate concentration. Consider using a lower substrate concentration if possible without compromising signal detection.
High background signal in enzyme assay Non-specific binding: The detection reagents may be binding non-specifically to the plate or other components.Ensure proper blocking of the microplate wells. Use a suitable blocking agent like BSA or non-fat dry milk.
Autofluorescence: The compound itself or other components in the assay may be fluorescent at the detection wavelength.Run a control well with this compound but without the enzyme to check for autofluorescence.
Cell toxicity observed High this compound concentration: The concentration of this compound may be toxic to the cells being used.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Use a concentration below the toxic level for your experiments.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).
Inconsistent results Pipetting errors: Inaccurate pipetting can lead to variability in the final concentrations of reagents.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible to minimize variability.
Variability in cell conditions: Differences in cell passage number, confluency, or health can affect experimental outcomes.Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency for all experiments.

Quantitative Data Summary

Parameter Value Source/Enzyme Reference
IC50 17 µMPorcine Liver Elastase
Ki 0.21 µMPancreatic Elastase
Ki 0.24 µMPancreatic Elastase
Working Concentration Range (Osteoclast Differentiation) 5-20 µMIn vitro cell culture
Positive Control Concentration (Enzyme Assay) 100 µMIn vitro enzyme assay

Experimental Protocols

In Vitro Elastase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • Elastase (e.g., porcine pancreatic or human neutrophil)

  • This compound

  • Fluorogenic or chromogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the elastase enzyme and substrate to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • Add 20 µL of different concentrations of this compound (and a vehicle control) to the wells of the 96-well plate.

    • Add 20 µL of the elastase enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the elastase substrate to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Elastase Activity in Cell Lysates

This protocol describes how to treat cells with this compound and then analyze the levels of a target protein known to be cleaved by elastase.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a culture plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the effect of this compound on the levels of the target protein.

Visualizations

Elastase-Induced PAR2 Signaling Pathway

Elastase_PAR2_Signaling Elastase Elastase PAR2 PAR2 Elastase->PAR2 activates G_protein G-protein (Gq/11, G12/13) PAR2->G_protein Beta_arrestin β-arrestin PAR2->Beta_arrestin PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA MAPK MAPK (ERK1/2) Beta_arrestin->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB RhoA->MAPK MAPK->NFkB Inflammation Inflammation & Gene Expression NFkB->Inflammation This compound This compound This compound->Elastase inhibits

Caption: Elastase activates PAR2, initiating downstream signaling cascades.

Experimental Workflow for this compound Optimization

Elastatinal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Refinement Prep_Stock Prepare this compound Stock Solution Determine_Range Determine Preliminary Concentration Range (e.g., 1-100 µM) Prep_Stock->Determine_Range Dose_Response Perform Dose-Response Experiment Determine_Range->Dose_Response Cell_Viability Assess Cell Viability (for cell-based assays) Dose_Response->Cell_Viability Enzyme_Assay Conduct Primary Assay (e.g., Enzyme Inhibition, Western Blot) Cell_Viability->Enzyme_Assay Analyze_Data Analyze Results (e.g., IC50, protein levels) Enzyme_Assay->Analyze_Data Refine_Conc Refine Working Concentration Analyze_Data->Refine_Conc Final_Experiment Perform Definitive Experiment Refine_Conc->Final_Experiment

Caption: A logical workflow for optimizing this compound's working concentration.

Elastatinal solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Elastatinal

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of this compound in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a concentrated stock solution of this compound?

For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 20 mg/mL.[1] Alternatively, N,N-Dimethylformamide (DMF) can be used, where solubility is even higher at 33 mg/mL.[1] For aqueous-based stocks, water is a suitable solvent, with reported solubility up to 20 mg/mL.

Q2: How should I store this compound stock solutions, and for how long are they stable?

For maximum stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[2] The stability depends on the storage temperature:

  • -80°C: Stable for up to 6 months.[2]

  • -20°C: Stable for up to 1 month.[2]

The solid (powder) form of this compound is stable for at least 4 years when stored at -20°C.[1]

Q3: What is the solubility of this compound in common aqueous buffers like PBS?

This compound is soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 up to 10 mg/mL.[1] It is also soluble in water up to 10 mM (approximately 5.13 mg/mL) or 20 mg/mL, according to different suppliers.

Q4: My this compound stock, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media). What can I do to prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower.[3][4] Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5% and ideally not more than 0.1%, as higher concentrations can be toxic to cells and affect experimental outcomes.[3]

  • Use Intermediate Dilution Steps: Instead of diluting the stock directly into the final volume of aqueous buffer, perform one or more intermediate dilution steps. For example, first, dilute the DMSO stock into a smaller volume of buffer or deionized water, then add this intermediate solution to the final volume.[4]

  • Increase Mixing Energy: When adding the stock solution to the buffer, vortex or pipette vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Work with Lower Concentrations: If precipitation persists, you may be exceeding the solubility limit of this compound in your final buffer. Try preparing a lower working concentration.[4]

Data Presentation: Solubility and Stability

The following tables summarize the quantitative data for this compound's solubility and stability.

Table 1: this compound Solubility

SolventConcentration (mg/mL)Concentration (mM)*Source
DMF33 mg/mL64.4 mM[1]
DMSO20 mg/mL39.0 mM[1]
Water20 mg/mL39.0 mM
Water~5.13 mg/mL10 mM
PBS (pH 7.2)10 mg/mL19.5 mM[1]

*Calculated based on a molecular weight of 512.56 g/mol .

Table 2: this compound Stock Solution Stability

Storage TemperatureRecommended DurationKey ConsiderationsSource
-20°CUp to 1 monthAliquot to prevent freeze-thaw cycles.[2]
-80°CUp to 6 monthsAliquot to prevent freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 512.56 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and precision pipettes

Methodology:

  • Pre-weigh Vial: Tare a sterile, empty microcentrifuge tube on an analytical balance.

  • Weigh this compound: Carefully weigh out a precise amount of this compound powder into the tared tube. For example, weigh 2.56 mg of this compound.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molar Concentration (mol/L)

    • Example Calculation: Volume (L) = [0.00256 g / 512.56 g/mol ] / 0.01 mol/L = 0.0005 L = 500 µL.

  • Dissolve the Compound: Add the calculated volume of DMSO (500 µL in the example) to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.[2]

  • Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

G start Precipitate forms upon diluting DMSO stock? node_dmso Is final DMSO concentration >0.5%? start->node_dmso Yes end_ok Proceed with Experiment start->end_ok No node_serial Did you perform a serial dilution? node_dmso->node_serial No sol_dmso Action: Lower final DMSO concentration. node_dmso->sol_dmso Yes node_vortex Did you vortex during dilution? node_serial->node_vortex Yes sol_serial Action: Use intermediate dilution steps. node_serial->sol_serial No sol_vortex Action: Add stock to buffer while vortexing. node_vortex->sol_vortex No sol_solubility Issue may be low solubility. Consider a lower final concentration. node_vortex->sol_solubility Yes

Caption: Troubleshooting guide for this compound precipitation issues.

References

Technical Support Center: Troubleshooting Elastatinal Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Elastatinal precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particles immediately after dissolving. What should I do?

A1: This indicates incomplete dissolution. The choice of solvent is critical for this peptide-based inhibitor. While this compound is soluble in water up to 10 mM, its solubility can be affected by pH and temperature.[1] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO is recommended before adding it to your aqueous buffer.[2][3] Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid cytotoxicity in cell-based assays.[3] Sonication can also aid in dissolving the peptide.[2][4]

Q2: I prepared a clear stock solution of this compound, but it precipitated when I added it to my cell culture media. Why is this happening?

A2: Precipitation upon addition to media can be caused by several factors:

  • pH Shock: The pH of your stock solution and the cell culture media may be significantly different. Peptides are least soluble at their isoelectric point (pI).[5] Adjusting the pH of the media or the stock solution can sometimes resolve this.

  • Salt Concentration: High salt concentrations in the media can decrease peptide solubility, a phenomenon known as "salting out".[6] Preparing a more concentrated stock solution and adding a smaller volume to the media can mitigate this.

  • Interaction with Media Components: this compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.[7] Try adding this compound to serum-free media first, and then adding serum if required by your experimental design.[7]

Q3: My this compound solution was clear at room temperature, but precipitated after being stored in the refrigerator. What is the correct way to store it?

A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[1][8] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide and affect its solubility.[8][9] If you must store a solution in the refrigerator, be aware that lower temperatures can decrease the solubility of some compounds. Before use, allow the solution to come to room temperature and check for any precipitation.

Q4: Can I heat my this compound solution to get it to dissolve?

A4: Gentle warming (e.g., to 37°C) can sometimes help dissolve peptides.[2] However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide.

Q5: How can I be sure my dissolved this compound is stable in my experimental conditions?

A5: The stability of peptides in solution is limited.[4] It is recommended to prepare fresh solutions for each experiment. If using a stock solution, it should be aliquoted and stored at -20°C or colder.[10] The shelf life in solution is dependent on the peptide sequence and the buffer composition. Peptides containing amino acids like Cysteine, Methionine, Asparagine, Glutamine, and Tryptophan are more prone to degradation.[10]

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationReference
Waterup to 10 mM (approx. 5.13 mg/mL)[1]
Water20 mg/mL[11]
DMSO20 mg/mL[12]
DMF33 mg/mL[12]
PBS (pH 7.2)10 mg/mL[12]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound

This protocol provides a general guideline for dissolving and storing this compound.

Materials:

  • Lyophilized this compound powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution: For a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock from 5.13 mg of this compound (MW: 512.6 g/mol ), you would add 1 mL of DMSO.

  • Vortex: Briefly vortex the solution to ensure the peptide is fully dissolved. Gentle warming to 37°C or sonication can be used if necessary.[2]

  • Aqueous Dilution (Optional): If a lower concentration of DMSO is required for your experiment, you can perform a serial dilution into your aqueous buffer of choice. Add the DMSO stock solution dropwise to the gently vortexing aqueous buffer to prevent immediate precipitation.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9]

Visual Troubleshooting and Pathway Diagrams

Troubleshooting Workflow for this compound Precipitation

The following diagram outlines a logical workflow to diagnose and resolve issues with this compound precipitation.

G start Precipitation Observed check_dissolution Was the initial dissolution complete? start->check_dissolution incomplete_dissolution Incomplete Dissolution check_dissolution->incomplete_dissolution No check_media_addition Did precipitation occur after adding to media? check_dissolution->check_media_addition Yes re_dissolve Re-dissolve using recommended protocol (e.g., use DMSO, sonicate) incomplete_dissolution->re_dissolve resolved Issue Resolved re_dissolve->resolved media_precipitation Precipitation in Media check_media_addition->media_precipitation Yes check_storage Did precipitation occur during storage? check_media_addition->check_storage No troubleshoot_media Troubleshoot Media-Related Issues: - Check pH - Reduce salt concentration - Add to serum-free media first media_precipitation->troubleshoot_media troubleshoot_media->resolved storage_precipitation Precipitation during Storage check_storage->storage_precipitation Yes check_storage->resolved No review_storage Review Storage Protocol: - Aliquot into single-use volumes - Store at -20°C or -80°C - Avoid freeze-thaw cycles storage_precipitation->review_storage review_storage->resolved

Caption: Troubleshooting workflow for this compound precipitation.

This compound Mechanism of Action: Elastase Inhibition

This diagram illustrates the inhibitory action of this compound on Elastase.

G Elastase Elastase (Serine Protease) Degradation Elastin Degradation Elastase->Degradation Elastin Elastin (Substrate) Elastin->Degradation This compound This compound (Inhibitor) This compound->Inhibition Inhibition->Elastase

Caption: this compound inhibits Elastase, preventing elastin degradation.

References

Potential off-target effects of Elastatinal in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Elastatinal in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, competitive, and irreversible inhibitor of elastase, a serine protease.[1] It primarily targets pancreatic elastase and to a lesser extent, leukocyte elastase.[2] Its mechanism involves binding to the active site of elastase, thereby preventing the cleavage of its substrates.

Q2: I am observing unexpected cytotoxicity in my cell line after this compound treatment. Is this a known effect?

A2: Yes, this compound has been observed to exert cytotoxic effects in various cell lines, including normal human cells, xeroderma pigmentosum cells, and Chinese hamster V79 cells.[2] The sensitivity to this cytotoxic effect was found to be similar across these different cell lines.[2] It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental duration to minimize cytotoxicity while still achieving effective elastase inhibition.

Q3: Does this compound have any known off-target effects on other proteases or kinases?

A3: Currently, there is limited publicly available data from broad-spectrum off-target screening panels (e.g., kinase or protease panels) for this compound. While it is known to be selective for elastase over chymotrypsin, its activity against a wider range of proteases or other enzyme classes like kinases has not been extensively characterized in the literature. Researchers should be aware of the potential for uncharacterized off-target activities, a common phenomenon with small molecule inhibitors.

Q4: Can this compound affect cell signaling pathways?

A4: While direct off-target effects of this compound on specific signaling pathways are not well-documented, its primary target, elastase, is involved in processes that can influence cell signaling. For instance, elastase can degrade extracellular matrix components, which may indirectly affect signaling pathways related to cell adhesion, proliferation, and migration. However, any effects outside of the canonical elastase inhibition pathway should be experimentally verified.

Q5: My experiment to inhibit elastase with this compound is not working as expected. What could be the reason?

A5: Several factors could contribute to a lack of efficacy. These include:

  • Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.

  • Cell Line Specificity: The expression and activity of elastase can differ significantly among cell lines.

  • Inhibitor Stability: Ensure proper storage and handling of the this compound stock solution to maintain its activity.

  • Experimental Readout: The assay used to measure elastase inhibition may not be sensitive enough or could be prone to artifacts.

Troubleshooting Guides

Problem 1: High level of cell death observed after this compound treatment.

Possible Causes and Solutions

Possible CauseRecommended Action
Concentration of this compound is too high. Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations and narrow down to a concentration that effectively inhibits elastase with minimal impact on cell viability.
Prolonged incubation time. Reduce the duration of exposure to this compound. A time-course experiment can help identify the optimal incubation period.
Cell line is particularly sensitive. Consider using a lower, sub-maximal inhibitory concentration or exploring alternative elastase inhibitors with a different cytotoxicity profile.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle control (solvent only) to assess its effect on cell viability.

Experimental Workflow for Troubleshooting Cytotoxicity

G start High Cell Death Observed dose_response Perform Dose-Response (e.g., 0.1 - 100 µM) start->dose_response time_course Perform Time-Course (e.g., 6, 12, 24, 48h) start->time_course vehicle_control Run Vehicle Control start->vehicle_control viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->viability_assay time_course->viability_assay vehicle_control->viability_assay data_analysis Analyze Data & Determine Optimal Conditions viability_assay->data_analysis conclusion Use Optimal Concentration and Incubation Time data_analysis->conclusion

Caption: Workflow for optimizing this compound concentration to minimize cytotoxicity.

Problem 2: Inconsistent or unexpected experimental results.

Possible Causes and Solutions

Possible CauseRecommended Action
Potential off-target effects. Consider that this compound may be interacting with other cellular targets. To investigate this, you can: - Use a structurally different elastase inhibitor as a control. - Perform a rescue experiment by adding exogenous elastase substrate. - Consider commercial off-target screening services (protease or kinase panels).
Variability in elastase activity in the cell line. Quantify the endogenous elastase activity in your cell line to ensure it is a suitable model. You can use a fluorogenic elastase substrate for this purpose.
Experimental artifacts. Rule out interference of this compound with your assay components. For example, some compounds can interfere with fluorescent or luminescent readouts.

Logical Flow for Investigating Off-Target Effects

G start Inconsistent Results control_inhibitor Use Alternative Elastase Inhibitor start->control_inhibitor rescue_exp Perform Rescue Experiment start->rescue_exp off_target_screen Consider Off-Target Screening start->off_target_screen compare_phenotype Compare Phenotypes control_inhibitor->compare_phenotype assess_rescue Assess Rescue of Phenotype rescue_exp->assess_rescue analyze_screen Analyze Screening Data off_target_screen->analyze_screen conclusion Draw Conclusions about Off-Target Effects compare_phenotype->conclusion assess_rescue->conclusion analyze_screen->conclusion

Caption: Decision tree for investigating potential off-target effects of this compound.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In-Cell Elastase Activity Assay
  • Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black, clear-bottom plate).

  • Inhibitor Pre-incubation: Treat cells with various concentrations of this compound or a vehicle control and incubate for a predetermined time.

  • Substrate Addition: Add a fluorogenic elastase substrate to all wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each condition. Normalize the rates to the vehicle control to determine the percent inhibition of elastase activity.

Signaling Pathway Considerations

While specific off-target signaling pathways for this compound are not well-defined, researchers should be mindful of pathways influenced by extracellular matrix remodeling and cell-matrix interactions, as elastase activity can impact these processes.

G This compound This compound Elastase Elastase This compound->Elastase Inhibition ECM_degradation ECM Degradation Elastase->ECM_degradation Promotes ECM Extracellular Matrix (e.g., Elastin) Cell_Signaling Downstream Cell Signaling (Adhesion, Proliferation, Migration) ECM->Cell_Signaling Influences ECM_degradation->Cell_Signaling Modulates

Caption: Potential indirect influence of this compound on cell signaling.

References

How to prevent Elastatinal degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Elastatinal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to help ensure the integrity and stability of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C under desiccating conditions.[1][2][3] It is crucial to prevent exposure to moisture, as this can significantly reduce the long-term stability of the peptide-like inhibitor.[1][2] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[1][3] After dispensing, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent such as sterile water or DMSO. For long-term storage, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1][3]

Q3: What factors can lead to the degradation of this compound during my experiments?

A3: Several factors can contribute to the degradation of this compound. These include:

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of peptide bonds.[5][6] The optimal pH for stability should be determined for your specific experimental conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[7] It is important to follow the recommended storage and handling temperatures.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[8][9][10] Protect this compound solutions from light by using amber vials or covering the container with foil.

  • Oxidation: Peptides containing certain amino acid residues can be susceptible to oxidation.[11] The use of degassed buffers and minimizing exposure to air can help mitigate this.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition in my elastase assay.

This could be due to the degradation of your this compound stock or working solutions.

Possible Cause Troubleshooting Step
Improper Storage Ensure lyophilized this compound and stock solutions are stored at the correct temperatures (-20°C for powder, -80°C for long-term stock solution storage).[1][3][4] Always allow the product to equilibrate to room temperature before opening to prevent condensation.[1][3]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles which can degrade the inhibitor.[1][3]
Degradation in Working Solution Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. The stability of this compound in your specific assay buffer and at your experimental temperature may be limited.
Incorrect Concentration Verify the concentration of your this compound stock solution. If possible, use a spectrophotometer to measure the concentration of a freshly prepared solution.
Issue 2: High background or unexpected results in a fluorometric elastase inhibition assay.

High background fluorescence can mask the true inhibitory effect of this compound.

Possible Cause Troubleshooting Step
Autofluorescence of Test Compound If testing other compounds alongside this compound, check if they are autofluorescent at the excitation and emission wavelengths of your assay. Run a control with the compound alone to assess its intrinsic fluorescence.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from microbial contamination, which can sometimes be fluorescent.
Incorrect Plate Reading Settings Double-check the excitation and emission wavelength settings on your plate reader to ensure they are optimal for the fluorogenic substrate used in your assay.
Assay Buffer Incompatibility Some buffer components can interfere with the fluorescence signal. If you are not using a commercially available assay kit buffer, consider testing the compatibility of your buffer with the fluorescent substrate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Reconstitute the this compound in a suitable solvent (e.g., sterile water or DMSO) to a desired stock concentration (e.g., 10 mM).

  • Gently vortex to ensure the powder is completely dissolved.

  • Aliquot the stock solution into single-use polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Quality Control of this compound using HPLC (General Method)
Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A shallow gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development.[12]
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C

This method can be used to assess the purity of a new batch of this compound and to monitor its stability over time. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. For identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) would be necessary.[13][14][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis lyophilized Lyophilized this compound (-20°C, desiccated) stock_sol Stock Solution (e.g., 10 mM in DMSO) lyophilized->stock_sol Reconstitute working_sol Working Solution (Diluted in Assay Buffer) stock_sol->working_sol Dilute assay_setup Set up Assay Plate (Enzyme, Buffer, this compound) working_sol->assay_setup incubation Incubate assay_setup->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis (Calculate % Inhibition) read_plate->data_analysis

A typical experimental workflow using this compound.

degradation_pathways cluster_factors Degradation Factors This compound This compound (Active Inhibitor) pH Extreme pH Temp High Temperature Light Light Exposure Oxidation Oxidizing Agents Degraded Degradation Products (Inactive) pH->Degraded Hydrolysis Temp->Degraded Accelerated Reactions Light->Degraded Photodegradation Oxidation->Degraded Oxidative Modification

References

Determining the optimal incubation time with Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elastatinal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, competitive, and irreversible inhibitor of elastase, an enzyme that breaks down elastin.[1][2] It is known to be a more potent inhibitor of pancreatic elastase compared to leukocyte elastase.[3][4] The mechanism of inhibition involves the formation of a stable complex with the elastase enzyme, preventing it from binding to its substrate.

Q2: What is the recommended starting concentration for this compound in an experiment?

A common starting concentration for this compound as a positive control inhibitor in neutrophil elastase assays is 100 μM.[5] However, the optimal concentration will depend on the specific experimental conditions, including the type of elastase and the substrate concentration. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific assay conditions.

Q3: How should I prepare and store this compound?

This compound is soluble in water.[1] For storage, it is recommended to keep it at -20°C.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no inhibition observed Incorrect incubation time: The pre-incubation time of this compound with the enzyme may be insufficient for optimal binding.Determine the optimal pre-incubation time by performing a time-course experiment (see Experimental Protocols section).
Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme.Perform a dose-response curve to determine the IC50 in your specific assay.
Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound.Ensure this compound is stored correctly at -20°C and handle it according to the manufacturer's instructions.
High substrate concentration: An excessively high substrate concentration can compete with the inhibitor, reducing its apparent potency.Optimize the substrate concentration in your assay. It should ideally be at or below the Km value for the enzyme.
High variability in results Inconsistent pre-incubation times: Variation in the pre-incubation time between wells or experiments can lead to inconsistent results.Use a multichannel pipette or an automated liquid handling system to ensure consistent timing.
Pipetting errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can introduce significant variability.Calibrate your pipettes regularly and use proper pipetting techniques.
Assay conditions not optimized: Factors such as pH, temperature, and buffer composition can affect enzyme activity and inhibitor potency.Ensure that all assay parameters are optimized and consistent across all experiments.
Unexpectedly high inhibition Off-target effects: At high concentrations, this compound may inhibit other proteases present in the sample.Use a more specific substrate for the elastase of interest and consider running counter-screens with other proteases to check for specificity.
Precipitation of the inhibitor: High concentrations of this compound may precipitate out of solution, leading to inaccurate results.Check the solubility of this compound in your assay buffer and ensure it remains fully dissolved at the concentrations used.

Experimental Protocols

Determining the Optimal Incubation Time with this compound

This protocol outlines the steps to determine the optimal pre-incubation time for this compound with elastase to achieve maximal inhibition.

Materials:

  • Elastase (e.g., porcine pancreatic elastase or human neutrophil elastase)

  • This compound

  • Appropriate assay buffer (e.g., Tris-HCl)

  • Elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of elastase in the assay buffer.

    • Prepare a working solution of the elastase substrate in the assay buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, add a fixed concentration of this compound (e.g., a concentration expected to give significant inhibition, such as its known IC50 or 5-10 times its Ki) to multiple wells.

    • Include control wells with assay buffer instead of this compound (no inhibitor control).

  • Pre-incubation:

    • Add the elastase solution to the wells containing this compound and the control wells.

    • Start a timer immediately.

    • Incubate the plate at the desired temperature (e.g., 37°C) for varying amounts of time (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes). This can be done by adding the substrate at these different time points.

  • Initiate the Reaction:

    • At each time point, add the elastase substrate to the corresponding wells to start the enzymatic reaction.

  • Measure Enzyme Activity:

    • Immediately begin monitoring the change in absorbance (or fluorescence, depending on the substrate) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each pre-incubation time point.

    • Plot the percentage of elastase inhibition (compared to the no-inhibitor control) against the pre-incubation time.

    • The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding of this compound to the enzyme has reached equilibrium.

Quantitative Data

Inhibitor Enzyme Source IC50 / Ki Reference
This compoundPorcine Pancreatic Elastase17 µM (IC50)[2]
This compoundPorcine Pancreatic Elastase0.21 µM (Ki)[4]

Visualizations

Signaling Pathway of Neutrophil Elastase-Induced MUC1 Transcription

G NE Neutrophil Elastase PKC PKCδ NE->PKC activates Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa cleaves pro-TNF-α TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Signaling cascade initiated by Neutrophil Elastase leading to MUC1 gene transcription.

Experimental Workflow for Determining Optimal Incubation Timedot

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_measurement 3. Measurement & Analysis prep_this compound Prepare this compound Stock Solution add_inhibitor Add this compound to Plate prep_this compound->add_inhibitor prep_enzyme Prepare Elastase Working Solution add_enzyme Add Elastase to Initiate Pre-incubation prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Start Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate for Varying Times (0-60 min) add_enzyme->incubate incubate->add_substrate read_plate Measure Absorbance/ Fluorescence add_substrate->read_plate analyze Calculate Inhibition vs. Pre-incubation Time read_plate->analyze

References

Technical Support Center: Elastatinal Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding elastatinal cytotoxicity in primary cell cultures.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during experiments involving this compound and primary cell cultures.

Q1: What is the expected cytotoxic effect of this compound on primary cells?

A1: this compound, a potent inhibitor of elastase, can exhibit cytotoxic effects on various cell types. Studies have shown that normal human fibroblasts are sensitive to the cytotoxic effects of this compound. While specific IC50 values for a wide range of primary cells are not extensively documented in publicly available literature, it is crucial to determine the optimal concentration for your specific primary cell type through dose-response experiments.

Q2: My primary cells are showing high levels of cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to increased sensitivity to this compound:

  • Cell Type Specificity: Different primary cell types exhibit varying sensitivities to chemical compounds. Some cells may be inherently more susceptible to the effects of elastase inhibition.

  • Suboptimal Cell Health: Primary cells are more sensitive to stressors than immortalized cell lines. Ensure your cells are healthy, with high viability and normal morphology, before starting the experiment.

  • Incorrect Concentration: Double-check your calculations and dilution series for the this compound stock solution.

  • Contamination: Microbial contamination can cause widespread cell death and can be mistaken for compound-induced cytotoxicity. Regularly check your cultures for any signs of contamination.

Q3: I am observing inconsistent results in my cytotoxicity assays with this compound. What are the possible reasons?

A3: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common causes and solutions:

  • Uneven Cell Seeding: Ensure a single-cell suspension and even distribution of cells in each well of your culture plate. Inconsistent cell numbers will lead to variability in the final readout.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells to minimize this effect.

  • Pipetting Errors: Inaccurate pipetting of either cells or the compound can introduce significant variability. Use calibrated pipettes and proper pipetting techniques.

  • Reagent Variability: Ensure that all reagents, including media, serum, and the this compound stock solution, are of high quality and consistent between experiments.

Q4: How can I determine if this compound is inducing apoptosis in my primary cells?

A4: To determine if this compound is inducing apoptosis, you can perform several assays:

  • Caspase Activity Assays: A key indicator of apoptosis is the activation of caspases. You can use commercially available kits to measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q5: What are some general tips for troubleshooting primary cell culture experiments?

A5: Working with primary cells requires careful attention to detail. Here are some general troubleshooting tips:

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.

  • Optimize Culture Conditions: Use the recommended medium, supplements, and culture vessels for your specific primary cell type.

  • Monitor Cell Health: Regularly observe your cells under a microscope for changes in morphology, confluence, and signs of stress.

  • Handle with Care: Primary cells are delicate. Avoid harsh pipetting and excessive centrifugation.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound across a wide range of primary cells in publicly accessible literature, it is highly recommended to perform dose-response experiments to determine the cytotoxic concentration for your specific cell type and experimental conditions. The following table provides a template for summarizing such data.

Primary Cell TypeAssayIncubation Time (hours)IC50 (µM)Reference
Human Dermal FibroblastsMTT Assay48User-determinedN/A
Human Umbilical Vein Endothelial Cells (HUVECs)MTT Assay48User-determinedN/A
Human KeratinocytesMTT Assay48User-determinedN/A
Human ChondrocytesMTT Assay48User-determinedN/A

Experimental Protocols

Protocol: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound on primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count healthy primary cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should span a range that is expected to include the IC50 value. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Elastase-Mediated Apoptosis

While the direct signaling pathways of this compound-induced cytotoxicity are not fully elucidated, the inhibition of elastase may disrupt its normal cellular functions, potentially leading to apoptosis. Leukocyte elastase has been shown to induce apoptosis in epithelial cells through a mitochondrial-mediated pathway. This suggests that inhibiting elastase with this compound could, in some contexts, interfere with cell survival signals that elastase might normally regulate.

Elastase_Apoptosis_Pathway Elastase Leukocyte Elastase Mitochondria Mitochondria Elastase->Mitochondria Induces Permeability Change CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pathway of elastase-induced apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound on primary cell cultures.

Cytotoxicity_Workflow Start Start: Primary Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Readout Absorbance Reading MTT->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis End End Analysis->End

Caption: Workflow for cytotoxicity assessment.

Troubleshooting Logic for High Cell Death

This diagram provides a logical approach to troubleshooting unexpected high cell death in your experiments.

Troubleshooting_Logic Start High Cell Death Observed Check_Contamination Check for Contamination (Microscopy, Culture) Start->Check_Contamination Check_Concentration Verify this compound Concentration (Calculations, Dilutions) Start->Check_Concentration Check_Cell_Health Assess Initial Cell Health (Viability, Morphology) Start->Check_Cell_Health Contaminated Contamination Positive Check_Contamination->Contaminated Yes Concentration_Error Concentration Error Found Check_Concentration->Concentration_Error Yes Poor_Health Poor Initial Cell Health Check_Cell_Health->Poor_Health Yes Re_evaluate Re-evaluate Experiment Contaminated->Re_evaluate Concentration_Error->Re_evaluate Poor_Health->Re_evaluate

Caption: Troubleshooting high cell death.

Technical Support Center: Elastatinal Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Elastatinal inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit elastase?

This compound is a potent and competitive inhibitor of elastase, an enzyme that breaks down elastin.[1] It can act as both a reversible and irreversible inhibitor. This compound is known to be a more potent inhibitor of pancreatic elastase compared to leukocyte elastase.[1] Its mechanism of action involves binding to the active site of elastase, preventing the substrate from binding and thus inhibiting the enzyme's activity.

Q2: What are the most critical factors contributing to variability in this compound inhibition assays?

Several factors can introduce variability into enzyme inhibition assays. These include:

  • Temperature: Even a one-degree change in temperature can alter enzyme activity by 4-8%.[2]

  • pH and Buffer Conditions: The pH of the reaction buffer is crucial as it can affect the enzyme's activity, the charge and shape of the substrate, and the inhibitor itself.[2] The choice of buffer and its ionic strength can also influence results.[3]

  • Pipetting and Reagent Concentration: Inaccurate pipetting can lead to significant errors in the final concentrations of the enzyme, substrate, and inhibitor.

  • Substrate Selection: The choice of the synthetic substrate can significantly impact the IC50 values of inhibitors.[3]

  • Enzyme Source and Quality: Variability can arise from using different sources or batches of elastase. The purity and activity of the enzyme are critical.[4][5]

  • Incubation Times: Both pre-incubation of the enzyme with the inhibitor and the reaction time with the substrate need to be precisely controlled.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity, so it's essential to include appropriate solvent controls.

Q3: My IC50 value for this compound is different from the literature values. What could be the reason?

Discrepancies in IC50 values can arise from several factors:

  • Different Assay Conditions: As highlighted in Q2, variations in buffer, pH, temperature, enzyme concentration, and substrate can all lead to different IC50 values.[3]

  • Substrate Competition: If you are using a high concentration of the substrate, it can compete with this compound (a competitive inhibitor), leading to a higher apparent IC50 value.[6]

  • Time-Dependent Inhibition: this compound can exhibit time-dependent inhibition. If the pre-incubation time of elastase with this compound is varied, the IC50 value will change.[7]

  • Enzyme and Substrate Purity: The purity of the elastase and the substrate can affect the results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent pipetting volumes.Temperature fluctuations across the microplate ("edge effect").[2]Use calibrated pipettes and proper pipetting techniques.Ensure uniform temperature across the plate by using a water bath or incubator and avoiding the outer wells if necessary.
Low or no inhibition observed Incorrect concentration of this compound.Degradation of this compound stock solution.Inactive enzyme.Verify the dilution calculations and prepare fresh dilutions.Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]Test the activity of the elastase with a known substrate and without any inhibitor.
Inconsistent results between experiments Variations in assay conditions (temperature, pH, incubation time).Using different batches of reagents (enzyme, substrate, buffer).Strictly control all assay parameters.[2]Qualify new batches of reagents to ensure they perform similarly to previous batches.
High background signal in control wells Autofluorescence or quenching by the test compound or solvent.[8]Substrate instability leading to spontaneous breakdown.Run a control with all components except the enzyme to measure the background signal from the compound and substrate.Check the stability of the substrate under the assay conditions.

Experimental Protocols

Preparation of Reagents

This table provides a summary of typical reagent preparations for an this compound inhibition assay.

ReagentPreparationStorage
Assay Buffer 0.1 M Tris-HCl, pH 8.0[9] or 0.1 M HEPES with 0.5 M NaCl, pH 7.5[10]4°C
Elastase Stock Solution Prepare a 1 U/mL stock solution in an appropriate buffer (e.g., sodium acetate buffer, pH 5.5).[10] Aliquot and store.-20°C or -80°C
This compound Stock Solution Dissolve in a suitable solvent like water or DMSO to a concentration of 1-10 mM. Aliquot and store.-20°C for up to 1 month, -80°C for up to 6 months[1]
Substrate Solution N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) at 1.12 mg/mL[10] or 1.6 mM.[9] Prepare fresh daily.Protect from light.
This compound Inhibition Assay Protocol (96-well plate format)
  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

  • Add Reagents to Plate:

    • Add a specific volume of assay buffer to each well.

    • Add the serially diluted this compound solutions to the appropriate wells.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Add the elastase solution to all wells except the negative control. Incubate the plate for a specified time (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9][10]

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 405-410 nm using a microplate reader.[9][10] Take readings at regular intervals for a set period (e.g., 10-15 minutes).[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Elastatinal_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, this compound, & Controls to Plate prep_buffer->add_reagents prep_this compound Prepare this compound Stock & Dilutions prep_this compound->add_reagents prep_enzyme Prepare Elastase Working Solution pre_incubate Add Elastase & Pre-incubate prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction add_reagents->pre_incubate pre_incubate->start_reaction measure Measure Absorbance at 410nm start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_ic50 Plot & Calculate IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for an this compound inhibition assay.

Elastatinal_Mechanism Elastase Elastase (Active Site) ES_Complex Elastase-Substrate Complex Elastase->ES_Complex Binds EI_Complex Elastase-Elastatinal Complex (Inactive) Elastase->EI_Complex Binds (Competitive Inhibition) Substrate Substrate Substrate->ES_Complex This compound This compound This compound->EI_Complex Products Cleaved Products ES_Complex->Products Catalysis

Caption: Mechanism of competitive inhibition of elastase by this compound.

References

Technical Support Center: Elastatinal Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference issues when using elastatinal in fluorescence-based assays. While this compound is a potent elastase inhibitor, like many small molecules, it has the potential to interfere with the optical detection methods used in many assay formats. This guide offers troubleshooting advice and FAQs to help you identify and mitigate these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a potent and competitive inhibitor of elastase, an enzyme that breaks down elastin.[1] It is a peptide-based molecule produced by various species of Actinomycetes.[1] Its primary biochemical function is to inhibit pancreatic and leukocyte elastase.[1]

Q2: Can this compound interfere with fluorescence-based assays?

While there is no specific public data on the absorbance or fluorescence spectra of this compound, its chemical structure as a peptide-based molecule suggests a potential for interference. Many small molecules can interfere with fluorescence assays through various mechanisms.[2] One supplier notes that a solution of this compound is "faintly yellow to yellow," which indicates it may absorb light in the visible spectrum.

Q3: What are the common mechanisms of fluorescence assay interference by small molecules like this compound?

Small molecules can interfere with fluorescence assays in several ways:[2][3]

  • Autofluorescence: The compound itself may fluoresce at the same excitation and/or emission wavelengths used for the assay's fluorophore, leading to a false positive signal.[2]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from the fluorophore, leading to a decrease in the detected signal (a false negative). This is also known as the inner filter effect.[2]

  • Light Scatter: Precipitated or aggregated compound can scatter light, which can increase the measured fluorescence signal and lead to false positives.

  • Chemical Reactivity: The compound may react with assay components, such as the enzyme, substrate, or fluorophore, altering the assay's performance.

Troubleshooting Guide

If you are observing unexpected results in your fluorescence-based assay when using this compound, this guide provides a step-by-step approach to troubleshoot the issue.

Problem: I'm seeing a higher fluorescence signal than expected in my assay containing this compound.

  • Possible Cause: Autofluorescence of this compound or light scattering.

  • Troubleshooting Steps:

    • Run a control experiment: Prepare a sample containing only this compound in the assay buffer (without the enzyme or fluorescent substrate).

    • Measure fluorescence: Excite the sample at the same wavelength used in your assay and measure the emission across a range of wavelengths, including your assay's emission wavelength.

    • Analyze the results: If you observe a significant fluorescence signal from the this compound-only sample, this indicates autofluorescence.

Problem: My fluorescence signal is lower than expected in the presence of this compound.

  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Run a control experiment: Prepare a sample containing the fluorescent product of your assay (or a standard fluorophore with similar spectral properties) and this compound in the assay buffer.

    • Measure fluorescence: Excite the sample and measure the emission at the assay's wavelength.

    • Compare to a control: Compare the fluorescence intensity to a sample containing the fluorophore without this compound. A significant decrease in fluorescence in the presence of this compound suggests quenching.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom microplates

Procedure:

  • Prepare a dilution series of this compound in the assay buffer at concentrations relevant to your experiment.

  • Pipette the this compound solutions into the wells of a black microplate.

  • Include a buffer-only control (blank).

  • Set the fluorescence reader to the excitation wavelength used in your primary assay.

  • Scan the emission spectrum across a range of wavelengths that includes the emission wavelength of your assay's fluorophore.

  • Subtract the blank reading from the this compound readings.

  • A significant signal above the blank indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • The purified fluorophore used in your assay (or a stable fluorescent product of the assay)

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom microplates

Procedure:

  • Prepare a solution of the fluorophore in the assay buffer at a concentration that gives a robust signal.

  • Prepare a dilution series of this compound.

  • In the wells of a black microplate, mix the fluorophore solution with the different concentrations of this compound.

  • Include a control with the fluorophore and assay buffer only.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity at the assay's excitation and emission wavelengths.

  • A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.

Data Presentation

Table 1: Hypothetical Data for this compound Interference Analysis

This compound Concentration (µM)Autofluorescence (RFU)Fluorescence Quenching (% of Control)
0 (Control)50100%
17595%
1025080%
50120060%
100350045%

This table presents hypothetical data to illustrate potential results from the troubleshooting protocols. Actual results will vary depending on the specific assay conditions and fluorophore used.

Visualizations

Signaling_Pathway Potential Mechanisms of Fluorescence Interference cluster_assay Fluorescence Assay Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector This compound This compound This compound->Excitation Quenching (absorbs excitation light) This compound->Emission Quenching (absorbs emitted light) This compound->Detector Autofluorescence (emits light)

Caption: Mechanisms of fluorescence assay interference by a small molecule.

Experimental_Workflow Troubleshooting Workflow for Assay Interference start Unexpected Assay Result with this compound autofluorescence_test Test for Autofluorescence (Protocol 1) start->autofluorescence_test is_autofluorescent Is there significant autofluorescence? autofluorescence_test->is_autofluorescent quenching_test Test for Quenching (Protocol 2) is_quenching Is there significant quenching? quenching_test->is_quenching is_autofluorescent->quenching_test No correct_data Correct Data for Interference is_autofluorescent->correct_data Yes is_quenching->correct_data Yes end Valid Results is_quenching->end No change_assay Consider Assay Modification (e.g., different fluorophore, orthogonal assay) correct_data->change_assay correct_data->end

Caption: A workflow for troubleshooting potential assay interference.

Logical_Relationship Decision Tree for Validating Results root Initial finding with this compound control_exp Perform Control Experiments (Autofluorescence & Quenching) root->control_exp interference Interference Detected? control_exp->interference no_interference No significant interference interference->no_interference No interference_present Interference is present interference->interference_present Yes result_valid Result is likely valid no_interference->result_valid mitigate Can interference be corrected mathematically or mitigated by changing assay conditions? interference_present->mitigate mitigated Yes mitigate->mitigated Yes not_mitigated No mitigate->not_mitigated No mitigated->result_valid orthogonal Use Orthogonal Assay (e.g., absorbance-based, different fluorophore) not_mitigated->orthogonal

Caption: Decision-making process for validating experimental results.

References

Long-term storage and stability of Elastatinal solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Elastatinal

This technical support guide provides detailed information on the long-term storage and stability of this compound solutions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, the solid form of this compound should be stored at -20°C.[1][2] Some suppliers suggest it can be stored for up to three years under these conditions.[3] For shorter periods, it is recommended to store it under desiccating conditions, where it can be stable for up to 12 months.

Q2: What is the best solvent to prepare this compound stock solutions?

This compound is soluble in water up to 10 mM and in DMF up to 33 mg/mL.[3] The choice of solvent depends on your experimental needs and downstream applications. For biological assays, preparing a concentrated stock in a solvent like DMF or DMSO and then diluting it into an aqueous buffer is a common practice. Note that high concentrations of organic solvents like DMSO can affect enzyme stability and activity.[4]

Q3: How should I store this compound stock solutions and for how long are they stable?

Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the product.[3] The recommended storage conditions are:

  • -80°C: Stable for up to 6 months.[3][5]

  • -20°C: Stable for up to 1 month.[3][5][6]

Q4: My experiment with this compound is giving inconsistent results. Could it be a stability issue?

Inconsistent results can indeed stem from compound degradation. If you suspect your this compound solution has degraded, consider the following:

  • Storage Duration: Has the solution been stored longer than the recommended period (1 month at -20°C, 6 months at -80°C)?[3][5]

  • Freeze-Thaw Cycles: Was the stock solution subjected to multiple freeze-thaw cycles? It is best practice to prepare single-use aliquots.[3]

  • Working Solution Stability: How long was your diluted, working solution kept at room temperature or 4°C before use? The stability in aqueous buffers at these temperatures is significantly lower. It is recommended to prepare working solutions fresh for each experiment.

Q5: Are there any visible signs of degradation in this compound solutions?

Visible signs like color change or precipitation in a solution that was previously clear can indicate degradation or solubility issues. However, chemical degradation can occur without any visible changes. Therefore, adhering to strict storage guidelines is crucial. For critical applications, the activity of the inhibitor should be verified using a functional assay.

Data Presentation: Storage and Stability Summary

The following table summarizes the recommended storage conditions and stability periods for this compound in both solid and solution forms based on supplier data sheets.

FormSolventStorage TemperatureMaximum Stability PeriodCitations
Solid (Powder) N/A-20°CUp to 3 Years[1][2][3]
N/A (desiccated)-20°CUp to 12 Months
Stock Solution In an appropriate solvent-20°CUp to 1 Month[3][5][6]
In an appropriate solvent-80°CUp to 6 Months[3][5]

Experimental Protocols

Protocol: Functional Stability Testing of this compound Solutions

This protocol outlines a method to assess the stability of an this compound solution over time by measuring its ability to inhibit elastase activity.

1. Objective: To determine the functional stability of a stored this compound stock solution by comparing its inhibitory activity against a freshly prepared standard.

2. Materials:

  • Stored this compound stock solution (e.g., in DMSO).

  • Freshly prepared this compound powder.

  • Neutrophil Elastase (human or porcine).

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide).

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

3. Methodology:

  • Preparation of Standards: Prepare a fresh stock solution from this compound powder in the same solvent as your stored solution. Create a dilution series from both the "fresh" and "stored" stocks to generate a range of inhibitor concentrations.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add a fixed amount of elastase enzyme to each well.

    • Add varying concentrations of the "fresh" and "stored" this compound dilutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add the elastase substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the enzyme activity (reaction rate) against the inhibitor concentration for both the "fresh" and "stored" samples.

    • Calculate the IC50 (inhibitor concentration that causes 50% inhibition) for both sets of data. A significant increase in the IC50 value for the "stored" solution compared to the "fresh" solution indicates degradation and loss of potency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep_fresh Prepare Fresh Stock (Control) serial_dil Create Serial Dilutions (Fresh vs. Stored) prep_fresh->serial_dil aliquot_stored Retrieve Stored Aliquot (Test) aliquot_stored->serial_dil setup_plate Plate Elastase & Inhibitor Dilutions serial_dil->setup_plate add_substrate Add Substrate & Initiate Reaction setup_plate->add_substrate read_plate Measure Absorbance (Kinetics) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50 compare Compare IC50 (Fresh vs. Stored) calc_ic50->compare

Caption: Workflow for assessing the functional stability of this compound.

signaling_pathway cluster_pathway Cellular Environment Elastase Neutrophil Elastase ECM Extracellular Matrix (e.g., Elastin) Elastase->ECM cleaves Degradation Tissue Degradation ECM->Degradation leads to This compound This compound This compound->Elastase inhibits

Caption: Mechanism of action for this compound in preventing tissue degradation.

References

Addressing incomplete elastase inhibition with Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elastatinal. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during elastase inhibition experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter when using this compound to inhibit elastase activity.

Question: Why am I observing incomplete or lower-than-expected elastase inhibition with this compound?

Answer:

Several factors can contribute to incomplete inhibition. Follow these steps to troubleshoot your experiment.

Step 1: Verify Reagent Integrity and Concentration

  • This compound: Ensure your this compound stock solution is fresh. While soluble in water, repeated freeze-thaw cycles can degrade the compound. For long-term storage, keep it at -20°C under desiccating conditions. Confirm the final concentration in your assay is sufficient. This compound's potency varies significantly depending on the elastase source.[1][2][3]

  • Elastase Enzyme: Enzyme activity can decrease over time, even when stored correctly. Run a control with only the enzyme and substrate to confirm its activity is within the expected range. The source of the elastase (e.g., porcine pancreatic vs. human neutrophil) is critical, as this compound shows different potencies for each.[2][3]

  • Substrate: Confirm the substrate concentration is appropriate for your assay conditions. High substrate concentrations can compete with the inhibitor, leading to an underestimation of inhibitory potency (apparent increase in IC50).

Step 2: Evaluate Assay Conditions

  • Substrate Choice: The choice of substrate can significantly impact the apparent inhibitor activity and the maximum achievable inhibition.[4] Different peptide substrates can yield IC50 values that differ by a large margin for the same inhibitor.[4] If possible, compare your results using a different substrate or consult literature that uses the same substrate as your experiment.

  • Buffer and pH: The assay buffer and pH must be optimal for elastase activity. A typical buffer for elastase assays is 0.1 M Tris-HCl at pH 8.0.[5] Deviations from the optimal pH can reduce enzyme activity and affect inhibitor binding.

  • Incubation Time: this compound can exhibit slow-binding inhibition characteristics.[6] Ensure you are pre-incubating the enzyme with this compound for a sufficient period (e.g., 20-30 minutes) before adding the substrate to allow for the inhibitor-enzyme complex to reach equilibrium.[5]

Step 3: Review Data and Controls

  • Positive Control: Include a known elastase inhibitor with a well-characterized IC50 value in your assay to validate the experimental setup.

  • Solvent Control: Ensure the solvent used for this compound (e.g., water or DMSO) does not affect enzyme activity at the final concentration used in the assay.

Below is a logical workflow to guide your troubleshooting process.

G cluster_Start Start cluster_Checks Troubleshooting Steps cluster_Resolution Resolution start Incomplete Inhibition Observed reagent Step 1: Check Reagents - this compound (freshness, conc.) - Elastase (activity, source) - Substrate (conc.) start->reagent conditions Step 2: Check Assay Conditions - Substrate choice - Buffer & pH - Pre-incubation time reagent->conditions Reagents OK? fail Issue Persists: Consult literature for specific enzyme/substrate combination reagent->fail Reagent Issue Found controls Step 3: Review Controls - Positive inhibitor control - Solvent (DMSO) control conditions->controls Conditions OK? conditions->fail Condition Issue Found resolve Problem Identified & Resolved controls->resolve Controls OK? controls->fail Control Issue Found

Caption: Troubleshooting workflow for incomplete elastase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and competitive inhibitor of elastase.[2] Elastase is a serine protease, meaning it uses a serine residue in its active site as a key nucleophile to hydrolyze peptide bonds.[7][8] The active site contains a "catalytic triad" of serine, histidine, and aspartate residues.[7][8] this compound acts by binding to this active site, likely through interactions that mimic the natural substrate, thereby preventing the substrate from being cleaved.

G cluster_Enzyme Elastase Active Site cluster_Reaction Catalytic Reaction cluster_Inhibition Inhibition Mechanism Catalytic Triad Serine Histidine Aspartate Substrate Substrate (e.g., Elastin) Products Cleaved Products Substrate->Products Hydrolysis This compound This compound Blocked Binding Site Blocked This compound->Blocked Binds Competitively Blocked->Substrate Prevents Access G cluster_Prep Preparation cluster_Assay Assay Steps cluster_Analysis Data Analysis prep 1. Prepare Reagents (Enzyme, Substrate, this compound) add_inhibitor 2. Add Buffer & Inhibitor to 96-well plate prep->add_inhibitor add_enzyme 3. Add Elastase Enzyme add_inhibitor->add_enzyme incubate 4. Pre-incubate (37°C, 20-30 min) add_enzyme->incubate add_substrate 5. Add Substrate to start reaction incubate->add_substrate measure 6. Measure Fluorescence Kinetically add_substrate->measure calculate 7. Calculate Reaction Rates & % Inhibition measure->calculate plot 8. Plot Dose-Response Curve & Determine IC50 calculate->plot

References

How to handle Elastatinal safely in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective use of Elastatinal in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent, selective, and irreversible inhibitor of elastase, an enzyme belonging to the serine protease family.[1][2] It is of microbial origin and is known to more strongly inhibit pancreatic elastase compared to leukocyte elastase.[2][3][4]

Q2: What is the mechanism of action of this compound? A2: this compound acts as a competitive inhibitor of elastase, binding to the enzyme to block its activity.[3][5] By inhibiting elastase, it prevents the breakdown of proteins, most notably elastin.[6] This inhibition can suppress processes like the enhanced osteoclast differentiation by neutrophils.[3]

Q3: What are the basic chemical properties of this compound? A3: this compound is a powder with the following properties:

  • Molecular Formula: C₂₁H₃₆N₈O₇[1]

  • Molecular Weight: Approximately 512.6 g/mol [1]

  • CAS Number: 51798-45-9[1][2]

Q4: What personal protective equipment (PPE) should I wear when handling this compound? A4: When handling this compound powder, you should always wear appropriate PPE, including gloves, eyeshields or safety goggles, and a dust mask (e.g., type N95 US).[2][7][8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]

Q5: How should I store this compound? A5: Proper storage is crucial for maintaining the stability of this compound.

  • Solid Form: The lyophilized powder should be stored at -20°C under desiccating conditions.[1] It can be stored for up to 12 months under these conditions.[1] For long-term stability, a storage period of at least 4 years at -20°C has been reported.[4]

  • Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials as aliquots at -20°C or -80°C.[11] At -20°C, solutions are generally stable for up to one month, while at -80°C, they can be stored for up to six months.[3][11] It is recommended to use freshly prepared solutions whenever possible.[11][12]

Troubleshooting Guides

Issue 1: Problems with Solubility

Q: My this compound powder is not dissolving properly. What should I do? A: First, ensure you are using an appropriate solvent and concentration as detailed in the table below. If solubility issues persist, gentle warming (e.g., to 60°C for 5 minutes for aqueous solutions) or vortexing can aid dissolution.[2] Always use high-purity solvents.

Data Presentation: this compound Solubility
SolventConcentrationSource
Water~10 mg/ml (or 20 mg/mL)[2][4]
Water10 mM[1]
PBS (pH 7.2)10 mg/mL[4]
DMSO2 mg/mL to 20 mg/mL[2][4]
DMF33 mg/mL[4]
Issue 2: Lack of Experimental Effect

Q: I am not observing the expected inhibition of elastase activity in my assay. What could be the cause? A: Several factors could contribute to a lack of effect:

  • Improper Storage: Verify that the compound and any prepared solutions have been stored at the correct temperatures to prevent degradation.[3][11] Long-term storage of solutions, even when frozen, can lead to a loss of activity.[12]

  • Incorrect Concentration: The effective concentration of this compound can vary by application. While the Ki is in the sub-micromolar range (0.21 µM), concentrations used in cell culture experiments can range from 5-20 µM to 100 µM.[3][13][14] You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Enzyme Specificity: this compound is a much stronger inhibitor of pancreatic elastase than leukocyte (neutrophil) elastase.[2] Ensure you are using an appropriate type of elastase for your experiment. It shows no activity on human leukocyte chymotrypsin-like protease.[3][5]

  • Assay Conditions: The pH, temperature, and buffer composition of your assay can influence both enzyme activity and inhibitor efficacy. Review your protocol to ensure optimal conditions.

Issue 3: Unexpected Cell Toxicity

Q: I am observing significant cell death in my culture after treatment with this compound. Is this expected? A: While generally used as a specific inhibitor, high concentrations of this compound or prolonged exposure can lead to cytotoxicity.[15][16] Studies have shown that elastase itself can induce myoblast cell death, and while this compound is used to inhibit this, off-target effects at high concentrations are possible.[13]

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your specific cell line (e.g., using an MTT or LDH assay).

    • Reduce Concentration: Use the lowest effective concentration possible for elastase inhibition.

    • Limit Exposure Time: Reduce the duration of cell exposure to the compound if your experimental design allows.

    • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water
  • Pre-use Handling: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes.[12]

  • Calculation: Calculate the mass of this compound needed. For a 10 mM solution, you will need 5.126 mg per 1 mL of solvent (Molecular Weight = 512.6 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity water (e.g., Milli-Q) to the vial of pre-weighed this compound powder.

  • Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and faintly yellow.[2][17] If needed, brief warming can be applied.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C for up to one month or -80°C for up to six months.[3][11] Avoid repeated freeze-thaw cycles.

Protocol 2: General Elastase Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.5-8.8), elastase solution, and a specific elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).

  • Inhibitor Preparation: Prepare serial dilutions of your this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound dilutions (or vehicle control) to the appropriate wells.

    • Add the elastase solution to all wells and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the elastase substrate to all wells.

  • Measurement: Measure the absorbance (e.g., at 405 nm for p-nitroanilide-based substrates) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment Receive Receive and Inspect This compound Powder Store Store Solid at -20°C (Desiccated) Receive->Store PrepStock Prepare Stock Solution (e.g., 10 mM in Water) Store->PrepStock Aliquot Aliquot into Single-Use Tubes PrepStock->Aliquot StoreSol Store Aliquots at -20°C or -80°C Aliquot->StoreSol Thaw Thaw Single Aliquot StoreSol->Thaw Begin Experiment Dilute Prepare Working Dilutions Thaw->Dilute Assay Perform Elastase Inhibition Assay Dilute->Assay Analyze Analyze Data Assay->Analyze

Caption: Workflow for handling this compound from receipt to experimental use.

Signaling Pathway Intervention

G This compound This compound NE Neutrophil Elastase (NE) This compound->NE inhibits PKC PKCδ NE->PKC activates ROS ROS PKC->ROS via Duox1 TACE TACE ROS->TACE TNF TNF-α TACE->TNF TNFR1 TNFR1 TNF->TNFR1 ERK ERK1/2 TNFR1->ERK SP1 Sp1 ERK->SP1 MUC1 MUC1 Gene Expression SP1->MUC1

References

Technical Support Center: Post-Treatment Removal of Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the removal of Elastatinal from experimental samples after treatment. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it need to be removed from a sample?

This compound is a potent, microbial-derived inhibitor of elastase, an enzyme belonging to the serine protease family.[1][2] It is often described as both a competitive and irreversible inhibitor, with a strong preference for pancreatic elastase over leukocyte elastase.[1][3][4] Researchers may need to remove this compound from a sample post-treatment to:

  • Stop the inhibitory activity at a specific time point in an experiment.

  • Prevent interference with downstream applications, such as other enzymatic assays, mass spectrometry, or cell-based assays where elastase activity might be relevant.

  • Isolate a target protein in its native, unbound state for further analysis.

Q2: Is it challenging to remove this compound from a sample?

Yes, removal can be challenging. This compound is characterized as an irreversible inhibitor, which suggests it may form a highly stable, potentially covalent, complex with elastase.[1][4] This strong binding makes simple removal methods like dilution less effective. However, because it is a relatively small molecule (Molecular Weight: ~512.6 Da), its removal from larger macromolecules like proteins is feasible using various laboratory techniques that separate molecules based on size or affinity.[1][4]

Q3: What are the primary methods for removing this compound from a protein sample?

The choice of method depends on the sample composition, the downstream application, and the required purity. The most common techniques involve separating the small-molecule inhibitor from the larger protein of interest.

Method Principle Pros Cons
Dialysis / Diafiltration Size-based separation across a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).Simple, gentle on proteins, suitable for large volumes (Diafiltration).Slow (can take hours to days), may not be 100% efficient, can lead to sample dilution.
Size-Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius as they pass through a porous gel matrix.High resolution, can also be used for buffer exchange, relatively fast.Can lead to significant sample dilution, potential for protein adsorption to the column matrix.
Affinity Chromatography Exploits specific binding interactions. The protein of interest is captured on a resin, this compound is washed away, and the protein is then eluted.Highly specific, results in high purity.Requires a specific affinity tag on the protein or a specific antibody, elution conditions can be harsh.

Q4: How can I verify that this compound has been successfully removed?

Validation is a critical step. A combination of methods is recommended:

  • Activity Assay: The most direct method is to perform an elastase activity assay on the purified sample. Restoration of elastase activity (or the activity of an exogenously added elastase) would indicate the removal of the inhibitor.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry can be used to detect the presence of this compound in the sample filtrate or flow-through, confirming its removal from the protein fraction.

  • Control Experiments: Run parallel control samples that have not been treated with this compound to establish a baseline for protein activity and analytical measurements.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions, protein of interest, and sample matrix.

Protocol 1: Removal by Dialysis

This method is suitable for removing this compound from protein samples where the protein's molecular weight is significantly higher than the dialysis membrane's MWCO.

  • Select a Dialysis Membrane: Choose a membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your protein of interest (e.g., 3-5 kDa MWCO is suitable for most proteins) to ensure the protein is retained while this compound (MW ~512.6 Da) can freely pass through.

  • Sample Preparation: Place your protein sample containing this compound into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of an appropriate buffer (e.g., 200-1000 times the sample volume).

  • Buffer Exchange: Stir the buffer gently at 4°C. Change the buffer 2-3 times every 4-6 hours to maintain a high concentration gradient and facilitate the removal of the inhibitor.

  • Sample Recovery: After the final buffer exchange, recover the protein sample from the tubing/cassette.

Protocol 2: Removal by Size-Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on size and is effective for buffer exchange and removing small molecules.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your target protein. The goal is to select a resin where the protein will elute in the void volume or early fractions, while the small this compound molecule is retained in the pores and elutes much later.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer.

  • Sample Loading: Apply your sample to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Analysis: Pool the fractions containing your protein of interest. The later-eluting fractions will contain this compound and other small molecules.

Workflow and Pathway Diagrams

G cluster_input Start cluster_decision Method Selection cluster_methods Removal Protocols cluster_validation Validation cluster_output End start Sample with Protein + this compound decision Is sample purity or speed critical? start->decision sec Size-Exclusion Chromatography (SEC) (Fast, Good Resolution) decision->sec Speed is critical dialysis Dialysis / Diafiltration (Simple, Gentle) decision->dialysis Gentleness is critical affinity Affinity Chromatography (High Purity) decision->affinity Purity is critical validation Validate Removal: 1. Activity Assay 2. LC-MS/MS Analysis sec->validation dialysis->validation affinity->validation end This compound-Free Protein Sample validation->end

Caption: Workflow for selecting and validating a method to remove this compound.

This document is intended for research use only. Protocols are provided as general guidance and require optimization for specific applications.

References

Validation & Comparative

A Head-to-Head Battle of Protease Inhibitors: Elastatinal vs. Chymostatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the choice between elastatinal and chymostatin is a critical one. This guide provides a comprehensive, data-driven comparison of these two widely used inhibitors, offering insights into their respective mechanisms, target specificities, and experimental applications.

This comparison guide delves into the quantitative performance of this compound and chymostatin, presenting a clear overview of their inhibitory profiles. Detailed experimental methodologies are provided to support the presented data, alongside visualizations of key signaling pathways and experimental workflows to enhance understanding.

At a Glance: Key Differences and Primary Applications

This compound is a potent and highly specific inhibitor of elastase, a serine protease responsible for breaking down elastin and other extracellular matrix proteins. Its irreversible binding makes it a valuable tool for studying the roles of elastase in various physiological and pathological processes, including inflammation and tissue remodeling.

Chymostatin, on the other hand, exhibits a broader spectrum of activity. It is a powerful competitive inhibitor of chymotrypsin-like serine proteases and also effectively inhibits a range of cysteine proteases, such as cathepsins. This makes chymostatin a versatile inhibitor for studies involving multiple protease families or when a broader inhibition profile is desired.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and chymostatin against their primary targets and other relevant proteases. This data provides a quantitative basis for selecting the appropriate inhibitor for a specific experimental need.

InhibitorTarget ProteaseInhibitor Constant (Ki)IC50
This compound Pancreatic Elastase0.21 µM[1]17 µM (porcine liver)
Human Leukocyte ElastaseWeaker inhibitor than for pancreatic elastase[1][2]Not specified
Chymotrypsin-like ProteaseNo inhibition[1][2]Not applicable
Chymostatin Chymotrypsin9.36 nM[3][4]Not specified
Cathepsin G1.5 x 10⁻⁷ M[5]Not specified
Human Leukocyte ElastaseWeak inhibitory effect[2][6]Not specified
PapainNot specifiedID50 = 7.5 µg/ml[7]
Cathepsins A, B, H, LStrong inhibitor[6]Not specified

Mechanism of Action: A Tale of Two Inhibition Strategies

This compound and chymostatin employ distinct mechanisms to neutralize their target proteases. Understanding these differences is crucial for interpreting experimental results and designing effective inhibition strategies.

This compound acts as a potent, competitive, and irreversible inhibitor of elastase.[1] It binds tightly to the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalysis.

Elastase Elastase (Active Site) Inactive_Complex Irreversible Elastase-Elastatinal Complex Elastase->Inactive_Complex Competitive Binding This compound This compound This compound->Inactive_Complex

Mechanism of this compound Inhibition

Chymostatin, in contrast, is a competitive inhibitor, binding reversibly to the active site of chymotrypsin and other target proteases.[5] Its binding prevents the substrate from accessing the catalytic machinery of the enzyme.

cluster_0 Inhibition cluster_1 Normal Reaction Chymotrypsin Chymotrypsin (Active Site) Inhibited_Complex Reversible Chymotrypsin-Chymostatin Complex Chymotrypsin->Inhibited_Complex Reversible Binding Products Products Chymotrypsin->Products Catalysis Chymostatin Chymostatin Chymostatin->Inhibited_Complex Substrate Substrate Substrate->Products

Mechanism of Chymostatin Inhibition

Experimental Protocols: A Guide to In Vitro Protease Inhibition Assays

To facilitate the direct comparison of this compound and chymostatin in your own research, a detailed protocol for an in vitro protease inhibition assay using a chromogenic substrate is provided below. This protocol can be adapted for various proteases and inhibitors.

Objective: To determine the inhibitory potency (IC50) of this compound and chymostatin against their respective target proteases.

Materials:

  • Target Protease (e.g., Porcine Pancreatic Elastase, Bovine Pancreatic α-Chymotrypsin)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

  • This compound

  • Chymostatin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • DMSO (for dissolving inhibitors)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and chymostatin in DMSO.

    • Prepare a stock solution of the target protease in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare serial dilutions of the inhibitors in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or DMSO (for control)

      • Protease solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the chromogenic substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a microplate reader. The increase in absorbance corresponds to the cleavage of the substrate and the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

A Prepare Reagents (Inhibitors, Protease, Substrate) B Add Buffer, Inhibitor, and Protease to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Chromogenic Substrate C->D E Measure Absorbance at 405 nm over time D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 G->H

Experimental Workflow for Protease Inhibition Assay

Signaling Pathways: The Broader Context of Protease Inhibition

The proteases targeted by this compound and chymostatin play crucial roles in various cellular signaling pathways, particularly in the context of inflammation.

Neutrophil Elastase Signaling in Inflammation:

Neutrophil elastase, the primary target of this compound, is a key mediator of inflammation. It can activate a cascade of signaling events, including the Proteinase-Activated Receptor-2 (PAR2) pathway and a pathway involving Protein Kinase Cδ (PKCδ), which ultimately leads to the production of pro-inflammatory cytokines.[8][9][10][11]

NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 PKC_delta PKCδ NE->PKC_delta Inflammation Inflammation PAR2->Inflammation Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK ERK1/2 TNFR1->ERK ERK->Inflammation

Neutrophil Elastase Inflammatory Signaling

Chymotrypsin Signaling in the Intestinal Epithelium:

Chymotrypsin, a key target of chymostatin, can signal to intestinal epithelial cells through its interaction with Proteinase-Activated Receptors (PARs). It has been shown to activate PAR2, leading to downstream signaling, while it can disarm PAR1, preventing its activation by other agonists.[12]

Chymotrypsin Chymotrypsin PAR1 PAR1 Chymotrypsin->PAR1 Cleavage PAR2 PAR2 Chymotrypsin->PAR2 Cleavage Disarmed Disarmed PAR1 PAR1->Disarmed Activated Activated PAR2 Signaling PAR2->Activated

Chymotrypsin Signaling via PARs

Conclusion: Making an Informed Choice

The selection of this compound versus chymostatin hinges on the specific research question and the target protease(s) of interest. For highly specific inhibition of elastase, this compound is the superior choice due to its potency and irreversible mechanism. For broader inhibition of chymotrypsin-like serine proteases and cysteine proteases, or when investigating pathways involving multiple protease families, chymostatin offers a more versatile solution. By carefully considering the quantitative data, mechanisms of action, and the signaling contexts presented in this guide, researchers can make an informed decision to advance their scientific inquiries.

References

Sivelestat vs. Elastatinal: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sivelestat and Elastatinal, two inhibitors of neutrophil elastase, for their application in in vivo studies. The information presented is curated from experimental data to assist in the selection of the most appropriate inhibitor for your research needs.

Introduction to Neutrophil Elastase Inhibitors

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its excessive activity is implicated in the pathology of various inflammatory conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2][3] Sivelestat and this compound are two compounds that inhibit neutrophil elastase, thereby mitigating its detrimental effects.

Sivelestat , a synthetic, selective, and competitive inhibitor of neutrophil elastase, is clinically used for the treatment of ALI/ARDS.[4][5] It has been shown to reduce inflammatory responses and tissue damage in various animal models.[3][6]

This compound , a potent and competitive elastase inhibitor of microbial origin, has demonstrated efficacy in inhibiting pancreatic and leukocyte elastase.[7][8] Its application in in vivo models has been explored, showing potential in modulating inflammatory processes.

In Vivo Performance: A Head-to-Head Comparison

The following tables summarize key quantitative data from in vivo studies to facilitate a direct comparison between Sivelestat and this compound.

Table 1: In Vivo Efficacy and Potency

ParameterSivelestatThis compoundKey Findings & Citations
Animal Model Rat, Rabbit, Mouse-Sivelestat has been extensively studied in various animal models of ALI/ARDS.[4][9][10]
In Vivo IC50/ED50 ID50 = 82 µg/kg (hamster, lung hemorrhage)IC50 = 17 µM (porcine liver)Sivelestat demonstrates in vivo efficacy at low microgram per kilogram doses.[11] this compound's in vivo potency data is less defined in the literature, with IC50 values primarily reported from in vitro assays.
Route of Administration Intravenous, Intratracheal-Sivelestat is effective when administered systemically (intravenously) or locally (intratracheally).[12][13]
Key Efficacy Endpoints Reduced lung injury score, decreased lung wet/dry ratio, improved oxygenation, increased survival rate.Suppression of enhanced osteoclast differentiation.Sivelestat significantly improves multiple key indicators of lung injury in vivo.[6][9][14] this compound has shown effects on bone metabolism in vitro.[7]

Table 2: Specificity and Mechanism of Action

FeatureSivelestatThis compoundKey Findings & Citations
Target Neutrophil ElastaseElastase (pancreatic and leukocyte)Sivelestat is a highly specific inhibitor of neutrophil elastase.[9] this compound inhibits both pancreatic and leukocyte elastase.[7]
Mechanism Competitive inhibitorCompetitive inhibitorBoth compounds act by competing with the substrate for the active site of the enzyme.[2][7]
Off-Target Effects Does not inhibit trypsin, thrombin, plasmin, chymotrypsin, etc., even at high concentrations.No activity on human leucocyte chymotrypsin-like protease.Sivelestat exhibits high selectivity for neutrophil elastase.[11] this compound shows selectivity against chymotrypsin-like proteases.[7]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for in vivo studies involving neutrophil elastase inhibitors.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This model is commonly used to mimic the inflammatory conditions of ALI/ARDS.

  • Animal Model: Male Sprague-Dawley rats are frequently used.[4][9]

  • Induction of Injury: A single intratracheal injection of LPS is administered to induce lung injury.[4]

  • Inhibitor Administration:

    • Sivelestat: Can be administered intravenously (e.g., via tail vein) or intratracheally prior to or concurrently with LPS challenge.[6][12] Dosages in rat models have ranged from low to high doses to assess dose-dependent effects.[6][14]

  • Assessment of Lung Injury (Endpoints):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total cell count, neutrophil count, and protein concentration as indicators of inflammation and vascular permeability.[9]

    • Lung Wet/Dry (W/D) Ratio: A measure of pulmonary edema.[4][9]

    • Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess morphological changes and inflammatory cell infiltration.[9]

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or BALF using ELISA.[6][9]

    • Blood Gas Analysis: Arterial blood is analyzed for PaO2 and PaO2/FiO2 to assess oxygenation.[6][14]

Phorbol Myristate Acetate (PMA)-Induced Acute Lung Injury in Rabbits

This model provides an alternative method for inducing neutrophil-mediated lung injury.

  • Animal Model: Conscious rabbits are utilized.[12]

  • Induction of Injury: A single bolus intravenous injection of PMA is administered.[12]

  • Inhibitor Administration:

    • Sivelestat: Administered as a continuous intravenous infusion starting before and continuing after PMA injection.[12]

  • Assessment of Lung Injury (Endpoints):

    • BALF Analysis: Measurement of protein concentration and hemorrhage.[12]

    • Histopathology: Evaluation of lung tissue for histopathological changes, alveolar hemorrhage, and white blood cell migration.[12]

    • Neutrophil Elastase Activity: Measurement of NE activity in BALF.[12]

Signaling Pathways and Experimental Workflow

Understanding the molecular pathways involved and the general workflow of in vivo studies is essential for experimental design.

Neutrophil Elastase-Mediated Inflammatory Signaling

Neutrophil elastase contributes to tissue injury through various signaling pathways. Sivelestat has been shown to modulate these pathways, including the JNK/NF-κB and PI3K/AKT/mTOR pathways.[6][9]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Neutrophil Activation cluster_2 Signaling Pathways cluster_3 Cellular Response cluster_4 Inhibitor Action LPS LPS Neutrophil Neutrophil LPS->Neutrophil NE_Release Neutrophil Elastase Release Neutrophil->NE_Release JNK_NFkB JNK/NF-kB Pathway NE_Release->JNK_NFkB PI3K_AKT PI3K/AKT/mTOR Pathway NE_Release->PI3K_AKT Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) JNK_NFkB->Cytokine_Production PI3K_AKT->Cytokine_Production Tissue_Injury Tissue Injury & Edema Cytokine_Production->Tissue_Injury Sivelestat Sivelestat Sivelestat->NE_Release Inhibits

Caption: Sivelestat inhibits Neutrophil Elastase, blocking downstream inflammatory pathways.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating neutrophil elastase inhibitors in an in vivo model of acute lung injury.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Analysis Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (Control, Vehicle, Inhibitor) Animal_Acclimation->Group_Allocation Induce_Injury Induce Lung Injury (e.g., LPS Instillation) Group_Allocation->Induce_Injury Administer_Inhibitor Administer Inhibitor (Sivelestat or this compound) Induce_Injury->Administer_Inhibitor Monitor_Vitals Monitor Vital Signs Administer_Inhibitor->Monitor_Vitals Collect_Samples Collect Samples (Blood, BALF, Tissue) Monitor_Vitals->Collect_Samples Biochemical_Assays Biochemical Assays (ELISA, etc.) Collect_Samples->Biochemical_Assays Histology Histological Analysis Collect_Samples->Histology Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: A typical workflow for in vivo evaluation of neutrophil elastase inhibitors.

Conclusion

Both Sivelestat and this compound are effective inhibitors of neutrophil elastase. Sivelestat is a well-characterized, selective inhibitor with a significant body of in vivo data supporting its efficacy in models of acute lung injury. It is also a clinically approved drug for this indication.[4] this compound is a potent inhibitor, though in vivo data, particularly regarding its efficacy in complex disease models and its pharmacokinetic/pharmacodynamic profile, is less abundant in the currently available literature.

For researchers focusing on in vivo models of ALI/ARDS and seeking a compound with established efficacy and a well-documented safety profile, Sivelestat presents a strong choice. This compound may be a suitable alternative for more exploratory in vitro and in vivo studies, particularly when investigating the broader roles of elastases beyond just neutrophil-derived enzymes. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired level of target selectivity.

References

Validating Elastatinal's Inhibitory Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals engaged in the discovery and characterization of protease inhibitors, rigorous and reproducible validation of a compound's activity is paramount. This guide provides a comparative analysis of Elastatinal, a potent microbial-derived elastase inhibitor, alongside other common alternatives. We present supporting experimental data, detailed assay protocols, and visual workflows to aid in the design and execution of robust validation studies.

Performance Comparison of Elastase Inhibitors

This compound exhibits significant inhibitory activity against elastase. To provide a clear comparison of its potency relative to other known inhibitors, the following table summarizes key quantitative data. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating the efficacy of an inhibitor.

InhibitorTypeTarget EnzymeIC50Ki
This compound Natural (Microbial)Porcine Pancreatic Elastase17 µM[1]0.21 µM[2]
SivelestatSyntheticHuman Neutrophil Elastase44 nM200 nM[2]
Lyngbyastatin 7Natural (Cyanobacterial)Human Neutrophil Elastase2.3 nM-
Symplostatin 8Natural (Cyanobacterial)Human Neutrophil Elastase28 nM-
Symplostatin 10Natural (Cyanobacterial)Human Neutrophil Elastase21 nM-

Note: The provided IC50 for this compound is against porcine pancreatic elastase acting on succinyltrialanine p-nitroanilide.[1] this compound is noted to be a more potent inhibitor of pancreatic elastase compared to leukocyte elastase.

Experimental Protocols for Elastase Inhibition Assays

Accurate determination of inhibitory activity relies on well-defined experimental protocols. Below are detailed methodologies for two common assays used to quantify elastase inhibition.

Fluorometric Neutrophil Elastase Activity Assay

This assay quantifies elastase activity by measuring the fluorescence generated from the cleavage of a specific, non-fluorescent substrate.

Materials:

  • Neutrophil Elastase (NE)

  • NE Assay Buffer

  • NE Substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-AAPV-AFC)

  • Inhibitor compounds (e.g., this compound)

  • 96-well white microplate with a flat bottom

  • Multi-well fluorescence spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of Neutrophil Elastase in NE Assay Buffer.

    • Prepare a serial dilution of the inhibitor (e.g., this compound) in NE Assay Buffer to determine the IC50 value.

  • Assay Reaction:

    • To each well of a 96-well plate, add a fixed volume of the NE solution.

    • Add the desired concentration of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor at 37°C for a predetermined time (e.g., 15 minutes).

  • Substrate Addition and Measurement:

    • Prepare the NE Substrate Mix according to the manufacturer's instructions.

    • Add the NE Substrate Mix to all wells to initiate the reaction.

    • Immediately measure the fluorescence in kinetic mode for 10-20 minutes at 37°C. Use an excitation wavelength of 380 nm and an emission wavelength of 500 nm for AFC-based substrates, or 485 nm excitation and 525 nm emission for Rh110-based substrates.

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence over time) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Spectrophotometric Elastase Activity Assay

This method measures the increase in absorbance resulting from the cleavage of a chromogenic substrate by elastase.

Materials:

  • Elastase (e.g., Porcine Pancreatic Elastase)

  • Tris-HCl Buffer (e.g., 100 mM, pH 8.0)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Inhibitor compounds (e.g., this compound)

  • 96-well clear microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of elastase in Tris-HCl buffer.

    • Prepare a solution of the chromogenic substrate in the same buffer.

    • Prepare a serial dilution of the inhibitor in Tris-HCl buffer.

  • Assay Reaction:

    • In a 3.00 mL reaction mixture, the final concentrations should be approximately 96.7 mM Tris, 0.29 mM substrate, and 0.02–0.05 units of elastase.

    • Pipette the buffer and enzyme solution into each cuvette or well.

    • Add the desired concentration of the inhibitor. Include a control with no inhibitor.

    • Mix and incubate at 25°C for 4-5 minutes to allow for temperature equilibration.

  • Substrate Addition and Measurement:

    • Add the substrate solution to each reaction to initiate the enzymatic cleavage.

    • Immediately mix and record the increase in absorbance at 410 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA410/minute) from the linear portion of the curve for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of elastase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Enzyme Neutrophil Elastase Mix Mix Enzyme + Inhibitor Enzyme->Mix Inhibitor This compound Inhibitor->Mix Substrate Fluorogenic Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate @ 37°C Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for Fluorometric Elastase Inhibition Assay.

Signaling_Pathway NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 activates MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB CXCL8 CXCL8 (IL-8) Upregulation NFkB->CXCL8 Inflammation Inflammation CXCL8->Inflammation This compound This compound This compound->NE inhibits

Caption: Simplified Neutrophil Elastase Signaling Pathway.

References

Differential Inhibition of Pancreatic vs. Leukocyte Elastase by Elastatinal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Elastatinal on two major forms of elastase: pancreatic and leukocyte elastase. The information presented is supported by experimental data to assist researchers in evaluating the differential activity of this microbial-derived inhibitor.

This compound, a potent protease inhibitor, exhibits a marked difference in its inhibitory capacity towards pancreatic elastase and leukocyte elastase. The available data consistently indicates that this compound is a significantly more potent inhibitor of pancreatic elastase compared to its effect on leukocyte elastase.[1][2][3]

Quantitative Comparison of Inhibitory Activity

Enzyme TargetInhibitorIC50KiSource
Porcine Pancreatic ElastaseThis compound17 µM-
Pancreatic ElastaseThis compound-0.21 µM (210 nM)[1][4]
Human Leukocyte ElastaseThis compoundNot ReportedMuch weaker than for pancreatic elastase[2]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme. A smaller Ki value signifies a stronger binding affinity.

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of compounds like this compound against pancreatic and leukocyte elastase are crucial for reproducible research. Below are representative protocols for these assays.

Pancreatic Elastase Inhibition Assay

This protocol is adapted from a standard method for measuring the inhibition of porcine pancreatic elastase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of pancreatic elastase by 50% (IC50).

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), substrate

  • Trizma-HCl buffer (e.g., 70 mM, pH 8.0)

  • Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 401 nm

Procedure:

  • Prepare a stock solution of the inhibitor and create a series of dilutions to be tested.

  • In a 96-well plate, add the Trizma-HCl buffer to each well.

  • Add the desired concentration of the inhibitor to the test wells. For control wells (100% enzyme activity), add the solvent used to dissolve the inhibitor. For blank wells (0% enzyme activity), add buffer in place of the enzyme.

  • Add the substrate solution (SANA) to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pancreatic elastase solution to all wells except the blanks.

  • Immediately monitor the change in absorbance at 401 nm over time using a microplate reader. The p-nitroaniline product of the reaction absorbs at this wavelength.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Human Leukocyte Elastase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of human leukocyte elastase (also known as human neutrophil elastase).

Objective: To quantify the inhibitory effect of a compound on human leukocyte elastase activity.

Materials:

  • Human Leukocyte Elastase (HLE)

  • A specific HLE substrate, such as MeOSuc-Ala-Ala-Pro-Val-pNA

  • Buffer (e.g., HEPES or Tris-HCl, pH 7.5)

  • Inhibitor (e.g., this compound) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • To the wells of a microplate, add the buffer, followed by the inhibitor at various concentrations. Control wells should receive the solvent.

  • Add the human leukocyte elastase solution to all wells and incubate for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the HLE substrate to all wells.

  • Monitor the absorbance of the product at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide-based substrates) over time in a kinetic mode.

  • Determine the initial velocity of the reaction for each inhibitor concentration.

  • Calculate the percent inhibition and plot it against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways in which these elastases are involved is critical for drug development. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor screening.

G Experimental Workflow for Elastase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_reagents Mix Buffer, Inhibitor, and Enzyme prep_inhibitor->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubation mix_reagents->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance Kinetics add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: A generalized workflow for determining the IC50 of an elastase inhibitor.

Pancreatic_Elastase_Pathway Pancreatic Elastase Signaling Pathways PE Pancreatic Elastase PAR2 PAR2 PE->PAR2 Cleavage Mechano Mechanosignaling PE->Mechano Impacts Downstream Downstream Signaling (e.g., ERK1/2) PAR2->Downstream Mechano->Downstream Cell_Viability Altered Beta-Cell Viability Downstream->Cell_Viability

Caption: Pancreatic elastase can influence cell signaling through PAR2 and mechanosignaling pathways.

Leukocyte_Elastase_Pathway Leukocyte Elastase Signaling Pathways LE Leukocyte Elastase PAR1 PAR-1 LE->PAR1 Activation PI3K PI3K LE->PI3K Activation NFkB NF-κB PAR1->NFkB Akt Akt PI3K->Akt p53 p53 NFkB->p53 Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes p53->Apoptosis

Caption: Leukocyte elastase can trigger signaling cascades involving PAR-1/NF-κB/p53 and PI3K/Akt.

References

A Guide to Selecting Negative Controls for Elastatinal: Why a Scrambled Peptide is Not a Suitable Choice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the use of appropriate controls is fundamental to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of negative controls for Elastatinal, a potent inhibitor of elastase. It will clarify why a scrambled peptide is not a suitable negative control for this small molecule and detail the appropriate alternatives, supported by experimental protocols and data presentation guidelines.

Understanding the Incompatibility of a Scrambled Peptide as a Negative Control for this compound

This compound is a small molecule, not a peptide. The concept of a "scrambled" control is pertinent to experiments involving peptides, where the biological activity is dependent on a specific amino acid sequence. A scrambled peptide maintains the same amino acid composition as the active peptide but in a randomized sequence. This is used to demonstrate that the observed effect is a result of the specific sequence and not merely the physicochemical properties of the amino acids present.

Since this compound's inhibitory activity is derived from its unique chemical structure and not a sequence of amino acids, a scrambled peptide is a fundamentally inappropriate negative control. Using one would not provide any meaningful insight into the specificity of this compound's action.

The appropriate negative controls for a small molecule inhibitor like this compound are:

  • Vehicle Control: The solvent (e.g., DMSO, ethanol, or a specific buffer) used to dissolve the this compound is tested alone to ensure that the solvent itself does not have an effect on the assay.

  • Inactive Analog Control: A molecule that is structurally very similar to this compound but has been shown to be inactive as an elastase inhibitor. This is the most rigorous negative control as it helps to rule out off-target effects that could be caused by the general chemical scaffold of the active molecule.

Comparative Data on this compound and Appropriate Negative Controls

While a specific, commercially available inactive analog of this compound is not widely documented, for the purpose of this guide, we will refer to a hypothetical "Inactive-Elastatinal" to illustrate the expected experimental outcomes. This hypothetical molecule would ideally have a minor structural modification that ablates its binding to the elastase active site without significantly altering its overall physicochemical properties.

Treatment GroupDescriptionExpected Elastase Inhibition (%)Rationale
Positive Control This compound (e.g., 10 µM)High (e.g., >90%)This compound is a known potent inhibitor of elastase.
Vehicle Control Solvent (e.g., 1% DMSO)None (0%)The solvent should not interfere with enzyme activity.
Inactive Analog "Inactive-Elastatinal" (10 µM)None (0%)A structurally similar but inactive molecule should not inhibit the enzyme, demonstrating the specificity of the active compound.
Scrambled Peptide Irrelevant Peptide SequenceNone (0%)A peptide with a random sequence is not expected to inhibit elastase, but this provides no information about the specificity of the small molecule this compound.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical workflow for a robust elastase inhibition assay, incorporating the correct controls.

G Experimental Workflow for Elastase Inhibition Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Elastase Enzyme - Substrate - Assay Buffer Incubation Incubate Enzyme with Test Compounds Reagents->Incubation Test_Compounds Prepare Test Compounds: - this compound (Positive Control) - Vehicle (Negative Control) - Inactive Analog (Negative Control) Test_Compounds->Incubation Substrate_Addition Add Substrate Incubation->Substrate_Addition Measurement Measure Product Formation (e.g., Absorbance/Fluorescence) Substrate_Addition->Measurement Comparison Compare Inhibition vs. Controls Measurement->Comparison G Principle of Specific Inhibition cluster_this compound This compound (Active Inhibitor) cluster_inactive Inactive Analog (Negative Control) Elastase_Active Elastase Result_Active Inhibition of Elastase Activity Elastase_Active->Result_Active This compound This compound This compound->Elastase_Active Binds to Active Site Elastase_Inactive Elastase Result_Inactive No Inhibition of Elastase Activity Elastase_Inactive->Result_Inactive Inactive_Analog Inactive Analog Inactive_Analog->Elastase_Inactive Does Not Bind to Active Site

Elastatinal's Cross-Reactivity with Serine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elastatinal, a microbial-derived protease inhibitor, is well-documented as a potent inhibitor of elastase, a serine protease involved in various physiological and pathological processes. However, a thorough understanding of its cross-reactivity with other serine proteases is crucial for its specific application in research and therapeutic development. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of serine proteases, alongside other commonly used inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity of Serine Protease Inhibitors

The inhibitory potential of this compound and other standard serine protease inhibitors is summarized in Table 1. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), highlight the varying degrees of potency and selectivity of these compounds against different serine proteases.

InhibitorElastaseTrypsinChymotrypsinThrombinPlasminCathepsin G
This compound Ki: 0.21 µM [1][2]-No activity[1][2]---
Leupeptin No effect[3]Ki: 3.5 nM [4]No effect[4]No inhibitionKi: 3.4 µM [3][4]-
Aprotinin -Inhibits[5][6]Inhibits[5][6]-Inhibits[5][6]-
Chymostatin Weakly inhibits[7][8]-Strong inhibitor [7][8]--Inhibits

Experimental Protocol: Serine Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against a serine protease using a chromogenic p-nitroanilide (pNA) substrate. This method is widely applicable and can be adapted for specific proteases by selecting the appropriate substrate.

I. Materials and Reagents

  • Serine Protease: (e.g., Porcine Pancreatic Elastase, Bovine Trypsin, Bovine α-Chymotrypsin)

  • Inhibitor Stock Solution: this compound or other inhibitors dissolved in an appropriate solvent (e.g., DMSO).

  • Chromogenic Substrate:

    • For Elastase: N-Succinyl-Ala-Ala-Ala-p-nitroanilide

    • For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride

    • For Chymotrypsin: N-Benzoyl-L-tyrosine p-nitroanilide

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Microplate Reader

  • 96-well microplates

II. Assay Procedure

  • Prepare Reagents:

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare a working solution of the serine protease in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle control (for no inhibition).

      • Serine protease solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader. The release of p-nitroanilide from the substrate results in a yellow color, which can be quantified.

    • Take readings at regular intervals for a specific duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_velocity Calculate Initial Reaction Velocities measure_abs->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50/Ki plot_data->det_ic50

Caption: Workflow for Serine Protease Inhibition Assay.

Conclusion

This compound demonstrates high specificity as a potent inhibitor of elastase with minimal to no cross-reactivity observed against chymotrypsin. For researchers requiring targeted elastase inhibition, this compound presents a valuable tool. However, for broader serine protease inhibition, other inhibitors such as Leupeptin or Aprotinin may be more suitable, depending on the specific proteases of interest. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings in a laboratory setting. Careful selection of inhibitors based on their specific cross-reactivity profiles is paramount for the accuracy and success of research and drug development endeavors.

References

A Comparative Analysis of Elastatinal and Other Microbial Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Elastatinal, a potent microbial protease inhibitor, with other well-known inhibitors from microbial sources. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, with a focus on objective performance data and clear methodological descriptions.

Introduction to Microbial Protease Inhibitors

Protease inhibitors are essential tools in research and are critical components in the development of therapeutics for a wide range of diseases. Microorganisms are a rich source of diverse protease inhibitors, often with high potency and specificity. These inhibitors play a crucial role in regulating proteolytic activity in various biological processes. This guide focuses on a comparative evaluation of this compound against other microbial-derived inhibitors such as Chymostatin, Leupeptin, Antipain, and Pepstatin.

This compound: A Profile

This compound is a potent, competitive, and irreversible inhibitor of elastase, an important serine protease involved in the breakdown of elastin.[1] It is produced by various species of Actinomycetes. A key characteristic of this compound is its differential inhibition, being a much stronger inhibitor of pancreatic elastase than of leukocyte elastase.[2] It exhibits no inhibitory activity against human leukocyte chymotrypsin-like protease.[1]

Comparative Performance Data

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and other selected microbial protease inhibitors against various proteases. It is important to note that the experimental conditions, such as the specific enzyme source, substrate, and assay buffer, can significantly influence these values. Therefore, direct comparisons should be made with caution.

InhibitorTarget ProteaseInhibitor Constant (Ki)IC50Source Organism
This compound Porcine Pancreatic Elastase0.21 µM17 µM (against succinyltrialanine p-nitroanilide hydrolytic enzyme)[3]Actinomycetes spp.
Human Leukocyte ElastaseWeaker inhibitor than against pancreatic elastase[2]-Actinomycetes spp.
Chymostatin Chymotrypsin9.36 nM-Actinomycetes spp.
Cathepsin G--Actinomycetes spp.
Human Leukocyte ElastaseWeak inhibitory effect[2]-Actinomycetes spp.
Human Leukocyte Chymotrypsin-like ProteasePowerful inhibitor[2]-Actinomycetes spp.
Leupeptin Trypsin3.5 nM-Actinomycetes spp.
Plasmin3.4 nM-Actinomycetes spp.
Cathepsin B4.1 nM-Actinomycetes spp.
Human Coronavirus 229E Mpro-~1 µMActinomycetes spp.
Antipain Papain-0.16 µg/mLActinomycetes spp.
Trypsin-0.26 µg/mLActinomycetes spp.
Cathepsin A-1.19 µg/mLActinomycetes spp.
Cathepsin B-0.59 µg/mLActinomycetes spp.
Pepstatin Pepsin~0.1 nM4.5 nM (hemoglobin-pepsin)Actinomycetes spp.
HIV Protease-~2 µMActinomycetes spp.

Mechanism of Action: A Visual Representation

The inhibitory mechanism of peptide aldehydes like this compound against serine proteases involves the formation of a covalent bond with the active site serine residue. This interaction mimics the transition state of the substrate, leading to potent inhibition.

MechanismOfAction cluster_0 Elastase Active Site cluster_1 This compound Ser195 Ser195 (Nucleophile) His57 His57 Hemiacetal_formation Nucleophilic Attack (Hemiacetal Formation) Ser195->Hemiacetal_formation 2. Covalent Bond Formation Asp102 Asp102 Aldehyde Aldehyde Group Elastatinal_approach This compound Enters Active Site Elastatinal_approach->Ser195 1. Binding Inhibited_complex Stable Inhibited Complex Hemiacetal_formation->Inhibited_complex 3. Stabilization

Caption: Mechanism of elastase inhibition by this compound.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of enzyme inhibitors. Below are detailed methodologies for commonly used elastase inhibition assays.

Fluorometric Assay for Elastase Activity and Inhibition

This protocol is adapted from commercially available neutrophil elastase activity assay kits.

1. Materials and Reagents:

  • Neutrophil Elastase (NE) enzyme standard

  • NE Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)

  • NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Inhibitor stock solutions (this compound and others)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 380/500 nm)

2. Experimental Workflow:

ExperimentalWorkflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Add_Inhibitor Add varying concentrations of inhibitor to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Elastase to wells and incubate Add_Inhibitor->Add_Enzyme Add_Substrate Initiate reaction by adding substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically at 37°C Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50/Ki Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an elastase inhibition assay.

3. Procedure:

  • Prepare serial dilutions of the test inhibitors in NE Assay Buffer.

  • In a 96-well plate, add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a constant amount of neutrophil elastase to each well (except the negative control) and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Colorimetric Assay for Elastase Activity and Inhibition

This protocol is based on the use of a chromogenic substrate.

1. Materials and Reagents:

  • Neutrophil Elastase (NE) enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Inhibitor stock solutions

  • 96-well clear microplate

  • Spectrophotometer or microplate reader (410 nm)

2. Procedure:

  • Follow steps 1-3 from the fluorometric assay protocol to prepare the inhibitor and enzyme incubation mixtures in a clear 96-well plate.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Incubate the plate at 25°C or 37°C for a fixed period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding acetic acid) if necessary, or read the absorbance at 410 nm at multiple time points.

  • Calculate the rate of p-nitroaniline release from the change in absorbance over time.

  • Perform data analysis as described in the fluorometric assay protocol to determine IC50 and Ki values.

Classification of Microbial Protease Inhibitors

Microbial protease inhibitors can be broadly classified based on the type of protease they target. This classification is crucial for understanding their spectrum of activity.

InhibitorClassification Microbial_Protease_Inhibitors Microbial Protease Inhibitors Serine_Protease_Inhibitors Serine Protease Inhibitors Microbial_Protease_Inhibitors->Serine_Protease_Inhibitors Cysteine_Protease_Inhibitors Cysteine Protease Inhibitors Microbial_Protease_Inhibitors->Cysteine_Protease_Inhibitors Aspartic_Protease_Inhibitors Aspartic Protease Inhibitors Microbial_Protease_Inhibitors->Aspartic_Protease_Inhibitors Metalloprotease_Inhibitors Metalloprotease Inhibitors Microbial_Protease_Inhibitors->Metalloprotease_Inhibitors This compound This compound Serine_Protease_Inhibitors->this compound Chymostatin Chymostatin Serine_Protease_Inhibitors->Chymostatin Leupeptin Leupeptin Serine_Protease_Inhibitors->Leupeptin Cysteine_Protease_Inhibitors->Leupeptin Antipain Antipain Cysteine_Protease_Inhibitors->Antipain E64 E-64 Cysteine_Protease_Inhibitors->E64 Pepstatin Pepstatin Aspartic_Protease_Inhibitors->Pepstatin

Caption: Classification of common microbial protease inhibitors.

Conclusion

This compound is a valuable tool for the specific inhibition of elastase, particularly pancreatic elastase. When compared to other microbial protease inhibitors, its specificity profile makes it suitable for applications where the inhibition of chymotrypsin-like proteases is not desired. The choice of inhibitor should always be guided by the specific experimental goals, the target protease, and the required potency. The experimental protocols and comparative data provided in this guide aim to facilitate a more informed decision-making process for researchers in the field.

References

Validating the Specificity of Elastatinal in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elastatinal with other elastase inhibitors, offering supporting experimental data and detailed protocols to validate its specificity in complex biological samples.

Introduction to this compound and the Importance of Specificity

This compound is a potent, competitive, and irreversible inhibitor of elastase, a protease involved in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and certain cancers.[1][2][3] Given the broad functional roles of proteases, the specificity of an inhibitor is paramount to avoid off-target effects that can lead to misleading experimental results or adverse therapeutic outcomes. This guide outlines methodologies to rigorously assess the specificity of this compound and compares its performance with alternative elastase inhibitors.

Comparative Analysis of Elastase Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and selected alternative inhibitors against various proteases. Lower values indicate higher potency.

InhibitorTarget ProteaseIC50KiSource(s)
This compound Porcine Pancreatic Elastase17 µM0.21 µM[1][3]
Human Leukocyte Elastase--[1]
ChymotrypsinNo activity-[1]
Sivelestat (ONO-5046) Human Leukocyte Elastase19-49 nM0.2 µM[2][4]
Porcine Pancreatic Elastase5.6 µM-[4]
Trypsin, Thrombin, Chymotrypsin, Cathepsin G, Plasmin--[2]
AZD9668 (Alvelestat) Human Neutrophil Elastase12 nM9.4 nM[5][6]
Cathepsin G, Chymotrypsin, Pancreatic Elastase, Trypsin, Proteinase-3>600-fold selective for NE-[7]
Secretory Leukocyte Protease Inhibitor (SLPI) Human Leukocyte Elastase--[8]
Cathepsin G112 nM (platelet activation)-[8]
Trypsin, Chymotrypsin, ChymaseInhibits-[9]
Alpha-1-Proteinase Inhibitor (A1PI) Neutrophil Elastase--[10][11][12]
Trypsin, ChymotrypsinInhibits-[11]
Oscillapeptin G Elastase1.0 µM-
Microviridin I Elastase1.9 µM-

Experimental Protocols for Specificity Validation

To validate the specificity of this compound in a complex biological sample, a multi-pronged approach is recommended, combining enzymatic assays with broader proteomic techniques.

Enzymatic Assay for IC50 Determination of Elastase Inhibition

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against elastase.

Materials:

  • HEPES buffer (0.1 M, pH 7.5) with 0.5 M NaCl

  • Porcine Pancreatic Elastase (1 U/mL)

  • Substrate: N-succinyl-Ala-Ala-Ala p-nitroanilide (1.12 mg/mL in DMSO)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in HEPES buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution.

  • Add 87.5 µL of HEPES buffer to each well.

  • Add 10 µL of the substrate solution to each well.

  • To initiate the reaction, add 30 µL of the elastase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Plate_Setup Add Inhibitor, Buffer, and Substrate to Plate Inhibitor_Dilutions->Plate_Setup Add_Enzyme Add Elastase to Initiate Reaction Plate_Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 1. Workflow for IC50 determination of an elastase inhibitor.
Western Blot for Off-Target Protein Binding

This protocol provides a general framework for using Western blotting to assess whether an inhibitor affects the levels of other, non-target proteins in a cell lysate, which could indicate off-target effects.

Materials:

  • Cell lysate from cells treated with the inhibitor and a vehicle control

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against potential off-target proteins and a loading control (e.g., GAPDH, beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from control and inhibitor-treated cells.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to compare protein levels between control and treated samples.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Figure 2. General workflow for Western blot analysis.
Advanced Proteomic Approaches for Specificity Profiling

For a more comprehensive and unbiased assessment of inhibitor specificity, advanced proteomic techniques are recommended.

  • Mass Spectrometry-Based Proteomic Profiling: This powerful technique can identify the direct targets and off-targets of an inhibitor across the entire proteome. Methods like Limited Proteolysis-Mass Spectrometry (LiP-MS) can detect conformational changes in proteins upon inhibitor binding, providing a global view of on- and off-target engagement.[13]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular environment.[2][5][14] The principle is that a protein's thermal stability increases upon ligand binding. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein by Western blotting or mass spectrometry.

G cluster_workflow Specificity Validation Workflow cluster_level1 Initial Screening cluster_level2 Cellular Confirmation cluster_level3 Global Profiling Start Complex Biological Sample + Inhibitor (this compound) Enzymatic_Assay Enzymatic Assays (IC50 vs. Panel of Proteases) Start->Enzymatic_Assay Western_Blot Western Blot (Key Off-Targets) Enzymatic_Assay->Western_Blot CETSA CETSA (Target Engagement) Enzymatic_Assay->CETSA MS_Proteomics Mass Spectrometry (Proteome-wide Specificity) Western_Blot->MS_Proteomics CETSA->MS_Proteomics Conclusion Validated Specificity Profile MS_Proteomics->Conclusion

Figure 3. A logical workflow for validating inhibitor specificity.

Conclusion

Validating the specificity of any inhibitor is a critical step in research and drug development. While this compound is a potent elastase inhibitor, a thorough investigation of its activity against a panel of other proteases is essential for interpreting experimental results accurately. This guide provides a framework for such a validation process, offering a direct comparison with alternative inhibitors and detailed protocols for key experiments. By employing a combination of enzymatic assays and modern proteomic techniques, researchers can confidently establish the specificity profile of this compound in their specific biological context.

References

A Researcher's Guide to Confirming the Irreversible Binding of Elastatinal to Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental methods to confirm the irreversible binding of elastatinal to elastase, a critical aspect for researchers in drug development and enzyme kinetics. We present detailed protocols for key experiments, comparative data for well-characterized reversible and irreversible elastase inhibitors, and visual workflows to elucidate the underlying mechanisms.

This compound, a potent inhibitor of elastase, is often described paradoxically in the literature as both a "competitive" and an "irreversible" inhibitor. This guide aims to clarify this ambiguity by providing the experimental framework to dissect its mechanism of action. The apparent competitive nature likely arises from an initial, rapid reversible binding to the elastase active site, which is then followed by a slower, time-dependent formation of a covalent bond, leading to irreversible inhibition.

Comparative Analysis of Elastase Inhibitors

To provide a clear benchmark for experimental results, the following table summarizes the kinetic and binding characteristics of this compound and two well-characterized elastase inhibitors: Sivelestat, a reversible competitive inhibitor, and Alpha-1 Antitrypsin (α1-AT), a "suicide" inhibitor that forms a stable covalent complex.

InhibitorTypeMechanism of ActionKey Kinetic Parameters
This compound Irreversible (Time-Dependent)Forms a covalent adduct with the enzyme active site, likely following an initial reversible binding step.[1]IC₅₀: ~0.29 µg/mL
Sivelestat Reversible CompetitiveBinds non-covalently to the active site of elastase, competing with the substrate.IC₅₀: 44 nM, Ki: 200 nM
Alpha-1 Antitrypsin (α1-AT) Irreversible (Slow-Binding)Acts as a substrate, and upon cleavage, undergoes a conformational change that traps and covalently binds to the elastase active site.[2][3][4]Forms a near-irreversible covalent complex.[2]

Experimental Protocols for Determining Irreversibility

The following are detailed protocols for experiments designed to unequivocally determine the nature of this compound's binding to elastase.

Dialysis Experiment to Assess Reversibility

This experiment physically separates the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed through the dialysis membrane, leading to the recovery of enzyme activity.

Protocol:

  • Incubation: Incubate elastase with a 5 to 10-fold molar excess of this compound for a time sufficient to ensure complete inhibition (e.g., 60 minutes) at room temperature. A control sample of elastase should be incubated under the same conditions without the inhibitor.

  • Dialysis Setup:

    • Prepare a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the passage of this compound (MW: ~513 Da) but will retain elastase (MW: ~25 kDa). A 1 kDa MWCO membrane is suitable.

    • Load the elastase-elastatinal mixture and the control elastase into separate dialysis bags.

    • Place the dialysis bags in a large beaker containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 4°C with gentle stirring. The buffer volume should be at least 200 times the sample volume.

  • Buffer Exchange: Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure complete removal of the free inhibitor.

  • Activity Assay:

    • After dialysis, recover the enzyme solutions from the dialysis bags.

    • Measure the activity of the elastase that was dialyzed with this compound and the control elastase using a standard elastase activity assay. A common substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide, where the release of p-nitroaniline can be monitored spectrophotometrically at 410 nm.

  • Data Analysis: Compare the activity of the this compound-treated elastase to the control elastase. If the binding is irreversible, there will be no significant recovery of enzyme activity in the this compound-treated sample. In contrast, a reversible inhibitor like Sivelestat would show a significant recovery of activity.

Jump Dilution Kinetics for Measuring Dissociation Rate

This method assesses the off-rate (k_off) of the inhibitor. For an irreversible inhibitor, the k_off will be at or near zero, indicating that the inhibitor does not dissociate from the enzyme.

Protocol:

  • Complex Formation: Incubate a concentrated solution of elastase with a saturating concentration of this compound (e.g., 10-fold over the IC₅₀) for a sufficient time to allow for binding equilibrium or complete inactivation.

  • Rapid Dilution ("Jump"): Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a pre-warmed assay buffer containing a high concentration of the elastase substrate. This dilution reduces the concentration of the free inhibitor to a negligible level, preventing re-binding.

  • Kinetic Measurement: Immediately monitor the enzyme activity over time by measuring the rate of substrate conversion.

  • Data Analysis:

    • If the binding is irreversible, the enzyme activity will remain inhibited and will not increase over time.

    • For a reversible inhibitor, the enzyme activity will gradually increase as the inhibitor dissociates from the enzyme, and the rate of this recovery is proportional to the k_off.

    • Plot the product formation over time. The resulting curve can be fitted to a first-order equation to determine the k_off. For an irreversible inhibitor, this rate will be close to zero.

Mass Spectrometry to Confirm Covalent Adduct Formation

This technique provides direct evidence of a covalent bond between the inhibitor and the enzyme by detecting a mass shift in the modified enzyme.

Protocol:

  • Incubation and Quenching: Incubate elastase with this compound. The reaction can be quenched at different time points to monitor the progress of the covalent modification.

  • Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the intact elastase-elastatinal complex using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). A mass increase corresponding to the molecular weight of this compound covalently bound to elastase would confirm irreversible binding.

    • Alternatively, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS). This will allow for the identification of the specific amino acid residue(s) in the elastase active site that has been covalently modified by this compound.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Irreversible_Inhibition_Mechanism E Elastase (E) EI_rev Reversible E-I Complex E->EI_rev k_on I This compound (I) EI_cov Covalent E-I* Complex (Irreversibly Inhibited) EI_rev->EI_cov k_inact (slow)

Caption: Mechanism of time-dependent irreversible inhibition.

Dialysis_Workflow cluster_0 Incubation cluster_1 Dialysis cluster_2 Activity Assay cluster_3 Result Interpretation E_I Elastase + this compound DialysisBag Dialysis Bag (Elastase-Elastatinal Complex) E_I->DialysisBag Buffer Dialysis Buffer (Removes free this compound) DialysisBag->Buffer Diffusion of free inhibitor Assay Measure Elastase Activity DialysisBag->Assay Irreversible No Activity Recovery => Irreversible Assay->Irreversible Reversible Activity Recovery => Reversible Assay->Reversible Jump_Dilution_Workflow cluster_0 Complex Formation cluster_1 Jump Dilution cluster_2 Kinetic Analysis cluster_3 Result Interpretation EI_conc Concentrated Elastase-Elastatinal Complex Dilution Rapid 100x Dilution into Substrate Buffer EI_conc->Dilution Measurement Monitor Product Formation over Time Dilution->Measurement Irreversible No Increase in Activity (k_off ≈ 0) => Irreversible Measurement->Irreversible Reversible Gradual Increase in Activity (k_off > 0) => Reversible Measurement->Reversible

References

Elastatinal's Potency Unveiled: A Comparative Analysis of IC50 Values Across Various Elastases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Elastatinal's inhibitory effects on different elastases reveals significant variations in its potency, highlighting its preferential activity towards pancreatic elastase over leukocyte elastase. This guide provides a detailed comparison of this compound's IC50 values, experimental protocols for their determination, and a visual representation of its inhibitory mechanism, offering valuable insights for researchers and drug development professionals in the fields of inflammation, cancer, and infectious diseases.

Comparative Inhibitory Potency of this compound

This compound, a potent protease inhibitor of microbial origin, demonstrates varied inhibitory concentrations (IC50) and inhibition constants (Ki) against different elastase enzymes. The following table summarizes the available data on this compound's potency.

Elastase TypeIC50 / Ki ValueNotes
Porcine Pancreatic ElastaseMore potent inhibition compared to leukocyte elastase.A Ki of 0.21 µM is reported for elastase generally, with a stronger inhibition noted for the pancreatic form.[1][2][3]
Porcine Liver ElastaseIC50 = 17 µMDetermined using succinyltrialanine p-nitroanilide as the substrate.[4]
Human Leukocyte ElastaseSignificantly weaker inhibitor compared to porcine pancreatic elastase.Specific IC50 value is not readily available in the reviewed literature, but its lower potency is consistently noted.
Pseudomonas aeruginosa ElastaseNo specific IC50 or Ki value for this compound is readily available in the reviewed literature.This elastase is a key virulence factor in P. aeruginosa infections.[5]

Determining this compound's IC50: A Step-by-Step Protocol

The following protocol outlines a standard methodology for determining the IC50 value of this compound against a specific elastase using a synthetic chromogenic substrate.

Materials:

  • Purified elastase (e.g., porcine pancreatic elastase, human neutrophil elastase)

  • This compound

  • Synthetic chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.

  • Prepare the enzyme solution: Dilute the purified elastase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a defined period.

  • Prepare the substrate solution: Dissolve the synthetic substrate in the assay buffer to a concentration that is at or near its Michaelis constant (Km) for the specific elastase.

  • Set up the assay plate: In a 96-well microplate, add the following to each well:

    • A fixed volume of the enzyme solution.

    • A corresponding volume of each this compound dilution.

    • A control well containing the enzyme and assay buffer without the inhibitor.

    • A blank well containing only the assay buffer and substrate.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the reaction: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline production from the cleavage of the substrate is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizing the Experimental and Mechanistic Pathways

To further clarify the processes involved in determining elastase inhibition and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Enzyme & Substrate Enzyme & Substrate Enzyme & Substrate->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Absorbance Reading Absorbance Reading Reaction Initiation->Absorbance Reading Calculate % Inhibition Calculate % Inhibition Absorbance Reading->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination

Caption: Experimental workflow for determining the IC50 value of this compound.

inhibition_mechanism cluster_enzyme Elastase Active Site Ser195 Ser195 Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Ser195->Enzyme-Inhibitor Complex His57 His57 His57->Enzyme-Inhibitor Complex Asp102 Asp102 Asp102->Enzyme-Inhibitor Complex This compound This compound This compound->Ser195 Binds to active site Substrate Substrate Substrate->Ser195 Binding blocked No Hydrolysis No Hydrolysis Enzyme-Inhibitor Complex->No Hydrolysis

Caption: Mechanism of competitive inhibition of elastase by this compound.

Concluding Remarks

The data presented underscores the importance of selecting the appropriate elastase source for inhibitor screening and characterization. While this compound is a potent inhibitor of pancreatic elastase, its efficacy against human neutrophil elastase is considerably lower. Further research is warranted to determine its inhibitory potential against other clinically relevant elastases, such as that from Pseudomonas aeruginosa, to fully elucidate its therapeutic applicability. The provided experimental protocol serves as a robust framework for such investigations, ensuring data consistency and comparability across different studies. The visualized mechanisms offer a clear understanding of the experimental and molecular interactions, aiding in the rational design of novel elastase inhibitors.

References

A Researcher's Guide to Control Experiments for Studying Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elastatinal with other neutrophil elastase inhibitors, supported by experimental data and detailed protocols for essential control experiments. The information herein is intended to assist in the rigorous design and interpretation of studies investigating the effects of this compound.

Mechanism of Action of this compound

This compound is a potent, competitive, and selective inhibitor of elastase, a serine protease. It is known to be more effective against pancreatic elastase compared to leukocyte elastase and does not exhibit activity against human leukocyte chymotrypsin-like protease. Its inhibitory constant (Ki) against elastase is approximately 0.21 μM.

Comparative Analysis of Neutrophil Elastase Inhibitors

The following table summarizes the quantitative data for this compound and other commonly used neutrophil elastase inhibitors. This data is essential for selecting appropriate control compounds and for contextualizing experimental results.

InhibitorTarget ElastaseIC50KiNotes
This compound Porcine Pancreatic Elastase17 µM[1]0.21 µM[1]More potent against pancreatic than leukocyte elastase.
SivelestatHuman Neutrophil Elastase19-49 nM200 nMA selective, substrate-competitive inhibitor.[2]
Alvelestat (AZD9668)Neutrophil ElastasepIC50: 7.9 nM9.4 nMOrally bioavailable.
BAY-85-8501Human Neutrophil Elastase65 pM-A potent, reversible inhibitor.
GW-311616Human Neutrophil Elastase22 nM0.31 nMOrally bioavailable and selective.
Oleanolic AcidPorcine Pancreatic Elastase--Often used as a positive control in screening assays.
Ursolic AcidElastase--Used as a positive control with a reported IC50 of 10 µM.[3]
SPCKHuman Leukocyte Elastase-10 µMIncluded as a control inhibitor in some commercial kits.

Experimental Protocols for Control Experiments

Rigorous control experiments are fundamental to validating the specificity and mechanism of action of this compound. Below are detailed protocols for essential in vitro and cellular assays.

In Vitro Neutrophil Elastase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified neutrophil elastase.

Materials:

  • Purified human neutrophil elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or a fluorogenic substrate like (Z-Ala-Ala-Ala-Ala)2Rhodamine110

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • This compound

  • Positive Control Inhibitor (e.g., Sivelestat, Oleanolic Acid)

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare Reagents:

    • Dissolve the substrate in the assay buffer to the desired concentration (e.g., 1.6 mM for SANA).

    • Prepare a stock solution of purified neutrophil elastase in assay buffer.

    • Prepare serial dilutions of this compound, the positive control inhibitor, and the vehicle (negative control).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds (this compound), positive control, or negative control to the respective wells.

    • Add the purified neutrophil elastase to all wells except the blank.

    • Incubate the plate for a pre-determined time (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction:

    • Add the substrate to all wells to start the reaction.

  • Measurement:

    • Measure the absorbance (at 405-410 nm for SANA) or fluorescence (Ex/Em = 400/505 nm for the fluorogenic substrate) kinetically over a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds compared to the negative control.

    • Calculate the IC50 value for this compound and the positive control.

Expected Controls:

  • Positive Control: A known elastase inhibitor (e.g., Sivelestat) should show a dose-dependent inhibition of elastase activity.

  • Negative Control: The vehicle (e.g., DMSO) should not significantly inhibit elastase activity.

  • Blank: Wells containing all reagents except the enzyme are used to subtract background absorbance/fluorescence.

Cellular Assay for Neutrophil Elastase Release

This assay measures the effect of this compound on the release of elastase from stimulated neutrophils.

Materials:

  • Isolated human neutrophils

  • Cell culture medium (e.g., RPMI)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound

  • Positive Control (e.g., a known inhibitor of neutrophil activation or degranulation)

  • Negative Control (Vehicle, e.g., DMSO)

  • Fluorogenic elastase substrate

  • 96-well cell culture plate

  • Fluorometer

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh blood.

    • Plate the neutrophils in a 96-well plate in culture medium.

  • Treatment:

    • Treat the cells with different concentrations of this compound, the positive control, or the negative control for a specified time.

  • Stimulation:

    • Induce neutrophil degranulation and elastase release by adding a stimulant like PMA (e.g., 100 nM).[4]

  • Measurement of Elastase Activity:

    • After stimulation (e.g., 4 hours), add a fluorogenic elastase substrate to the wells.[4]

    • Measure the fluorescence to quantify the amount of released and active elastase.

  • Data Analysis:

    • Compare the elastase activity in the supernatants of this compound-treated cells to the positive and negative controls.

Expected Controls:

  • Positive Control: A compound known to inhibit neutrophil degranulation should reduce the amount of detectable elastase activity in the supernatant.

  • Negative Control: The vehicle should not affect PMA-induced elastase release.

  • Unstimulated Control: Neutrophils not treated with PMA should show minimal elastase release.

  • Cell Viability Assay: A parallel assay (e.g., MTT or LDH) should be performed to ensure that the observed effects of this compound are not due to cytotoxicity.

Visualizing Experimental Logic and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways influenced by neutrophil elastase.

G cluster_0 In Vitro Assay Purified NE Purified NE Product Product Purified NE->Product Hydrolyzes Substrate Substrate Substrate->Product This compound This compound This compound->Purified NE Inhibits Positive Control Positive Control Positive Control->Purified NE Inhibits Negative Control (Vehicle) Negative Control (Vehicle) Negative Control (Vehicle)->Purified NE No effect

Caption: Workflow for the in vitro elastase inhibition assay.

G Neutrophil Elastase Neutrophil Elastase PAR2 PAR2 Neutrophil Elastase->PAR2 Activates p44/42 MAPK p44/42 MAPK PAR2->p44/42 MAPK Activates Inflammation & Pain Inflammation & Pain p44/42 MAPK->Inflammation & Pain Leads to This compound This compound This compound->Neutrophil Elastase Inhibits

Caption: Neutrophil elastase signaling via the PAR2-MAPK pathway.

G NE Neutrophil Elastase PKCδ PKCδ NE->PKCδ Duox1 Duox1 PKCδ->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFα TNFα TACE->TNFα TNFR1 TNFR1 TNFα->TNFR1 ERK1/2 ERK1/2 TNFR1->ERK1/2 Sp1 Sp1 ERK1/2->Sp1 MUC1 Transcription MUC1 Transcription Sp1->MUC1 Transcription This compound This compound This compound->NE Inhibits

Caption: Signaling pathway for NE-induced MUC1 transcription.

References

Safety Operating Guide

Proper Disposal Procedures for Elastatinal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Elastatinal, a potent and selective irreversible elastase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.

This compound: Key Properties

A summary of the key quantitative data for this compound is provided below for easy reference. This information is crucial for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.

PropertyValueSource(s)
Molecular Weight 512.6 Da[1]
Molecular Formula C₂₁H₃₆N₈O₇[1]
Purity >98%[1]
Solubility in Water 10 mM or 20 mg/mL[1][2]
Solubility in DMF 33 mg/mL[3]
Solubility in DMSO 20 mg/mL[3]
Solubility in PBS (pH 7.2) 10 mg/mL[3]
Storage Temperature -20°C[1][2][4]
Storage Class Code 11 - Combustible Solids[2]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[2]

Experimental Protocol: Standard Operating Procedure for this compound Disposal

As no specific deactivation protocol for this compound is readily available, the following procedure is based on general best practices for chemical waste disposal in a laboratory setting. The primary steps involve careful collection, labeling, and transfer of the waste to the appropriate facility, guided by your institution's EHS department.

Personal Protective Equipment (PPE) Required:

  • N95 dust mask (for handling the powder form)

  • Safety glasses or goggles

  • Chemical-resistant gloves

Procedure:

  • Initial Assessment:

    • Review the Safety Data Sheet (SDS) for this compound, if available from the manufacturer.

    • Determine the physical state of the waste (e.g., solid powder, aqueous solution).

  • Waste Collection:

    • Solid Waste:

      • Carefully sweep or scoop any remaining this compound powder into a designated, compatible waste container. Avoid creating dust.

      • The container must be sealable and made of a material that does not react with the chemical.

    • Liquid Waste (Aqueous Solutions):

      • Collect all aqueous solutions containing this compound in a dedicated, leak-proof waste container.

      • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

      • Do not dispose of this compound solutions down the drain.[4] this compound has a high water hazard classification (WGK 3), indicating it should not be introduced into the sewer system.[2]

    • Contaminated Materials:

      • Dispose of any items heavily contaminated with this compound (e.g., pipette tips, weighing boats, gloves) as hazardous chemical waste.

  • Waste Container Labeling:

    • Immediately label the waste container with a "Hazardous Waste" sticker or tag provided by your EHS department.

    • Clearly write the full chemical name ("this compound") and the approximate concentration and quantity of the waste. Do not use abbreviations.

    • Indicate the date when the waste was first added to the container.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

    • The container must be kept closed except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS department to arrange for collection.

    • Follow their specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Elastatinal_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated) start->assess_waste collect_solid Collect Solid Waste in Designated Container assess_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container assess_waste->collect_liquid Liquid collect_contaminated Collect Contaminated Materials (e.g., PPE, labware) assess_waste->collect_contaminated Contaminated Materials label_container Label Container: 'Hazardous Waste - this compound' + Date & Concentration collect_solid->label_container collect_liquid->label_container collect_contaminated->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Elastatinal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Elastatinal, a potent elastase inhibitor.

Immediate Safety and Handling Protocols

When working with this compound, which is typically a powder, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure laboratory safety.[1][2]

Recommended Personal Protective Equipment:

  • Respiratory Protection: A dust mask, specifically a type N95 (US) or equivalent, should be worn to prevent inhalation of the powder.[1][2]

  • Eye Protection: Chemical safety goggles or eyeshields are required to protect against accidental splashes or airborne particles.[1][2]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Weight 512.56 g/mol [2][3]
Solubility in Water 20 mg/mL[1][4]
IC₅₀ (Porcine Pancreatic Elastase) 17 µM[5]
Ki (Acetyl-alanyl-alanyl-alanine p-nitroanilide) 0.24 µM[1]
Ki (Acetyl-alanyl-alanyl-alanine methyl ester) 0.21 µM[1]
Storage Temperature -20°C[1][2][4][5]

Operational Plan: In Vitro Elastase Inhibition Assay

This protocol outlines a typical experiment to determine the inhibitory effect of this compound on porcine pancreatic elastase (PPE) activity.

Materials:

  • This compound

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) - Substrate

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Prepare a stock solution of PPE in Tris-HCl buffer.

    • Prepare a stock solution of SANA in Tris-HCl buffer.

  • Set up the Assay Plate:

    • Add Tris-HCl buffer to each well of a 96-well plate.

    • Add varying concentrations of this compound (from the stock solution) to the appropriate wells. Include a positive control (a known elastase inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Incubation:

    • Add the PPE solution to each well, except for the blank controls.

    • Incubate the plate at room temperature for 20 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Add the SANA substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 410 nm. Continue to take readings at regular intervals to monitor the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of elastase inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Unused this compound: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable labware, including pipette tips, microplates, and gloves, that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Liquid Waste: The contents of the assay plates and any other liquid waste containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Signaling Pathway and Experimental Workflow

This compound's primary mechanism of action is the direct and irreversible inhibition of elastase, a serine protease. By inhibiting elastase, this compound prevents the breakdown of elastin, a key protein in the extracellular matrix. This action can modulate various downstream processes, particularly in inflammatory conditions where neutrophil elastase is active.

experimental_workflow This compound Elastase Inhibition Assay Workflow cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) add_this compound Add Serial Dilutions of this compound prep_this compound->add_this compound prep_ppe Prepare PPE Stock Solution (in Tris-HCl) add_ppe Add PPE to Wells prep_ppe->add_ppe prep_sana Prepare SANA Stock Solution (in Tris-HCl) add_sana Add SANA Substrate to Initiate Reaction prep_sana->add_sana add_buffer Add Tris-HCl Buffer to 96-well Plate add_buffer->add_this compound add_this compound->add_ppe incubate Incubate for 20 minutes at Room Temperature add_ppe->incubate incubate->add_sana read_absorbance Measure Absorbance at 410 nm (Kinetic Reading) add_sana->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro elastase inhibition assay using this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elastatinal
Reactant of Route 2
Elastatinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.